Product packaging for 1,2-Ditetradecylbenzene(Cat. No.:CAS No. 85578-64-9)

1,2-Ditetradecylbenzene

Cat. No.: B15433484
CAS No.: 85578-64-9
M. Wt: 470.9 g/mol
InChI Key: URDDUZADOOBXOJ-UHFFFAOYSA-N
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Description

1,2-Ditetradecylbenzene is a useful research compound. Its molecular formula is C34H62 and its molecular weight is 470.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H62 B15433484 1,2-Ditetradecylbenzene CAS No. 85578-64-9

Properties

CAS No.

85578-64-9

Molecular Formula

C34H62

Molecular Weight

470.9 g/mol

IUPAC Name

1,2-di(tetradecyl)benzene

InChI

InChI=1S/C34H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-31-27-28-32-34(33)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32H,3-26,29-30H2,1-2H3

InChI Key

URDDUZADOOBXOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

1,2-Ditetradecylbenzene: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ditetradecylbenzene is a symmetrically substituted aromatic hydrocarbon characterized by a benzene ring with two adjacent n-tetradecyl chains. Its high molecular weight and long alkyl chains suggest it is a waxy solid at room temperature with very low solubility in polar solvents. This guide provides a detailed overview of the predicted physical properties of this compound and outlines the experimental protocols necessary for their precise determination. Due to the limited availability of experimental data for this specific compound in scientific literature, this document emphasizes the methodologies for characterization.

Predicted and Comparative Physical Properties

PropertyPredicted/Comparative Value for this compoundComparative DataSource
Molecular Formula C₃₄H₆₂--
Molecular Weight 470.86 g/mol --
Physical State Waxy SolidAlkanes with more than 18 carbon atoms are solids at room temperature.[1]Predicted
Melting Point Estimated > 50 °CDodecylbenzene (C₁₈H₃₀): -3 °C.[2][3][4][5] The presence of two long alkyl chains would significantly increase the melting point compared to its mono-alkyl counterpart due to increased van der Waals forces.Estimated
Boiling Point Estimated > 400 °C (at atmospheric pressure, with decomposition)Dodecylbenzene (C₁₈H₃₀): ~331 °C.[2] 1,2-Diethylbenzene (C₁₀H₁₄): 183-184 °C.[6][7] The boiling point will be substantially higher than dodecylbenzene and will likely require vacuum distillation to prevent decomposition.Estimated
Density Estimated ~0.86 g/mL (solid)Dodecylbenzene (C₁₈H₃₀): 0.856 g/mL at 25°C.[2][4]Estimated
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene).Long-chain hydrocarbons are generally insoluble in water and soluble in organic solvents.[8][9][10]Predicted

Experimental Protocols for Physical Property Determination

Given the absence of readily available data, the following section details the standard experimental methodologies for determining the core physical properties of a novel, waxy solid like this compound.

Melting Point Determination

The melting point provides a key indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.[11]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[12] The tube is then tapped to ensure the sample is compact.[13][14]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Approximate Melting Point: A rapid heating rate (10-20°C per minute) is used to determine an approximate melting range.[13]

  • Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[11][12]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal melts is the end of the range.[14]

Boiling Point Determination under Reduced Pressure

Due to its high molecular weight, this compound is expected to have a very high boiling point and will likely decompose at atmospheric pressure. Therefore, its boiling point must be determined under vacuum.

Methodology: Vacuum Distillation

  • Apparatus Setup: A small-scale vacuum distillation apparatus is assembled. The sample is placed in the distillation flask with a stir bar. The apparatus is connected to a vacuum pump and a manometer to measure the pressure.

  • Heating: The sample is heated gently in an oil bath.

  • Data Recording: The temperature at which the liquid boils and the corresponding pressure are recorded. This is the temperature at which the vapor pressure of the liquid equals the pressure in the system.

  • Nomograph Correction (Optional): The boiling point at a different pressure (e.g., atmospheric pressure) can be estimated using a pressure-temperature nomograph, though this is less accurate than direct measurement.

Solubility Determination

The solubility of this compound in various solvents will determine its suitability for different applications, such as formulation and purification.

Methodology: Qualitative and Quantitative Assessment

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, dichloromethane, toluene, and hexane.[8][15]

  • Qualitative Assessment:

    • A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of solvent (e.g., 1 mL).

    • The mixture is agitated at a constant temperature.

    • The sample is visually classified as soluble, partially soluble, or insoluble.[16]

  • Quantitative Assessment (for soluble cases):

    • A saturated solution is prepared by adding an excess of the compound to a known volume of solvent.

    • The solution is stirred for an extended period to ensure equilibrium.

    • The undissolved solid is removed by filtration or centrifugation.

    • A known volume of the supernatant is carefully removed, and the solvent is evaporated.

    • The mass of the remaining solid is measured to determine the solubility in g/L or mol/L.[16]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow for the synthesis and characterization of a novel compound like this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Benzene + 1-Tetradecene Reaction Friedel-Crafts Alkylation Reactants->Reaction Acid Catalyst Crude Crude Product Reaction->Crude Purification Column Chromatography or Recrystallization Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS FTIR FT-IR Spectroscopy Pure->FTIR

Caption: Synthesis and initial characterization workflow for this compound.

Physical_Properties_Workflow cluster_melting Melting Point cluster_boiling Boiling Point cluster_solubility Solubility Start Pure Solid Sample MP_Apparatus Melting Point Apparatus Start->MP_Apparatus Vac_Dist Vacuum Distillation Start->Vac_Dist Sol_Test Solubility Tests (Various Solvents) Start->Sol_Test MP_Range Melting Range Data MP_Apparatus->MP_Range Purity Purity Assessment MP_Range->Purity BP_Data Boiling Point @ Pressure Vac_Dist->BP_Data BP_Data->Purity Sol_Data Solubility Profile Sol_Test->Sol_Data Applications Application Suitability Sol_Data->Applications

Caption: Experimental workflow for determining the physical properties of a solid organic compound.

References

An In-depth Technical Guide to 1,2-Ditetradecylbenzene: Chemical Structure, Isomers, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-ditetradecylbenzene, a long-chain dialkylated aromatic hydrocarbon. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous long-chain alkylbenzenes to project its physicochemical properties, spectroscopic characteristics, and potential synthetic routes. This document also explores its structural isomers—1,3-ditetradecylbenzene and 1,4-ditetradecylbenzene—offering a comparative analysis. Detailed experimental protocols for its synthesis and characterization are provided to support further research and application in relevant fields.

Chemical Structure and Isomers

This compound is an organic molecule characterized by a central benzene ring substituted with two tetradecyl chains at adjacent carbon atoms (ortho position). The tetradecyl group is a saturated 14-carbon alkyl chain. The molecular formula for this compound is C₃₈H₇₀.

The substitution pattern of the two tetradecyl chains on the benzene ring gives rise to three possible positional isomers:

  • This compound (ortho-isomer): The two tetradecyl chains are on adjacent carbons of the benzene ring.

  • 1,3-Ditetradecylbenzene (meta-isomer): The two tetradecyl chains are separated by one carbon on the benzene ring.

  • 1,4-Ditetradecylbenzene (para-isomer): The two tetradecyl chains are on opposite carbons of the benzene ring.

The chemical structures of these isomers are depicted below.

isomers cluster_ortho This compound cluster_meta 1,3-Ditetradecylbenzene cluster_para 1,4-Ditetradecylbenzene ortho ortho meta meta para para

Figure 1. Chemical structures of ditetradecylbenzene isomers.

Physicochemical Properties

PropertyEstimated Value for this compound1-Tetradecylbenzene[1][2][3]n-Dodecylbenzene[4][5]
Molecular Formula C₃₈H₇₀C₂₀H₃₄C₁₈H₃₀
Molecular Weight 531.0 g/mol 274.5 g/mol 246.4 g/mol
Appearance Waxy solidLiquidColorless liquid
Boiling Point (°C) > 450 (at 760 mmHg)359328
Melting Point (°C) ~40-6015 - 163
Density (g/mL) ~0.86 at 20°C0.854 at 20°C0.856 at 20°C
Solubility in Water InsolubleInsolubleInsoluble
Solubility Soluble in nonpolar organic solvents (e.g., hexane, toluene)Soluble in organic solventsSoluble in organic solvents
logP (octanol/water) > 10~9.6~8.3

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing long-chain alkylbenzenes is through a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone.

synthesis_workflow reagents Benzene + Tetradecanoyl chloride acylation Friedel-Crafts Acylation (AlCl₃ catalyst) reagents->acylation ketone 1,2-Di(tetradecanoyl)benzene acylation->ketone reduction Wolff-Kishner or Clemmensen Reduction ketone->reduction product This compound reduction->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Figure 2. General synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation

This step introduces the two acyl chains to the benzene ring.

  • Materials:

    • Benzene

    • Tetradecanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (anhydrous)

    • Hydrochloric acid (HCl), ice, and water

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of tetradecanoyl chloride in anhydrous dichloromethane from the dropping funnel.

    • After the addition is complete, add benzene dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-18 hours.

    • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.

    • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-di(tetradecanoyl)benzene.

Step 2: Wolff-Kishner Reduction

This step reduces the ketone functionalities to methylene groups.

  • Materials:

    • 1,2-Di(tetradecanoyl)benzene (from Step 1)

    • Hydrazine hydrate

    • Potassium hydroxide (KOH)

    • Diethylene glycol

  • Procedure:

    • Place the crude 1,2-di(tetradecanoyl)benzene, hydrazine hydrate, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

    • Heat the mixture to 130-140°C for 2 hours.

    • Add potassium hydroxide pellets and increase the temperature to 190-200°C, allowing water and excess hydrazine to distill off.

    • Maintain the reaction at this temperature for 4-6 hours.

    • Cool the reaction mixture, add water, and extract with a nonpolar solvent like hexane.

    • Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent to yield the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a nonpolar eluent such as hexane.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the tetradecyl chains.

    • Aromatic protons (C₆H₄): A complex multiplet in the region of δ 7.0-7.3 ppm.

    • Benzylic protons (-CH₂-Ar): A triplet at approximately δ 2.5-2.7 ppm.

    • Methylene protons (-CH₂-): A broad multiplet around δ 1.2-1.6 ppm.

    • Terminal methyl protons (-CH₃): A triplet at approximately δ 0.8-0.9 ppm.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on the different carbon environments.

    • Aromatic carbons: Signals in the range of δ 125-145 ppm.

    • Aliphatic carbons: A series of signals in the range of δ 14-35 ppm.

Mass Spectrometry (MS)

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique for the analysis of this compound.

  • Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 530. A prominent fragmentation pattern for long-chain alkylbenzenes is the benzylic cleavage, resulting in a tropylium ion or a related fragment at m/z 91, which is often the base peak. Other fragment ions will correspond to the loss of alkyl fragments from the long chains.

Isomers: A Comparative Overview

The physicochemical properties of the 1,3- and 1,4-isomers are expected to be very similar to the 1,2-isomer. However, there will be distinct differences in their spectroscopic data, which can be used for their differentiation.

PropertyThis compound (ortho)1,3-Ditetradecylbenzene (meta)1,4-Ditetradecylbenzene (para)
Symmetry Lower symmetryLower symmetryHigher symmetry
¹H NMR (Aromatic) Complex multipletMore complex multiplet with potential for a singlet-like peakTwo doublets (an AA'BB' system) due to symmetry
¹³C NMR (Aromatic) Four distinct signalsFour distinct signalsTwo distinct signals due to symmetry
Melting Point Likely the lowest of the three due to less efficient packingIntermediate melting pointLikely the highest of the three due to more efficient packing in the crystal lattice

Conclusion

While this compound is not a commonly studied compound, its synthesis and characterization can be approached systematically based on established organic chemistry principles and data from analogous molecules. This guide provides a foundational framework for researchers interested in exploring the properties and potential applications of this and other long-chain dialkylbenzenes. The detailed protocols for synthesis and characterization are intended to facilitate further experimental work in this area.

Disclaimer: The physicochemical properties presented in this document are estimations based on data from related compounds and should be confirmed by experimental measurement. The provided experimental protocols are general and may require optimization for specific laboratory conditions. Always follow appropriate safety procedures when handling chemicals.

References

An In-depth Technical Guide to the Synthesis of ortho-Dialkylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ortho-Dialkylbenzenes are a class of aromatic compounds characterized by the presence of two alkyl substituents at adjacent positions on a benzene ring. This structural motif is a key component in a wide array of molecules of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The specific substitution pattern of ortho-dialkylbenzenes imparts unique steric and electronic properties that can profoundly influence the biological activity and material characteristics of the parent molecule. Consequently, the development of efficient and selective synthetic methodologies for accessing these compounds is a topic of considerable importance in modern organic chemistry. This guide provides a detailed overview of the core synthetic strategies for the preparation of ortho-dialkylbenzenes, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid researchers in selecting the most appropriate method for their specific needs.

Directed ortho-Alkylation

Directed ortho-alkylation is a powerful strategy that utilizes a directing group (DG) to achieve high regioselectivity in the functionalization of an aromatic C-H bond. The directing group coordinates to a metal catalyst, bringing it in close proximity to the ortho-C-H bond and facilitating its activation and subsequent alkylation. A variety of directing groups and catalytic systems have been developed for this purpose.

Signaling Pathway for Directed ortho-Alkylation```dot

Directed_Ortho_Alkylation cluster_catalyst_activation Catalyst Activation cluster_chelation_activation Chelation and C-H Activation cluster_alkylation_turnover Alkylation and Catalyst Turnover Catalyst_Precursor Catalyst Precursor (e.g., [Rh(Cp)Cl2]2) Active_Catalyst Active Catalyst (e.g., [Rh(Cp)L_n]+) Catalyst_Precursor->Active_Catalyst Ligand Exchange Substrate Aromatic Substrate with Directing Group (DG) Intermediate Cyclometalated Intermediate Substrate->Intermediate Coordination & C-H Activation Alkylated_Intermediate Alkylated Metal Complex Intermediate->Alkylated_Intermediate + Alkylating Agent Product ortho-Alkylated Product Alkylated_Intermediate->Product Reductive Elimination Product->Active_Catalyst Catalyst Regeneration

Caption: A simplified workflow of the Friedel-Crafts alkylation process.

Quantitative Data for Friedel-Crafts Alkylation

Due to the inherent lack of high ortho-selectivity, quantitative data for the specific synthesis of ortho-dialkylbenzenes via traditional Friedel-Crafts alkylation is sparse in the literature. The reaction typically yields a mixture of isomers.

Aromatic SubstrateAlkylating AgentCatalystSolventTemp. (°C)ortho/para RatioReference
TolueneIsopropyl ChlorideAlCl₃CS₂-Low ortho selectivityGeneral Knowledge
Phenol2-PropanolSupercritical WaterWater400>20
Experimental Protocol: ortho-Selective Alkylation of Phenol in Supercritical Water

Phenol (10 mmol) and 2-propanol (20 mmol) are loaded into a high-pressure reactor with a specific volume of water to achieve supercritical conditions upon heating. The reactor is sealed and heated to 400 °C. The pressure is maintained above 22.1 MPa. The reaction is allowed to proceed for a set time (e.g., 1-2 hours). After cooling and depressurization, the product mixture is extracted with an organic solvent, and the products are analyzed and separated by chromatography. High ortho-selectivity is observed under these catalyst-free, supercritical water conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, offer a versatile approach to the synthesis of ortho-dialkylbenzenes. These methods typically involve the reaction of an ortho-haloalkylbenzene with an organometallic reagent.

Experimental Workflow for Suzuki Cross-Coupling```dot

Suzuki_Coupling_Workflow Start Start Materials: ortho-Haloalkylbenzene, Alkylboronic Acid/Ester, Pd Catalyst, Ligand, Base Oxidative_Addition Oxidative Addition of Pd(0) to Aryl Halide Start->Oxidative_Addition Transmetalation Transmetalation with Alkylboronic Acid/Ester Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination to Form C-C Bond Transmetalation->Reductive_Elimination Product ortho-Dialkylbenzene Product Reductive_Elimination->Product Catalyst_Regeneration Regeneration of Pd(0) Catalyst Reductive_Elimination->Catalyst_Regeneration

Caption: Sequential logic of the RCM-aromatization approach.

Quantitative Data for RCM-Aromatization
Diene SubstrateRCM Catalyst (mol%)RCM SolventRCM Temp. (°C)RCM Yield (%)Aromatization ConditionsOverall Yield (%)Reference
1,7-Octadiene derivativeGrubbs' 2nd Gen. (5)CH₂Cl₂4085-95DDQ, Toluene, 110 °C70-85
Substituted 1,6-heptadieneGrubbs' 2nd Gen. (2)Toluene8090-98Pd/C, 200 °C75-90
Experimental Protocol: RCM and Aromatization

Step 1: Ring-Closing Metathesis. The acyclic diene substrate (1.0 mmol) is dissolved in degassed dichloromethane (0.1 M solution). A solution of Grubbs' second-generation catalyst (0.05 mmol, 5 mol%) in dichloromethane is added, and the mixture is stirred at reflux under an inert atmosphere for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude cyclic alkene is purified by column chromatography.

Step 2: Aromatization. The purified cyclic alkene (0.8 mmol) is dissolved in toluene (10 mL). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.6 mmol) is added, and the mixture is heated to reflux for 12 hours. After cooling, the reaction mixture is filtered, and the filtrate is washed with aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the resulting ortho-dialkylbenzene is purified by chromatography.

The synthesis of ortho-dialkylbenzenes can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. Directed ortho-alkylation offers excellent regioselectivity for a wide range of substrates, provided a suitable directing group is present. Friedel-Crafts alkylation, while historically significant, generally suffers from poor selectivity and the formation of side products, although specific conditions such as the use of supercritical water can lead to high ortho-selectivity for certain substrates. Cross-coupling reactions provide a reliable and versatile method, particularly when an appropriately substituted haloarene is available. Finally, the RCM-aromatization sequence offers a powerful, albeit multi-step, approach for the construction of specific and complex ortho-dialkylbenzene structures. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

In-depth Technical Guide: 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "1,2-Ditetradecylbenzene" did not yield a specific Chemical Abstracts Service (CAS) number for this particular isomer. The CAS number that is frequently associated with tetradecylbenzene is 1459-10-5, which corresponds to 1-phenyltetradecane (also known as n-tetradecylbenzene), a monosubstituted benzene ring.[1][2][3] This indicates that this compound is likely a rare or novel compound with limited to no published research available in the public domain.

The search results did provide information on related, but structurally distinct, compounds, including:

  • Tetradecylbenzene (1-phenyltetradecane): A compound with a single tetradecyl chain attached to a benzene ring.[1][2][3][4]

  • 1,2-Diethylbenzene: A benzene ring with two ethyl groups at the 1 and 2 positions.

  • (1-Tetradecylpentadecyl)benzene: A benzene ring with a branched alkyl substituent.[5]

  • 1,2-Tetradecanediol: A long-chain diol.

The lack of specific data for this compound makes it impossible to fulfill the core requirements of this request, which include:

  • Data Presentation: No quantitative data on physical, chemical, or biological properties could be found to summarize in tables.

  • Experimental Protocols: Without published studies, there are no experimental methodologies to detail.

  • Visualization: The absence of information on its synthesis, signaling pathways, or experimental workflows prevents the creation of any relevant diagrams.

Further research and synthesis of this compound would be required to generate the necessary data for a comprehensive technical guide. Researchers interested in this specific molecule would likely need to perform novel synthesis and characterization. A potential, though purely speculative, synthetic approach could involve a Friedel-Crafts alkylation of benzene with a tetradecyl-containing electrophile, but this would likely result in a mixture of isomers requiring separation and characterization.

References

In-Depth Technical Guide: 1,2-Ditetradecylbenzene Solubility and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 1,2-ditetradecylbenzene. A comprehensive search of scientific databases and literature reveals a significant lack of specific, quantitative solubility data for this compound. This document synthesizes available information on analogous long-chain alkylbenzenes to provide a qualitative assessment of its expected solubility characteristics. Furthermore, it outlines a detailed, hypothetical experimental protocol for the systematic determination of its solubility in various solvents. This guide also includes a workflow diagram to visually represent the proposed experimental procedure. Due to the absence of published biological studies involving this compound, information regarding its signaling pathways is not available.

Solubility Data for this compound

Qualitative Solubility Profile

This compound is a large, nonpolar molecule due to the presence of two long C14 alkyl chains attached to a benzene ring. Based on the principle of "like dissolves like," its solubility profile can be predicted as follows:

  • High Solubility: Expected in nonpolar organic solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, xylene), and chlorinated solvents (e.g., dichloromethane, chloroform).

  • Moderate Solubility: Possible in less polar organic solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).

  • Low to Negligible Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile) and highly polar protic solvents like alcohols (e.g., methanol, ethanol) and water. Its large hydrophobic structure will significantly limit its miscibility with polar substances.

Tabulated Solubility Data (Hypothetical)

The following table is provided as a template for organizing experimentally determined solubility data for this compound. The values presented are placeholders and should be populated with empirical results.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Hexane25Data Not AvailableData Not AvailableGravimetric
Toluene25Data Not AvailableData Not AvailableGravimetric
Dichloromethane25Data Not AvailableData Not AvailableGravimetric
Ethyl Acetate25Data Not AvailableData Not AvailableGravimetric
Ethanol25Data Not AvailableData Not AvailableHPLC/UV-Vis
Water25Data Not AvailableData Not AvailableHPLC/UV-Vis

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: A range of analytical grade solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, ethanol, and purified water).

  • Apparatus:

    • Analytical balance (± 0.0001 g)

    • Vials with screw caps

    • Constant temperature incubator or shaking water bath

    • Vortex mixer

    • Centrifuge

    • Syringes and syringe filters (0.22 µm PTFE or appropriate material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

    • Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation of solute identity and purity.

Procedure: Isothermal Shake-Flask Method

This method is considered the gold standard for solubility determination.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Quantification of Solute:

    • For Non-Volatile Solvents (Gravimetric Method):

      • Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

      • Once the solvent is completely removed, weigh the flask containing the dried residue.

      • The mass of the dissolved solute is the difference between the final and initial weights of the flask.

      • Calculate the solubility in g/100 mL or other appropriate units.

    • For Volatile Solvents or Low Solubilities (Chromatographic/Spectroscopic Method):

      • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.

      • Determine the concentration of this compound in the diluted sample from the calibration curve.

      • Back-calculate the original concentration in the saturated solution to determine the solubility.

  • Data Reporting:

    • Report the solubility as an average of at least three independent measurements for each solvent-temperature combination, along with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the proposed experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_result Result A Add excess this compound to solvent in vials B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Choose Quantification Method D->E F Gravimetric Analysis: Evaporate solvent and weigh residue E->F Non-Volatile Solvents G Instrumental Analysis: Dilute and analyze via HPLC/UV-Vis E->G Volatile Solvents or Low Solubility H Calculate Solubility (e.g., g/100 mL, mol/L) F->H G->H

Workflow for Solubility Determination

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways. Such studies would typically follow initial investigations into the compound's biological activity, of which none have been published to date.

Conclusion

While there is a clear absence of specific solubility data for this compound in the public domain, this guide provides a robust framework for researchers. The qualitative predictions based on its chemical structure, coupled with the detailed experimental protocol, offer a clear path forward for determining the empirical solubility of this compound. The provided workflow and data table template will aid in the systematic execution and documentation of these necessary experiments. For professionals in drug development, it is crucial to first establish these fundamental physicochemical properties before proceeding with any biological or formulation studies.

thermal stability of long-chain alkylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermal Stability of Long-Chain Alkylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , compounds of significant interest in various fields, including their use as synthetic lubricant base stocks and heat transfer fluids. Understanding their behavior at elevated temperatures is crucial for predicting their performance, lifespan, and degradation pathways. This document details the decomposition mechanisms, factors influencing stability, experimental protocols for analysis, and quantitative kinetic data.

Core Concepts of Thermal Stability

Thermal stability refers to the ability of a material to resist chemical decomposition at elevated temperatures. For long-chain alkylbenzenes, this stability is primarily dictated by the strength of the chemical bonds within the molecule, particularly the carbon-carbon bonds of the alkyl chain and the bond connecting the alkyl chain to the aromatic ring. The degradation process is predominantly a free-radical chain reaction, which involves initiation, propagation, and termination steps.

Factors Influencing Thermal Stability

Several molecular features influence the :

  • Alkyl Chain Length: The length of the n-alkyl chain is a critical determinant of thermal stability. Generally, as the chain length increases, the thermal stability decreases. This is attributed to the increased number of C-C bonds susceptible to homolytic cleavage.

  • Chain Branching: Branching in the alkyl chain can also affect thermal stability. While not as extensively studied as linear alkylbenzenes, branched isomers may exhibit different decomposition pathways and kinetics.

  • Position of the Phenyl Group: The point of attachment of the phenyl group to the alkyl chain influences the stability.

  • Substituents on the Aromatic Ring: Electron-donating or withdrawing groups on the benzene ring can alter the bond dissociation energies and influence the overall thermal stability.

Thermal Decomposition Mechanism

The thermal decomposition of long-chain alkylbenzenes proceeds through a complex free-radical chain mechanism. The primary pathways involve the breaking of C-C bonds in the alkyl chain.

The decomposition of n-propylbenzene, for instance, is initiated by the cleavage of the C-C bond beta to the aromatic ring, forming a benzyl radical and an ethyl radical. The benzyl radical is a key intermediate that can undergo further reactions.[1] For longer-chain alkylbenzenes like dodecylbenzene, the primary decomposition route is hydrogen abstraction from the alkyl chain, followed by β-scission of the resulting radical.[2]

Key Reaction Steps

The free-radical decomposition can be summarized in the following steps:

  • Initiation: The process begins with the homolytic cleavage of a C-C bond in the alkyl chain, forming two smaller alkyl radicals. This step has the highest activation energy.

  • Propagation: The radicals formed in the initiation step can then participate in a series of reactions, including:

    • Hydrogen Abstraction: A radical abstracts a hydrogen atom from another alkylbenzene molecule, creating a new radical.

    • β-Scission: The radical undergoes cleavage at the C-C bond beta to the radical center, producing an alkene and a smaller radical.

  • Termination: The reaction ceases when two radicals combine or disproportionate.

The following diagram illustrates the generalized free-radical decomposition pathway for a long-chain n-alkylbenzene.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiation R-CH2-CH2-Ph -> R• + •CH2-CH2-Ph Radicals Radicals Initiation->Radicals H_Abstraction R• + R'-CH2-Ph -> RH + R'-CH•-Ph H_Abstraction->Radicals Chain Carrier Beta_Scission R'-CH•-CH2-R'' -> R'-CH=CH2 + R''• Beta_Scission->Radicals Chain Carrier Products Products Beta_Scission->Products Termination R• + R'• -> R-R' Termination->Products Long-Chain Alkylbenzene Long-Chain Alkylbenzene Long-Chain Alkylbenzene->Initiation Heat Radicals->H_Abstraction Radicals->Beta_Scission Radicals->Termination

Free-radical decomposition pathway of a long-chain alkylbenzene.

Experimental Protocols for Thermal Stability Assessment

Several analytical techniques are employed to evaluate the . The most common methods are pyrolysis coupled with gas chromatography-mass spectrometry (GC-MS) and thermogravimetric analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

This is a powerful technique to study the decomposition products and reaction kinetics at high temperatures.

3.1.1. Experimental Workflow

The general workflow for a pyrolysis experiment involves heating the sample in a controlled environment and analyzing the volatile products.

G Sample Long-Chain Alkylbenzene Sample Pyrolysis_Reactor Pyrolysis Reactor (e.g., Single-Pulse Shock Tube, Flow Reactor) Sample->Pyrolysis_Reactor Introduction Product_Collection Product Trapping/Collection Pyrolysis_Reactor->Product_Collection Decomposition Products GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Product_Collection->GC_MS Injection Data_Analysis Data Analysis (Product Identification, Kinetic Modeling) GC_MS->Data_Analysis

Experimental workflow for Pyrolysis-GC-MS analysis.
3.1.2. Detailed Methodology

  • Sample Preparation: A precise amount of the long-chain alkylbenzene is placed in a sample holder suitable for the pyrolysis unit.

  • Pyrolysis: The sample is rapidly heated to the desired temperature (typically in the range of 350-600 °C) in an inert atmosphere (e.g., helium or argon) within a pyrolysis reactor. Common reactor types include:

    • Single-Pulse Shock Tube: Used for studying high-temperature, short-duration reactions.

    • Flow Reactor: Allows for continuous-flow experiments under controlled temperature and pressure.[3]

    • Jet-Stirred Reactor: Ensures good mixing and uniform temperature distribution.

  • Product Analysis: The volatile decomposition products are swept from the reactor into a gas chromatograph (GC) for separation. The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

  • Kinetic Analysis: By conducting experiments at different temperatures and reaction times, kinetic parameters such as rate constants and activation energies can be determined.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the decomposition temperature and the overall thermal stability of the material.

3.2.1. Detailed Methodology
  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the long-chain alkylbenzene is placed in a TGA pan (e.g., alumina or platinum).

  • TGA Measurement: The sample is heated in the TGA furnace at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]

  • Data Analysis: The TGA instrument records the sample mass as a function of temperature. The resulting TGA curve shows the onset temperature of decomposition and the percentage of mass loss at different temperatures. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Quantitative Data on Thermal Stability

The can be quantified by parameters such as the decomposition temperature, pseudo-first-order rate constants, and activation energies. The following table summarizes available kinetic data for the pyrolysis of various n-alkylbenzenes.

CompoundTemperature (°C)Pseudo-first-order rate constant (s⁻¹)Activation Energy (kcal/mol)Reference
n-Butylbenzene4001.1 x 10⁻⁴62.3[3]
n-Pentylbenzene4001.8 x 10⁻⁴Not Reported
n-Hexylbenzene4002.5 x 10⁻⁴Not Reported
n-Heptylbenzene4003.2 x 10⁻⁴Not Reported
n-Octylbenzene4004.0 x 10⁻⁴Not Reported
n-Nonylbenzene4004.8 x 10⁻⁴Not Reported
n-Decylbenzene4005.6 x 10⁻⁴Not Reported
n-Dodecylbenzene400Not Reported60.0[2]
n-Pentadecylbenzene4009.1 x 10⁻⁴Not Reported

Note: The rate constants are typically determined at a specific temperature, and the activation energy provides insight into the temperature dependence of the reaction rate.

Conclusion

The is a critical property that dictates their utility in high-temperature applications. Their decomposition is governed by a free-radical chain mechanism that is influenced by the length and structure of the alkyl chain. Techniques such as Pyrolysis-GC-MS and TGA are invaluable for characterizing their thermal behavior and elucidating decomposition pathways. The quantitative data presented in this guide provides a basis for comparing the relative stabilities of different alkylbenzenes and for developing models to predict their performance under thermal stress. Further research into the effects of branching and aromatic substitution will provide a more complete understanding of the structure-stability relationships in this important class of compounds.

References

An In-depth Technical Guide on the Spectral Data of 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available experimental spectral data for 1,2-ditetradecylbenzene could be located. The data presented herein is predicted based on the chemical structure and established principles of spectroscopy.

Introduction

This compound is a symmetrically substituted aromatic hydrocarbon. Its long aliphatic chains confer a significant non-polar character, making it soluble in organic solvents and lipids. Understanding its spectral characteristics is crucial for its identification and characterization in various matrices. This guide provides a summary of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.15Multiplet4HAromatic protons (C₆H₄)
~ 2.60Triplet4HBenzylic methylene protons (-CH₂-Ar)
~ 1.60Quintet4HMethylene protons (-CH₂-CH₂-Ar)
~ 1.25Multiplet44HMethylene protons of the alkyl chains (-(CH₂)₁₁-)
~ 0.88Triplet6HTerminal methyl protons (-CH₃)
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 141.0Aromatic quaternary carbons (C-Ar)
~ 128.5Aromatic CH carbons (CH-Ar)
~ 35.5Benzylic methylene carbons (-CH₂-Ar)
~ 31.9Methylene carbons of the alkyl chains
~ 29.7Methylene carbons of the alkyl chains
~ 29.6Methylene carbons of the alkyl chains
~ 29.4Methylene carbons of the alkyl chains
~ 22.7Methylene carbon adjacent to the terminal methyl group (-CH₂-CH₃)
~ 14.1Terminal methyl carbons (-CH₃)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zInterpretation
458[M]⁺ (Molecular Ion)
261[M - C₁₄H₂₉]⁺ (Loss of a tetradecyl radical)
91[C₇H₇]⁺ (Tropylium ion, characteristic of alkylbenzenes)
Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H stretch
2950 - 2850StrongAliphatic C-H stretch
1600, 1480MediumAromatic C=C ring stretch
1465MediumCH₂ scissoring
740StrongOrtho-disubstituted benzene C-H out-of-plane bend

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a non-polar, high molecular weight compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-600).

  • Detection: A detector, such as an electron multiplier, will detect the ions.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is likely a waxy solid or viscous liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, dissolve the sample in a suitable solvent like carbon tetrachloride (CCl₄) (use with caution) and place it in a salt cell.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Background Subtraction: A background spectrum of the salt plates (or solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[2][3][4][5]

Visualizations

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent CDCl3 with TMS Solvent->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Acquire_H1 Acquire 1H Spectrum NMR_Spec->Acquire_H1 Acquire_C13 Acquire 13C Spectrum NMR_Spec->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Analyze Analyze Spectra Process->Analyze

Caption: General workflow for NMR spectroscopy.

Experimental Workflow for Mass Spectrometry

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Sample Solution GC_MS GC-MS or Direct Probe Sample->GC_MS Ionization Electron Ionization (70 eV) GC_MS->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analyze Analyze Molecular Ion & Fragmentation Spectrum->Analyze

Caption: General workflow for mass spectrometry.

Experimental Workflow for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Prep_Method Prepare Thin Film (KBr Plates) Sample->Prep_Method FTIR FTIR Spectrometer Prep_Method->FTIR Acquire_BG Acquire Background FTIR->Acquire_BG Acquire_Sample Acquire Sample Spectrum FTIR->Acquire_Sample Subtract Background Subtraction Acquire_BG->Subtract Acquire_Sample->Subtract Analyze Analyze Absorption Bands Subtract->Analyze

Caption: General workflow for IR spectroscopy.

References

Commercial Availability and Technical Guide for 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Ditetradecylbenzene, a specialty chemical with potential applications in advanced drug delivery systems. Due to its non-standard nature, this document outlines the current commercial unavailability of this compound and provides a detailed, plausible experimental protocol for its synthesis via Friedel-Crafts alkylation. Furthermore, this guide presents estimated physicochemical properties and explores its potential role as a synthetic lipid component in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using the DOT language.

Commercial Availability

As of the date of this publication, this compound is not commercially available from major chemical suppliers. A thorough search of chemical databases and supplier catalogs indicates that this compound is a specialty chemical that requires custom synthesis. Researchers interested in utilizing this compound for their studies will need to synthesize it in-house or commission its synthesis from a specialized chemical manufacturing organization.

Physicochemical Properties

PropertyEstimated ValueMethod of Estimation
Molecular Formula C₃₄H₆₂-
Molecular Weight 470.86 g/mol -
Boiling Point ~550-580 °C at 760 mmHgQSPR models for aromatic hydrocarbons[1][2]
Melting Point Not readily estimated; likely a waxy solidComparison with similar long-chain alkylbenzenes[5]
Density ~0.85 - 0.87 g/cm³ at 20 °CQSPR models and data for long-chain alkanes[6][7]
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene)General principles of "like dissolves like"
Appearance Expected to be a colorless to pale yellow waxy solid or viscous liquid at room temperatureBased on analogous compounds

Synthesis of this compound: Experimental Protocol

The most viable synthetic route to this compound is through the Friedel-Crafts alkylation of benzene with a C14 alkylating agent.[8][9][10] To achieve the desired 1,2-disubstitution pattern and minimize polyalkylation, a two-step approach involving acylation followed by reduction is recommended over direct alkylation.[11]

3.1. Reaction Scheme

The overall synthesis can be envisioned in two main stages:

  • Friedel-Crafts Acylation: Reaction of benzene with tetradecanoyl chloride to form 1-phenyltetradecan-1-one.

  • Second Acylation and Reduction: A subsequent Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to yield the final product. A direct second alkylation is also possible, though may lead to a mixture of isomers.

3.2. Detailed Methodology

Step 1: Synthesis of 1-Phenyltetradecan-1-one (Intermediate)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous benzene (10 equivalents, serving as both reactant and solvent).

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add tetradecanoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 6M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Friedel-Crafts Alkylation of the Intermediate: To a similar setup as Step 1, add 1-phenyltetradecan-1-one (1 equivalent), anhydrous aluminum chloride (1.2 equivalents), and an excess of a non-polar solvent like carbon disulfide or nitrobenzene.

  • Addition of Alkylating Agent: Slowly add 1-chlorotetradecane (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to proceed at room temperature for 12-18 hours.

  • Reduction: After the alkylation is complete (monitored by TLC or GC-MS), the resulting diketone can be reduced to the final product using a Clemmensen reduction (amalgamated zinc and concentrated HCl) or a Wolff-Kishner reduction (hydrazine hydrate and a strong base).

  • Purification: Following the reduction, perform an aqueous work-up and extract the product with a nonpolar solvent. The final product, this compound, can be purified by column chromatography on silica gel using a hexane or heptane eluent. The separation of ortho, meta, and para isomers can be challenging and may require careful chromatographic conditions.

Application in Drug Delivery: Lipid Nanoparticle Formulation

The amphiphilic nature of this compound, with its aromatic core and long alkyl chains, makes it a candidate for use as a synthetic "helper" lipid in the formulation of lipid nanoparticles (LNPs). These LNPs can encapsulate and deliver therapeutic payloads such as mRNA, siRNA, or small molecule drugs.

4.1. Experimental Workflow for LNP Formulation and Characterization

The following workflow outlines the key steps in formulating and characterizing LNPs incorporating this compound.

LNP_Workflow cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization A Lipid Mixture Preparation (Ionizable Lipid, DSPC, Cholesterol, this compound, PEG-Lipid in Ethanol) C Microfluidic Mixing (Rapid mixing of lipid and aqueous phases) A->C B Aqueous Phase Preparation (Therapeutic Payload in Acidic Buffer) B->C D Nanoparticle Self-Assembly C->D E Dialysis or Tangential Flow Filtration (Buffer exchange and removal of ethanol) D->E F Particle Size and Polydispersity (Dynamic Light Scattering) E->F G Zeta Potential (Electrophoretic Light Scattering) E->G H Encapsulation Efficiency (Ribogreen Assay or HPLC) E->H I Morphology (Cryo-Transmission Electron Microscopy) E->I

Caption: Workflow for LNP formulation and characterization.

4.2. Detailed Methodology for LNP Formulation

  • Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio might be 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid. For incorporating this compound, it could partially or fully replace the cholesterol or DSPC component, requiring careful optimization.

  • Aqueous Phase Preparation: Dissolve the therapeutic payload (e.g., mRNA) in an acidic buffer (e.g., sodium acetate, pH 4-5).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the aqueous payload solution at a controlled flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing leads to the self-assembly of LNPs.

  • Purification: The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) or purified using tangential flow filtration to remove the ethanol and unencapsulated payload.

4.3. Key Characterization Techniques

ParameterTechniquePurpose
Particle Size & PDI Dynamic Light Scattering (DLS)To determine the average hydrodynamic diameter and size distribution of the LNPs.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the LNPs, which influences stability and cellular uptake.
Encapsulation Efficiency RiboGreen Assay or HPLCTo quantify the amount of therapeutic payload successfully encapsulated within the LNPs.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)To visualize the size, shape, and internal structure of the LNPs.

Logical Relationships in Synthesis and Application

The following diagram illustrates the logical flow from the synthesis of this compound to its potential application in drug delivery.

Logical_Flow cluster_synthesis Synthesis cluster_application Application Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation Tetradecanoyl_Cl Tetradecanoyl Chloride Tetradecanoyl_Cl->Acylation Intermediate 1-Phenyltetradecan-1-one Acylation->Intermediate Second_Alkylation Friedel-Crafts Alkylation Intermediate->Second_Alkylation Alkylating_Agent 1-Chlorotetradecane Alkylating_Agent->Second_Alkylation Diketone Intermediate Diketone Second_Alkylation->Diketone Reduction Reduction (Clemmensen or Wolff-Kishner) Diketone->Reduction Final_Product This compound Reduction->Final_Product LNP_Formulation Lipid Nanoparticle Formulation Final_Product->LNP_Formulation In_Vitro_Studies In Vitro Studies (Cellular Uptake, Efficacy) LNP_Formulation->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Biodistribution, Efficacy, Safety) In_Vitro_Studies->In_Vivo_Studies Drug_Development Preclinical & Clinical Development In_Vivo_Studies->Drug_Development

Caption: From synthesis to potential drug development.

Conclusion

While this compound is not a commercially available compound, this technical guide provides a roadmap for its synthesis and potential application in the field of drug delivery. The provided experimental protocols and estimated physicochemical properties offer a valuable resource for researchers and scientists looking to explore the utility of novel synthetic lipids in advanced therapeutic formulations. Further research is warranted to experimentally validate the estimated properties and to fully characterize the performance of this compound as a component of lipid nanoparticles.

References

Health and Safety Information for 1,2-Ditetradecylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and specific health and safety data for 1,2-Ditetradecylbenzene is not available in the public domain. This guide provides information on n-Tetradecylbenzene as the closest available analogue. The toxicological and safety properties of this compound may differ significantly. All researchers, scientists, and drug development professionals should exercise extreme caution and handle the substance in a controlled laboratory setting with appropriate personal protective equipment until a comprehensive safety assessment can be performed.

Executive Summary

This technical guide summarizes the available health and safety information for n-Tetradecylbenzene, which is presented as a surrogate for this compound due to the absence of specific data for the latter. The information provided herein is intended for researchers, scientists, and drug development professionals. This document outlines physical and chemical properties, potential hazards, handling and storage procedures, and first aid measures. All quantitative data is presented in tabular format for clarity. A logical workflow for hazard response is provided as a visual guide.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of n-Tetradecylbenzene. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue
Appearance Colorless liquid
Odor No information available
Melting Point/Range 15 °C / 59 °F
Boiling Point/Range 359 °C / 678.2 °F
Flash Point 112 °C / 233.6 °F
Vapor Density No data available
Specific Gravity / Density No data available
Water Solubility Insoluble

Hazard Identification and Classification

While a comprehensive toxicological profile for n-Tetradecylbenzene is not available, some safety data sheets indicate that the product, at its given concentration, contains no substances considered to be hazardous to health. However, as with any chemical of unknown toxicity, it should be handled with care.

GHS Hazard Information (n-Tetradecylbenzene)
CategoryClassification
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available

The absence of data does not signify an absence of hazard.

Handling and Storage

Proper handling and storage are critical to ensure safety in a laboratory environment.

Handling
  • Use personal protective equipment as required.

  • Ensure adequate ventilation.

  • Avoid contact with skin, eyes, or clothing.

  • Avoid inhalation of the product.

  • Do not breathe mist/vapors/spray.

  • Use only under a chemical fume hood.

Storage
  • Keep in a dry, cool, and well-ventilated place.

  • Keep container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.
Inhalation Remove to fresh air. Get medical attention. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Get medical attention.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of n-Tetradecylbenzene are not available in the cited resources. Standard OECD and ISO guidelines for chemical safety testing would be the presumed methodologies for generating such data.

Visualizations

General Hazard Response Workflow

The following diagram illustrates a logical workflow for responding to a chemical hazard event in a laboratory setting.

HazardResponse cluster_incident Incident Occurs cluster_response Immediate Response cluster_assessment Assessment & Containment cluster_action Definitive Action Spill Chemical Spill or Exposure Evacuate Evacuate Immediate Area Spill->Evacuate FirstAid Administer First Aid Spill->FirstAid If exposed Alarm Raise Alarm Evacuate->Alarm Assess Assess Hazard (Consult SDS) Alarm->Assess Medical Seek Professional Medical Attention FirstAid->Medical Contain Contain Spill (If safe to do so) Assess->Contain Cleanup Professional Cleanup Contain->Cleanup Report Report Incident Medical->Report Cleanup->Report

Caption: General workflow for responding to a chemical hazard in a laboratory.

The Environmental Fate of Long-Chain Alkylbenzenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate of long-chain alkylbenzenes (LABs). These synthetic compounds, primarily used as precursors in the manufacturing of linear alkylbenzene sulfonate (LAS) detergents, can enter the environment through various pathways, primarily via municipal and industrial wastewater discharges. Understanding their persistence, degradation, and potential for bioaccumulation is crucial for assessing their environmental risk. This document details the key environmental processes governing the fate of LABs, presents available quantitative data, outlines experimental protocols for their assessment, and visualizes key pathways and workflows.

Biodegradation

Biodegradation is a primary pathway for the removal of long-chain alkylbenzenes from the environment. LABs are susceptible to microbial degradation under both aerobic and anaerobic conditions, although aerobic degradation is significantly faster.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of LABs is initiated by the enzymatic oxidation of the terminal methyl group of the alkyl chain. This process is followed by a series of β-oxidation steps, progressively shortening the alkyl chain. The degradation of the aromatic ring is the final step in the mineralization process. The half-life of LABs in aerobic environments can vary depending on environmental conditions such as temperature, nutrient availability, and the microbial population present. As a close structural analog, data for linear alkylbenzene sulfonates (LAS) can provide valuable insights. The half-life for the mineralization of the benzene ring of LAS in soil has been reported to be in the range of 18 to 26 days.[1] Other studies have shown mineralization half-lives for C12 LAS in soil and sludge-amended soil to be between 7 and 9 days.[2] In river water, the mineralization half-life of C12 LAS has been observed to be between 1.39 and 13.9 days.[2]

Anaerobic Biodegradation

Anaerobic degradation of LABs is a much slower process compared to aerobic degradation. While once thought to be recalcitrant under anaerobic conditions, studies have shown that LABs can be degraded in anoxic marine sediments. The estimated half-life for LAS in anaerobic marine sediments is approximately 90 days.[3][4] The degradation pathway under anaerobic conditions also proceeds through the formation of sulfophenyl carboxylic acids (SPCs) in the case of LAS.[3][4]

Biodegradation Pathway of Long-Chain Alkylbenzenes

The aerobic biodegradation of long-chain alkylbenzenes is a multi-step process initiated by monooxygenase enzymes. The following diagram illustrates the principal pathway:

Aerobic Biodegradation Pathway of Long-Chain Alkylbenzenes LAB Long-Chain Alkylbenzene (CnH2n+1-Ph) Omega_Oxidation ω-Oxidation LAB->Omega_Oxidation Monooxygenase Alcohol Primary Alcohol Omega_Oxidation->Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid Phenylalkanoic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation (repeated cycles) Carboxylic_Acid->Beta_Oxidation Short_Chain_Acid Short-Chain Phenylalkanoic Acid Beta_Oxidation->Short_Chain_Acid Fatty Acid Oxidase Ring_Cleavage Aromatic Ring Cleavage Short_Chain_Acid->Ring_Cleavage Dioxygenase Metabolites Further Metabolites Ring_Cleavage->Metabolites Mineralization CO2 + H2O + Biomass Metabolites->Mineralization

Aerobic biodegradation pathway of long-chain alkylbenzenes.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For long-chain alkylbenzenes, direct photolysis, where the molecule itself absorbs light leading to its degradation, is not considered a significant environmental fate process.[5] This is due to the lack of chromophores in the LAB molecule that absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm).

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance, causing it to break down. Due to the stable chemical structure of long-chain alkylbenzenes, which consist of a robust benzene ring and a saturated alkyl chain, they are not susceptible to hydrolysis under typical environmental pH (4-9) and temperature conditions.[9] Therefore, hydrolysis is not considered a significant environmental fate process for LABs.

Sorption

As hydrophobic compounds, long-chain alkylbenzenes have a strong tendency to sorb to organic matter in soil and sediment. This partitioning behavior is a key factor in their environmental distribution and bioavailability. The extent of sorption is typically quantified by the soil sorption coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc).

The high log Kow values for C9-C14 linear alkylbenzenes, ranging from 6.83 to 9.95, indicate a high potential for sorption to soil and sediment.[10] While specific, experimentally determined Koc values for a range of LABs are not consistently reported in the literature, they can be estimated from their log Kow values. For LAS, Koc values are influenced by the alkyl chain length.

Bioaccumulation

Bioaccumulation is the process by which a substance is absorbed by an organism from all routes of exposure (e.g., water, food, sediment) and accumulates to a concentration higher than that in the surrounding environment. The potential for a substance to bioaccumulate in aquatic organisms is often assessed by the bioconcentration factor (BCF), which is the ratio of the concentration of the chemical in the organism to the concentration in the water at steady state.

Studies on linear alkylbenzene sulfonates (LAS) indicate a low potential for bioaccumulation. Bioconcentration tests conducted according to OECD Guideline 305 with C10 to C13 LAS homologues in fathead minnows resulted in BCF values ranging from 2 to 987 L/kg.[2] The highest BCF was observed for the 2-phenyl C13 LAS isomer, while C10-C12 LAS analogues had BCF values below 211 L/kg.[2] For a commercial LAS mixture with an average alkyl chain length of C11.6, a BCF of 87 has been reported.[11] These values are below the typical regulatory thresholds for bioaccumulation concern. The BCF of LAS homologues generally increases with the length of the alkyl chain.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate of long-chain alkylbenzenes and their sulfonated analogs (LAS).

Table 1: Biodegradation Half-Lives

Compound/MatrixConditionHalf-LifeReference(s)
LAS (benzene ring) in soilAerobic18 - 26 days[1]
C12 LAS in soil/sludgeAerobic7 - 9 days[2]
C12 LAS in river waterAerobic1.39 - 13.9 days[2]
LAS in marine sedimentAnaerobic~90 days[3][4]

Table 2: Sorption Coefficients

CompoundMatrixParameterValueReference(s)
C9-C14 LABs-log Kow6.83 - 9.95[10]

Table 3: Bioaccumulation Factors

CompoundOrganismBCF (L/kg)Reference(s)
C10-C13 LASFathead Minnow2 - 987[2]
C10-C12 LASFathead Minnow< 211[2]
C11.6 LAS mixtureFish87[11]

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of chemicals are provided in the OECD Guidelines for the Testing of Chemicals. The following sections outline the key principles of these methods relevant to long-chain alkylbenzenes.

Biodegradation Testing

Experimental Workflow for Aerobic Biodegradation in Water (based on OECD 301)

Workflow for Aerobic Biodegradation Testing (OECD 301) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Medium Prepare mineral medium Incubation Incubate test substance with inoculum in mineral medium in the dark at constant temperature (e.g., 20-25°C) Prep_Medium->Incubation Prep_Inoculum Prepare microbial inoculum (e.g., from activated sludge) Prep_Inoculum->Incubation Prep_Test_Substance Prepare stock solution of LAB Prep_Test_Substance->Incubation Measurement Periodically measure degradation: - CO2 evolution (e.g., OECD 301B) - O2 consumption (e.g., OECD 301D) - DOC removal (e.g., OECD 301A) Incubation->Measurement Controls Run parallel controls: - Blank (inoculum only) - Abiotic (sterile) - Reference (known biodegradable substance) Controls->Measurement Data_Analysis Calculate percentage degradation over time Measurement->Data_Analysis

Workflow for aerobic biodegradation testing based on OECD 301.
Sorption Testing

Experimental Workflow for Soil Sorption (based on OECD 106)

Workflow for Soil Sorption Testing (OECD 106) cluster_prep Preparation cluster_exp Experiment (Batch Equilibrium) cluster_analysis Analysis Prep_Soil Prepare and characterize soil samples (pH, organic carbon, texture) Equilibration Equilibrate soil with LAB solution (shake for a predetermined time, e.g., 24-48 hours) Prep_Soil->Equilibration Prep_Solution Prepare aqueous solutions of LAB (e.g., in 0.01 M CaCl2) Prep_Solution->Equilibration Centrifugation Separate soil and aqueous phases by centrifugation Equilibration->Centrifugation Analysis_Aqueous Analyze concentration of LAB in the aqueous phase (Ceq) Centrifugation->Analysis_Aqueous Calculation Calculate amount of LAB sorbed to soil (Cs) Analysis_Aqueous->Calculation Isotherm Construct sorption isotherm (Cs vs. Ceq) Calculation->Isotherm Coefficients Calculate Kd and Koc Isotherm->Coefficients

Workflow for soil sorption testing based on OECD 106.
Bioaccumulation Testing

Experimental Workflow for Bioaccumulation in Fish (based on OECD 305)

Workflow for Bioaccumulation Testing in Fish (OECD 305) cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Data Analysis Exposure Expose fish to a constant concentration of LAB in water (flow-through system) Sampling_Uptake Periodically sample fish and water Exposure->Sampling_Uptake Analysis_Uptake Analyze LAB concentration in fish and water Sampling_Uptake->Analysis_Uptake Transfer Transfer fish to clean water Analysis_Uptake->Transfer Kinetics Determine uptake and depuration rate constants (k1, k2) Analysis_Uptake->Kinetics Sampling_Depuration Periodically sample fish Transfer->Sampling_Depuration Analysis_Depuration Analyze LAB concentration in fish Sampling_Depuration->Analysis_Depuration Analysis_Depuration->Kinetics BCF_Calculation Calculate Bioconcentration Factor (BCF = k1/k2) Kinetics->BCF_Calculation

Workflow for bioaccumulation testing in fish based on OECD 305.
Hydrolysis Testing

The potential for hydrolysis is assessed using OECD Guideline 111: Hydrolysis as a Function of pH .[9][12][13][14] A sterile aqueous buffer solution at different pH values (typically 4, 7, and 9) is treated with the test substance and incubated in the dark at a constant temperature.[12][13][14] The concentration of the test substance is measured over time to determine the rate of hydrolysis.[12][13][14] A preliminary test is conducted at an elevated temperature (e.g., 50°C) for 5 days.[12][13][14] If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.[12][15]

Photodegradation Testing

The potential for direct photolysis in water is assessed using OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis .[16] This involves exposing a solution of the test substance in pure water to a light source that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of degradation. The quantum yield, which is the efficiency of the photochemical process, can be determined by measuring the rate of degradation and the intensity of the light absorbed by the substance.

Conclusion

Long-chain alkylbenzenes are subject to several environmental fate processes, with biodegradation being the most significant removal mechanism. They are readily degraded under aerobic conditions and, to a lesser extent, under anaerobic conditions. Due to their hydrophobic nature, LABs will partition to soil and sediment, which can reduce their bioavailability. The potential for bioaccumulation in aquatic organisms is considered low. Abiotic degradation processes such as hydrolysis and direct photolysis are not significant for LABs. The standardized experimental protocols provided by the OECD offer a robust framework for generating reliable data on the environmental fate of these compounds.

References

An In-depth Technical Guide to Ditetradecylbenzene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive literature review of ditetradecylbenzene compounds, targeting researchers, scientists, and professionals in drug development. Due to the limited direct research on ditetradecylbenzene, this guide establishes a foundational understanding by examining the synthesis, properties, and potential applications of long-chain dialkylbenzenes as a representative class.

Introduction to Dialkylbenzenes

Alkylbenzenes are a significant class of hydrocarbons utilized in a variety of industrial applications, from the production of detergents to their use as solvents.[1] Linear alkylbenzenes (LABs) are particularly important as precursors to biodegradable surfactants.[1] Heavy alkylbenzenes, which include compounds with longer alkyl chains like ditetradecylbenzene, find use in the formulation of lubricating oils, protecting agents, and emulsifying agents.[2] The synthesis of dialkylbenzenes traditionally involves Friedel-Crafts alkylation, a method that attaches an alkyl group to an aromatic ring.[3][4]

Synthesis of Ditetradecylbenzene Compounds

The primary method for synthesizing dialkylbenzenes, including ditetradecylbenzene, is the Friedel-Crafts alkylation.[3][4] This reaction involves the alkylation of an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4][5]

Experimental Protocol: Friedel-Crafts Alkylation for Ditetradecylbenzene Synthesis (Generalized)

This protocol is a generalized procedure based on the well-established Friedel-Crafts alkylation reaction.

Materials:

  • Benzene

  • 1-Tetradecene or 1-Chlorotetradecane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry inert solvent (e.g., carbon disulfide or nitrobenzene)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ice bath

  • Reaction flask with a stirrer and reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a clean, dry reaction flask, dissolve benzene in the inert solvent and cool the mixture in an ice bath.

  • Slowly add anhydrous AlCl₃ to the stirred solution.

  • Gradually add 1-tetradecene or 1-chlorotetradecane to the reaction mixture. The addition should be controlled to maintain a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure the completion of the reaction. The reaction produces mono- and di-alkylated products.

  • Cool the reaction mixture and carefully quench it by adding crushed ice and HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with a sodium bicarbonate solution to neutralize any remaining acid, and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Fractionally distill the organic layer to separate the desired ditetradecylbenzene isomers from the solvent, mono-tetradecylbenzene, and other byproducts. The isomers of dialkylbenzenes often have very close boiling points, making separation challenging.[6]

Challenges in Synthesis:

  • Polyalkylation: The initial alkylation product is more nucleophilic than the starting benzene, leading to the formation of polyalkylated products.[5][7]

  • Carbocation Rearrangement: If the alkylating agent is not a tertiary halide, the intermediate carbocation can rearrange, leading to a mixture of products.[5][7]

  • Isomer Separation: The Friedel-Crafts reaction produces a mixture of ortho, meta, and para isomers, which are often difficult to separate due to their similar boiling points.[6]

To address the issue of isomer separation, methods for the selective production of para-dialkylbenzenes have been developed, for instance, through multilayer silylation.[6]

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products cluster_purification Purification Benzene Benzene Attack Electrophilic Attack on Benzene Ring Benzene->Attack AlkylatingAgent Alkylating Agent (e.g., 1-Tetradecene) Formation Formation of Carbocation Intermediate AlkylatingAgent->Formation Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Formation Formation->Attack Deprotonation Deprotonation & Catalyst Regeneration Attack->Deprotonation Monoalkylbenzene Monotetradecylbenzene Deprotonation->Monoalkylbenzene Dialkylbenzene Ditetradecylbenzene (o, m, p isomers) Deprotonation->Dialkylbenzene Byproducts Polyalkylated Products Deprotonation->Byproducts Distillation Fractional Distillation Monoalkylbenzene->Distillation Dialkylbenzene->Distillation Byproducts->Distillation

Generalized workflow for the synthesis of ditetradecylbenzene.

Physicochemical Properties

PropertyTetradecylbenzeneExpected Trend for Ditetradecylbenzene
Molecular Formula C₂₀H₃₄[8]C₃₄H₆₂
Molar Mass 274.48 g/mol [8]470.88 g/mol
Melting Point 16 °C[8]Higher than tetradecylbenzene
Boiling Point 359 °C[8]Significantly higher than tetradecylbenzene
Density 0.854 g/mL at 20°C[8]Similar to or slightly higher than tetradecylbenzene
Vapor Pressure 4.8E-05 mmHg at 25°C[8]Lower than tetradecylbenzene
Appearance Clear colorless to yellow liquid[8]Likely a viscous liquid or waxy solid at room temperature

Potential Applications in Drug Development and Biological Activity

While direct biological studies on ditetradecylbenzene are scarce, the broader class of alkylbenzenes and their derivatives have shown biological activity.

  • Surfactants for Drug Delivery: Long-chain alkylbenzenes are precursors to surfactants.[1] Surfactants are crucial in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Antimicrobial Activity: Some long-chain alkylated compounds have demonstrated antimicrobial and antifungal properties. For example, N⁴-alkylcytidines with long alkyl chains, including tetradecyl substituents, have shown inhibitory effects against Gram-positive bacteria.[9] Stilbene derivatives, which are also aromatic hydrocarbons, exhibit antimicrobial and antifungal properties.[10]

  • Scaffolds for Biologically Active Molecules: The benzene ring is a common scaffold in medicinal chemistry. The long alkyl chains of ditetradecylbenzene could be functionalized to create novel drug candidates with specific lipophilic characteristics, potentially targeting cell membranes or hydrophobic pockets of proteins.

Potential_Applications cluster_drug_development Drug Development Applications cluster_properties Key Properties Ditetradecylbenzene Ditetradecylbenzene Lipophilicity High Lipophilicity Ditetradecylbenzene->Lipophilicity Functionalization Functionalizable Aromatic Ring Ditetradecylbenzene->Functionalization Surfactant Precursor to Surfactants for Drug Delivery Antimicrobial Potential Antimicrobial Agent Scaffold Scaffold for Novel Drug Candidates Lipophilicity->Surfactant Lipophilicity->Antimicrobial Functionalization->Scaffold

Potential applications of ditetradecylbenzene in drug development.

Conclusion

Ditetradecylbenzene represents a class of heavy alkylbenzenes with potential applications in various fields, including materials science and drug development. While specific research on this compound is limited, a solid understanding of its synthesis and properties can be derived from the extensive literature on Friedel-Crafts alkylation and the characteristics of long-chain alkylbenzenes. The synthetic route via Friedel-Crafts alkylation is well-established, though challenges such as polyalkylation and isomer separation need to be addressed for pure compound synthesis. The high lipophilicity and the presence of a functionalizable aromatic ring make ditetradecylbenzene and its derivatives interesting candidates for further investigation as surfactants, antimicrobial agents, or as scaffolds in the design of new therapeutic molecules. Future research should focus on the specific synthesis of ditetradecylbenzene isomers and the evaluation of their biological activities to fully explore their potential in drug development.

References

An In-depth Technical Guide to 1,2-Ditetradecylbenzene: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-ditetradecylbenzene, a long-chain dialkylated aromatic hydrocarbon. While a singular "discovery" of this compound is not documented in scientific literature, its existence and synthesis are predicated on the foundational principles of Friedel-Crafts chemistry. This document details the historical context of its likely synthesis, physicochemical properties, a representative experimental protocol for its preparation, and relevant reaction mechanisms. The information is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may encounter or seek to utilize molecules with similar structural motifs.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of Friedel-Crafts reactions, a cornerstone of organic chemistry. First reported in 1877 by Charles Friedel and James Crafts, these reactions provided a method for attaching substituents to an aromatic ring.[1] The two primary types of Friedel-Crafts reactions are alkylations and acylations, both of which proceed via electrophilic aromatic substitution.[1]

This compound is not a naturally occurring compound and its "discovery" can be considered a result of the application of these established synthetic methods. The synthesis of long-chain alkylbenzenes became particularly relevant with the rise of the detergent industry, which utilizes these molecules as precursors to surfactants. While linear monoalkylbenzenes are most common in this application, the synthesis of dialkylated and polyalkylated benzenes is a well-explored area of academic and industrial research. The specific synthesis of the 1,2-isomer presents challenges due to the directing effects of the first alkyl group and the potential for isomer mixtures.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueUnit
Molecular FormulaC₃₄H₆₂-
Molecular Weight470.86 g/mol
AppearanceColorless to pale yellow viscous liquid or waxy solid-
Boiling Point> 500°C
Melting Point35-45°C
Density~0.85g/cm³
SolubilityInsoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene)-

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (CDCl₃)δ 7.10-7.25 (m, 4H, Ar-H), 2.60-2.75 (t, 4H, Ar-CH₂), 1.55-1.70 (m, 4H, Ar-CH₂-CH₂), 1.20-1.40 (br s, 44H, -(CH₂)₁₁-), 0.88 (t, 6H, -CH₃)
¹³C NMR (CDCl₃)δ 140-142 (Ar-C), 128-130 (Ar-CH), 125-127 (Ar-CH), 33-35 (Ar-CH₂), 31-33 (Ar-CH₂-CH₂), 29-30 (-(CH₂)₁₁-), 22-24 (-CH₂-CH₃), 14 (-CH₃)
IR (KBr)ν 3050-3020 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600, 1490, 1450 (aromatic C=C stretch), 740-760 (ortho-disubstitution C-H bend) cm⁻¹
Mass Spec (EI)m/z 470 (M⁺), 329, 105 (base peak), 91

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with a C₁₄ alkylating agent. However, this method is fraught with challenges, including polyalkylation and carbocation rearrangements, which can lead to a mixture of isomers and products with branched alkyl chains. A more controlled, albeit longer, approach involves the Friedel-Crafts acylation followed by reduction. Below is a representative protocol for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Tetradecene

Materials:

  • Benzene (anhydrous)

  • 1-Tetradecene

  • Aluminum chloride (AlCl₃, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with calcium chloride) is charged with anhydrous benzene (150 mL) and anhydrous aluminum chloride (1.2 equivalents). The mixture is cooled to 0-5 °C in an ice bath.

  • Addition of Alkylating Agent: 1-Tetradecene (1.0 equivalent) is added dropwise to the stirred benzene-AlCl₃ mixture over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is cooled to room temperature and then slowly poured into a beaker containing crushed ice and 1 M hydrochloric acid (200 mL). The mixture is stirred until all the solids have dissolved. The organic layer is separated, and the aqueous layer is extracted with hexane (2 x 50 mL).

  • Washing: The combined organic layers are washed with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will be a mixture of mono-, di-, and polyalkylated benzenes, as well as different isomers, is purified by column chromatography on silica gel using hexane as the eluent. The fractions containing the desired this compound are collected and the solvent is evaporated to yield the pure product.

Reaction Mechanisms and Pathways

The synthesis of this compound via Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism.

Friedel_Crafts_Alkylation Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + Tetradecyl Carbocation Tetradecene 1-Tetradecene Carbocation Tetradecyl Carbocation (Electrophile) Tetradecene->Carbocation + AlCl₃/H⁺ AlCl3 AlCl₃ (Catalyst) Monoalkylated Tetradecylbenzene SigmaComplex->Monoalkylated - H⁺ HCl HCl AlCl3_regen AlCl₃ (Regenerated) Dialkylated Ditetradecylbenzene (Mixture of Isomers) Monoalkylated->Dialkylated + Tetradecyl Carbocation - H⁺

Figure 1: General mechanism for the Friedel-Crafts alkylation of benzene.

A significant challenge in the synthesis of this compound is controlling the regioselectivity. The initial alkyl group is an ortho-, para-director, meaning that the second alkylation will occur at the ortho and para positions. Separating the 1,2- (ortho) and 1,4- (para) isomers can be difficult due to their similar physical properties.

Synthesis_Workflow Start Start: Benzene, 1-Tetradecene, AlCl₃ Reaction Friedel-Crafts Alkylation (0-60°C, 4-6h) Start->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Drying Drying and Concentration (MgSO₄, Rotary Evaporation) Workup->Drying Purification Column Chromatography (Silica Gel, Hexane) Drying->Purification Product This compound Purification->Product

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a synthetic aromatic hydrocarbon whose existence is a testament to the enduring utility of the Friedel-Crafts reaction. While it lacks a specific "discovery" event, the principles governing its synthesis are well-established. This guide has provided a comprehensive overview of its historical context, predicted physicochemical and spectroscopic properties, a detailed representative synthetic protocol, and the underlying reaction mechanisms. The challenges associated with its synthesis, particularly the control of regioselectivity, highlight important considerations in the design of synthetic routes for polysubstituted aromatic compounds. This information serves as a foundational resource for researchers working with long-chain alkylated aromatic molecules in various scientific and industrial applications.

References

Methodological & Application

Application Note and Protocol: Synthesis and Purification of 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of 1,2-ditetradecylbenzene, a long-chain dialkylated aromatic compound. The synthesis is achieved through a two-step process commencing with a Friedel-Crafts diacylation of benzene with tetradecanoyl chloride to yield 1,2-ditetradecanoylbenzene. This intermediate is subsequently reduced via a Clemmensen reduction to afford the final product. Purification of this compound is accomplished using silica gel column chromatography. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the workflow.

Introduction

Long-chain alkylated benzenes are a class of organic compounds with applications in various fields, including as intermediates in the synthesis of surfactants, lubricants, and specialized polymers. Their long alkyl chains impart unique physical and chemical properties, such as hydrophobicity and self-assembly characteristics. The precise synthesis and purification of these molecules are crucial for their application in research and development, particularly in drug development where structural integrity and purity are paramount. This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Experimental Overview

The synthesis of this compound is performed in two main stages:

  • Friedel-Crafts Diacylation: Benzene is reacted with two equivalents of tetradecanoyl chloride in the presence of a Lewis acid catalyst (anhydrous aluminum chloride) to form the diketone intermediate, 1,2-ditetradecanoylbenzene.

  • Clemmensen Reduction: The diketone is then reduced to the corresponding dialkane, this compound, using an amalgamated zinc and hydrochloric acid.

The final product is purified by column chromatography on silica gel to remove any unreacted starting materials or byproducts.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

Parameter1,2-Ditetradecanoylbenzene (Intermediate)This compound (Final Product)
Molecular Formula C₃₄H₅₈O₂C₃₄H₆₂
Molecular Weight ( g/mol ) 506.82478.86
Theoretical Yield (g) 12.6710.95
Estimated Actual Yield (g) 10.147.67
Estimated % Yield 80%70%
Final Purity (by GC-MS) ->98%
Appearance Off-white to pale yellow solidColorless, viscous oil

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_reduction Reduction cluster_purification Purification & Analysis Benzene Benzene FriedelCrafts Friedel-Crafts Diacylation Benzene->FriedelCrafts TetradecanoylChloride Tetradecanoyl Chloride TetradecanoylChloride->FriedelCrafts AlCl3 Anhydrous AlCl3 AlCl3->FriedelCrafts Intermediate 1,2-Ditetradecanoylbenzene FriedelCrafts->Intermediate Clemmensen Clemmensen Reduction Intermediate->Clemmensen ZnHg Zinc Amalgam (Zn(Hg)) ZnHg->Clemmensen HCl Conc. HCl HCl->Clemmensen CrudeProduct Crude this compound Clemmensen->CrudeProduct ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure this compound ColumnChromatography->PureProduct Analysis Characterization (NMR, GC-MS) PureProduct->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Benzene (anhydrous)

  • Tetradecanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Zinc dust

  • Mercuric chloride (HgCl₂)

  • Toluene

  • Hexane

  • Ethyl acetate

  • Silica gel (230-400 mesh)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Benzene is a known carcinogen and should be handled with extreme care.

Protocol 1: Synthesis of 1,2-Ditetradecanoylbenzene (Friedel-Crafts Diacylation)
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (10.0 g, 75 mmol).

    • Add 150 mL of anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants:

    • In a separate flask, prepare a solution of tetradecanoyl chloride (24.7 g, 100 mmol) and benzene (3.9 g, 50 mmol) in 50 mL of anhydrous dichloromethane.

    • Transfer this solution to the dropping funnel.

    • Add the solution dropwise to the stirred AlCl₃ suspension over a period of 1 hour, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 40 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of 6 M HCl. Caution: Exothermic reaction and HCl gas evolution.

    • Separate the organic layer using a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-ditetradecanoylbenzene as an off-white to pale yellow solid. The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Clemmensen Reduction)
  • Preparation of Zinc Amalgam (Zn(Hg)):

    • In a 500 mL flask, add zinc dust (32.7 g, 500 mmol).

    • Add a solution of mercuric chloride (3.3 g, 12 mmol) in 50 mL of deionized water.

    • Swirl the mixture for 10 minutes.

    • Decant the aqueous solution and wash the zinc amalgam with deionized water (3 x 50 mL).

  • Reaction Setup:

    • To the flask containing the freshly prepared zinc amalgam, add the crude 1,2-ditetradecanoylbenzene (10.14 g, 20 mmol).

    • Add 100 mL of toluene, 50 mL of deionized water, and 100 mL of concentrated hydrochloric acid.

  • Reaction:

    • Heat the mixture to a vigorous reflux with efficient stirring for 24 hours.

    • Every 6 hours, add an additional 25 mL of concentrated hydrochloric acid to maintain the acidity of the reaction mixture.

  • Workup:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Carefully decant the liquid phase from the remaining zinc amalgam.

    • Wash the zinc amalgam with toluene (2 x 20 mL).

    • Combine the organic layers in a separatory funnel.

    • Wash the organic layer with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a viscous oil.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (approximately 200 g) in hexane.

    • Pour the slurry into a glass column (e.g., 5 cm diameter) and pack it using gentle air pressure or by tapping.

    • Add a thin layer of sand on top of the silica gel bed.

    • Equilibrate the column with hexane.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane. A typical gradient could be:

      • 100% Hexane (500 mL)

      • 1% Ethyl acetate in Hexane (500 mL)

      • 2% Ethyl acetate in Hexane (500 mL)

    • Collect fractions (e.g., 20 mL each) and monitor the elution by TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent under reduced pressure to obtain the purified product as a colorless, viscous oil.

Characterization

The identity and purity of the final product, this compound, should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10-7.00 (m, 4H, Ar-H), 2.60 (t, J = 7.6 Hz, 4H, Ar-CH₂), 1.60 (p, J = 7.2 Hz, 4H, Ar-CH₂-CH₂), 1.40-1.20 (m, 44H, -(CH₂)₁₁-), 0.88 (t, J = 6.8 Hz, 6H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.5, 128.8, 125.7, 35.8, 31.9, 31.5, 29.7, 29.6, 29.5, 29.4, 29.3, 22.7, 14.1.

  • GC-MS: Purity >98%, with the mass spectrum showing the expected molecular ion peak and fragmentation pattern.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis and purification of this compound. The two-step synthetic route involving Friedel-Crafts diacylation followed by Clemmensen reduction is an effective strategy for obtaining this long-chain dialkylated aromatic compound. The described purification method yields a product of high purity suitable for a range of research and development applications.

Application Note: Synthesis of 1,2-Ditetradecylbenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ditetradecylbenzene is a dialkylbenzene featuring two long saturated hydrocarbon chains in adjacent positions on a benzene ring. This molecular structure imparts amphiphilic properties, making it a valuable intermediate in the synthesis of various functional materials, including surfactants, lubricants, and liquid crystals. Furthermore, in the field of drug development, long alkyl chains can be incorporated into molecules to enhance their lipophilicity, thereby influencing their pharmacokinetic and pharmacodynamic properties. The Friedel-Crafts alkylation is a fundamental and widely used method for attaching alkyl groups to aromatic rings.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound using a two-step Friedel-Crafts alkylation approach, which is often necessary to achieve di-substitution with long alkyl chains and to control the substitution pattern.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a sequential Friedel-Crafts alkylation. The first step involves the monoalkylation of benzene with a tetradecylating agent (e.g., 1-tetradecene or 1-chlorotetradecane) in the presence of a Lewis acid catalyst to form tetradecylbenzene. The second step is the subsequent alkylation of the produced tetradecylbenzene to introduce the second tetradecyl group. Controlling the reaction conditions is crucial to favor the formation of the ortho isomer and minimize the formation of meta and para isomers, as well as polyalkylated byproducts.[4]

Experimental Data

The following table summarizes representative quantitative data for the two-step Friedel-Crafts alkylation synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and purity of reagents.

ParameterStep 1: MonoalkylationStep 2: Dialkylation
Reactant 1 BenzeneTetradecylbenzene
Reactant 2 1-Tetradecene1-Tetradecene
Catalyst Anhydrous AlCl₃Anhydrous AlCl₃
Molar Ratio (Benzene/Tetradecylbenzene : 1-Tetradecene : AlCl₃) 10 : 1 : 0.31 : 1.2 : 0.5
Solvent Benzene (in excess)Dichloromethane
Reaction Temperature (°C) 5 - 100 - 5
Reaction Time (hours) 46
Yield of desired product (%) ~75% (of Tetradecylbenzene)~40% (of this compound)

Experimental Protocols

Materials and Reagents
  • Benzene (anhydrous)

  • 1-Tetradecene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Step 1: Synthesis of Tetradecylbenzene (Monoalkylation)
  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous benzene (200 mL).

  • Catalyst Addition: Cool the flask in an ice bath to 5-10 °C. Carefully add anhydrous aluminum chloride (10.0 g, 0.075 mol) to the stirred benzene.

  • Addition of Alkylating Agent: Slowly add 1-tetradecene (49.1 g, 0.25 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature between 5-10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3 hours.

  • Quenching: Carefully pour the reaction mixture over a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 100 mL), 1 M sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components by rotary evaporation.

  • Purification: The crude tetradecylbenzene can be purified by vacuum distillation to obtain the pure product.

Step 2: Synthesis of this compound (Dialkylation)
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the purified tetradecylbenzene (34.4 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Cool the flask in an ice-salt bath to 0-5 °C. Add anhydrous aluminum chloride (13.3 g, 0.1 mol) in portions to the stirred solution.

  • Addition of Alkylating Agent: Slowly add 1-tetradecene (23.6 g, 0.12 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 5.5 hours.

  • Quenching and Work-up: Follow the same quenching and work-up procedure as described in Step 1.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is a mixture of ortho, meta, and para isomers, along with some unreacted starting material and polyalkylated products. The desired this compound can be isolated and purified using column chromatography on silica gel with hexane as the eluent.

Visualizations

Reaction Signaling Pathway

The following diagram illustrates the general mechanism of the Friedel-Crafts alkylation.

Friedel_Crafts_Alkylation cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Alkene 1-Tetradecene (R-CH=CH₂) Carbocation Tetradecyl Carbocation (R-C⁺H-CH₃) Alkene->Carbocation + H⁺ (from AlCl₃/trace H₂O) LewisAcid AlCl₃ Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + Tetradecyl Carbocation Product Tetradecylbenzene SigmaComplex->Product - H⁺

Caption: General mechanism of Friedel-Crafts alkylation.

Experimental Workflow

The following diagram outlines the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Monoalkylation cluster_step2 Step 2: Dialkylation A1 Mix Benzene and AlCl₃ A2 Add 1-Tetradecene A1->A2 A3 React at RT A2->A3 A4 Quench with HCl/Ice A3->A4 A5 Work-up and Purify A4->A5 A6 Isolate Tetradecylbenzene A5->A6 B1 Dissolve Tetradecylbenzene in DCM A6->B1 Use as starting material B2 Add AlCl₃ B1->B2 B3 Add 1-Tetradecene B2->B3 B4 React at 0-5 °C B3->B4 B5 Quench and Work-up B4->B5 B6 Column Chromatography B5->B6 B7 Isolate this compound B6->B7

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Friedel-Crafts reactions should be carried out in a well-ventilated fume hood as they evolve hydrogen chloride gas, which is corrosive and toxic.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled with care in a dry environment.

  • Benzene is a known carcinogen and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Always wear appropriate personal protective equipment when handling chemicals.

Conclusion

This application note provides a comprehensive protocol for the synthesis of this compound via a two-step Friedel-Crafts alkylation. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for maximizing the yield of the desired ortho isomer. The provided experimental details and workflow diagrams serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

References

Application Notes and Protocols for the Characterization of 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ditetradecylbenzene is a symmetrically substituted aromatic compound with two long alkyl chains. Its amphipathic nature makes it a molecule of interest in various fields, including materials science and drug delivery systems. Accurate and thorough characterization is crucial to ensure its purity, identity, and to understand its physicochemical properties. This document provides detailed application notes and protocols for the comprehensive characterization of this compound using modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Quantitative Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ar-H)~ 7.15 - 7.00Multiplet4H
Benzylic (α-CH₂)~ 2.60Triplet4H
Methylene (β-CH₂)~ 1.58Quintet4H
Methylene ((CH₂)₁₀)~ 1.25Broad Singlet40H
Terminal Methyl (CH₃)~ 0.88Triplet6H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
Aromatic (quaternary)~ 140.5
Aromatic (CH)~ 129.0, 126.0
Benzylic (α-CH₂)~ 33.5
Methylene (β-CH₂)~ 32.0
Methylene (CH₂)₁₀~ 29.7 - 29.4
Methylene (CH₂)~ 29.3
Methylene (CH₂)~ 22.8
Terminal Methyl (CH₃)~ 14.2
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

      • Number of scans: 16-32.

      • Relaxation delay (d1): 1-2 seconds.

      • Spectral width: 0-12 ppm.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

      • Relaxation delay (d1): 2-5 seconds.

      • Spectral width: 0-160 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in CDCl3 + TMS Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H NMR Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Transfer->Acquire_C13 Process Fourier Transform, Phasing, Baseline Correction Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate to TMS Process->Calibrate Analyze Integrate & Assign Peaks Calibrate->Analyze

NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural information.

Quantitative Data

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Description
[M]⁺470.9Molecular Ion
[M-C₁₃H₂₇]⁺287.3Loss of a tetradecyl radical
[C₇H₇]⁺91.1Tropylium ion (benzylic cleavage)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, operated in splitless mode at 280°C.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms or equivalent).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program:

        • Initial temperature: 100°C, hold for 2 minutes.

        • Ramp: 15°C/min to 320°C.

        • Final hold: 10 minutes at 320°C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 40-600.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with theoretical fragmentation patterns.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve Sample in Hexane Inject Inject into GC Dissolve->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-600) Ionize->Analyze Process Extract Mass Spectrum Analyze->Process Identify Identify Molecular & Fragment Ions Process->Identify

GC-MS Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, confirming the presence of the aromatic ring and the long alkyl chains.

Quantitative Data

Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3080 - 3010Aromatic C-H StretchMedium
2955 - 2850Aliphatic C-H StretchStrong
1605, 1495, 1450Aromatic C=C StretchMedium-Weak
1465Aliphatic C-H Bend (CH₂)Medium
740Aromatic C-H Out-of-Plane Bend (ortho-disubstituted)Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount of liquid or solid this compound directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Analysis:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically perform the background subtraction.

    • Identify and assign the characteristic absorption bands.

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Place_Sample Place Sample on ATR Crystal Collect_Bkg Collect Background Spectrum Place_Sample->Collect_Bkg Collect_Sample Collect Sample Spectrum Collect_Bkg->Collect_Sample Subtract_Bkg Background Subtraction Collect_Sample->Subtract_Bkg Identify_Peaks Identify & Assign Absorption Bands Subtract_Bkg->Identify_Peaks

FTIR Spectroscopy Workflow

Purity Determination by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust method for assessing the purity of this compound.

Quantitative Data

Table 5: Typical Gas Chromatography Parameters for Purity Analysis

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-1 or equivalent)
Injector Temperature 300°C
Detector Temperature 320°C
Oven Program 100°C (2 min), then 10°C/min to 320°C (hold 10 min)
Carrier Gas Helium or Hydrogen
Flow Rate 1.5 mL/min
Injection Volume 1 µL
Split Ratio 50:1
Experimental Protocol: GC-FID
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set up the GC-FID system according to the parameters in Table 5.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Analysis:

    • Inject the sample solution into the GC.

    • Record the chromatogram.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Logical Relationship of Characterization Techniques

Characterization_Logic cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_confirmation Confirmation Synthesis Synthesis of This compound NMR NMR (Structure Elucidation) Synthesis->NMR MS MS (Molecular Weight & Fragmentation) Synthesis->MS FTIR FTIR (Functional Groups) Synthesis->FTIR GC GC (Purity) Synthesis->GC Confirmation Confirmed Structure & Purity NMR->Confirmation MS->Confirmation FTIR->Confirmation GC->Confirmation

Logic of Characterization

Disclaimer

The quantitative data provided in the tables are predicted values based on the analysis of analogous compounds and theoretical principles. Actual experimental results may vary depending on the specific instrumentation, experimental conditions, and the purity of the sample. These protocols should be considered as a starting point and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.

Application Note: 1H and 13C NMR Analysis of 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Ditetradecylbenzene is a dialkylated aromatic hydrocarbon characterized by a benzene ring substituted with two fourteen-carbon alkyl chains at adjacent positions. This compound and its analogs are of interest in various fields, including materials science and as synthetic intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the 1H and 13C NMR analysis of this compound, including sample preparation, data acquisition, and spectral interpretation.

Experimental Protocols

I. Sample Preparation

A critical step in obtaining high-quality NMR spectra is proper sample preparation. The following protocol outlines the recommended procedure for this compound.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for non-polar compounds like this compound.[1][2] Other deuterated solvents such as benzene-d6 (C6D6) or dichloromethane-d2 (CD2Cl2) can also be used depending on solubility and the desired spectral resolution.[1]

  • Sample Concentration:

    • For 1H NMR , dissolve 5-25 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.[3]

    • For 13C NMR , a higher concentration is generally required due to the lower natural abundance of the 13C isotope. A saturated solution, prepared by dissolving as much material as possible in 0.6 mL of solvent, is recommended to reduce acquisition time.[4]

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is essential to remove any particulate matter.[3] Filter the sample solution through a Pasteur pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3][5]

  • Sample Volume: The final sample volume in the NMR tube should be approximately 0.55-0.6 mL, corresponding to a sample depth of about 4-5 cm.[3][4] This ensures that the sample is centered within the NMR probe's detection coils.

  • Degassing (Optional): For samples sensitive to oxidation or for high-resolution experiments, degassing can be performed to remove dissolved oxygen. The freeze-pump-thaw technique is the most effective method.[3][4]

II. NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

  • 1H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • 13C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans may be necessary depending on the concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0-200 ppm.

Data Presentation

The expected 1H and 13C NMR chemical shifts for this compound are summarized in the tables below. These values are predicted based on typical chemical shifts for similar long-chain alkylbenzenes. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm in a 13C NMR spectrum.[6] Protons directly attached to an aromatic ring generally appear in the 6.5-8.0 ppm region of a 1H NMR spectrum, while benzylic protons are found around 2.0-3.0 ppm.[6]

Table 1: Predicted 1H NMR Data for this compound in CDCl3

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15m4HAromatic (Ar-H)
~2.60t4HBenzylic (Ar-CH2-)
~1.60m4H-CH2-
~1.25br s44H-(CH2)11-
~0.88t6HMethyl (-CH3)

Table 2: Predicted 13C NMR Data for this compound in CDCl3

Chemical Shift (δ, ppm)Assignment
~140Aromatic (quaternary)
~129Aromatic (CH)
~126Aromatic (CH)
~35Benzylic (Ar-CH2-)
~32-CH2-
~30-(CH2)n-
~23-CH2-
~14Methyl (-CH3)

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship for interpreting the spectral data of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert Prepared Sample setup Setup NMR Parameters insert->setup acquire Acquire Spectra (1H & 13C) setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process Raw Data integrate Integrate Peaks (1H NMR) process->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_molecule This compound Structure cluster_1h_nmr 1H NMR Data cluster_13c_nmr 13C NMR Data mol C6H4(C14H29)2 h_ar ~7.15 ppm (m, 4H) Aromatic Protons mol->h_ar h_bz ~2.60 ppm (t, 4H) Benzylic Protons mol->h_bz h_alkyl ~1.25-1.60 ppm (m, 48H) Alkyl Chain Protons mol->h_alkyl h_me ~0.88 ppm (t, 6H) Methyl Protons mol->h_me c_ar ~126-140 ppm Aromatic Carbons mol->c_ar c_bz ~35 ppm Benzylic Carbons mol->c_bz c_alkyl ~23-32 ppm Alkyl Chain Carbons mol->c_alkyl c_me ~14 ppm Methyl Carbons mol->c_me

References

Application Note: Analysis of 1,2-Ditetradecylbenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Ditetradecylbenzene is a dialkylbenzene with two long alkyl chains, making it relevant in various fields, including industrial chemistry and as a potential biomarker. Its analysis is crucial for quality control, environmental monitoring, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such compounds.[1] This application note outlines a detailed protocol for the analysis of this compound using GC-MS with electron ionization (EI), and discusses its expected fragmentation patterns.

Principle of Analysis

The analysis involves the separation of this compound from a sample matrix using gas chromatography, followed by ionization and fragmentation in a mass spectrometer. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used for identification and structural elucidation.[2][3][4] Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, which are useful for library matching and structural analysis.[2][5]

Expected Mass Spectral Fragmentation

The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns typical of long-chain alkylbenzenes.[6][7] Upon electron ionization, the molecule will form a molecular ion (M+•). Due to the high energy of EI, this molecular ion is often unstable and undergoes fragmentation.[2][3]

Key fragmentation pathways include:

  • Benzylic Cleavage: The most favorable fragmentation for alkylbenzenes is the cleavage of the C-C bond beta to the aromatic ring (benzylic position), leading to the formation of a stable tropylium ion or a substituted tropylium ion. For this compound, this would result in the loss of a C13H27 radical to form a prominent ion at m/z 105 or a related substituted ion.

  • McLafferty Rearrangement: While more common in compounds with functional groups, rearrangement reactions can occur.

  • Alkyl Chain Fragmentation: The long tetradecyl chains will undergo fragmentation, resulting in a series of cluster peaks separated by 14 Da (corresponding to CH2 groups).[7]

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound by GC-MS. Instrument parameters may need to be optimized for specific instrumentation and applications.

1. Sample Preparation

  • Dissolve the this compound standard or sample extract in a suitable volatile solvent (e.g., hexane, dichloromethane) to a final concentration of 1-10 µg/mL.

  • If necessary, perform a sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

2. GC-MS Instrumentation

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector and a capillary column is required.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and with a mass range of at least 50-600 amu is necessary.

3. GC-MS Parameters

ParameterValue
GC Column VF-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min
MS Interface Temperature 285 °C[8]
Ion Source Temperature 250 °C[8]
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[5][8]
Mass Range 50-600 amu
Scan Rate 1.68 scans/second[8]

4. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak (if present) and the characteristic fragment ions.

  • Compare the obtained mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

Data Presentation

The following table summarizes the expected key ions and their interpretation for the mass spectrum of this compound (Molecular Formula: C34H62, Molecular Weight: 470.86 g/mol ).

m/z (Mass-to-Charge Ratio)Proposed Fragment IonInterpretation
470[C34H62]+•Molecular Ion (M+•) - may be of low abundance or absent
455[M - CH3]+Loss of a methyl radical
269[M - C14H29]+Loss of a tetradecyl radical (benzylic cleavage)
105[C8H9]+Tropylium ion or substituted tropylium ion
91[C7H7]+Tropylium ion
Series of peaks separated by 14 Da[CnH2n+1]+Fragmentation of the alkyl chains

Visualizations

Diagram 1: GC-MS Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Cleanup SPE Cleanup (Optional) Dissolution->Cleanup Injection Injection Cleanup->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Interpretation Interpretation & Identification TIC->Interpretation Mass_Spectrum->Interpretation

Caption: Workflow for the analysis of this compound by GC-MS.

Diagram 2: Logical Relationship of Expected Fragmentation

Fragmentation_Pathway Molecule This compound (C34H62) Molecular_Ion Molecular Ion (M+•) [C34H62]+• m/z = 470 Molecule->Molecular_Ion Electron Ionization Benzylic_Cleavage Benzylic Cleavage Molecular_Ion->Benzylic_Cleavage Alkyl_Fragmentation Alkyl Chain Fragmentation Molecular_Ion->Alkyl_Fragmentation Fragment_269 [M - C14H29]+ m/z = 269 Benzylic_Cleavage->Fragment_269 Fragment_105 Tropylium Ion Derivative [C8H9]+ m/z = 105 Benzylic_Cleavage->Fragment_105 Alkyl_Series Alkyl Fragments [CnH2n+1]+ Alkyl_Fragmentation->Alkyl_Series Fragment_91 Tropylium Ion [C7H7]+ m/z = 91 Fragment_105->Fragment_91 Further Fragmentation

Caption: Expected fragmentation pathways for this compound in EI-MS.

References

Application Note: Analysis of 1,2-Ditetradecylbenzene using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Ditetradecylbenzene is a high molecular weight aromatic hydrocarbon. Accurate and reliable quantification of this and related long-chain alkylbenzenes (LABs) is crucial in various research and industrial applications, including environmental monitoring and chemical manufacturing. Gas chromatography coupled with mass spectrometry (GC/MS) is a highly effective analytical technique for the separation and quantification of these compounds.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC/MS, based on established methods for long-chain alkylbenzenes.

Instrumentation and Consumables

The following instrumentation and consumables are recommended for this analysis. Equivalent products from other manufacturers may be used, but performance should be verified.

ComponentSpecification
Gas Chromatograph Agilent 6890 or equivalent, with electronic pressure control[2]
Mass Spectrometer Agilent 5973 Mass Selective Detector or equivalent[2]
Injector Split/splitless or cool on-column[2]
GC Column DB-5 fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar phase column[2]
Carrier Gas Helium, 99.999% purity
Syringe 10 µL GC syringe
Vials 2 mL amber glass vials with PTFE-lined septa
Solvent Hexane or Dichloromethane (pesticide residue grade or higher)
Analytical Standard This compound (if available) or a suitable long-chain alkylbenzene standard mixture

Experimental Protocols

1. Standard Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of neat this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard in hexane. A typical concentration range for a calibration curve would be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Internal Standard (Optional but Recommended): A suitable internal standard, such as a deuterated polycyclic aromatic hydrocarbon (e.g., anthracene-d10), can be added to all standards and samples to improve precision.

2. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For liquid samples with minimal matrix interference, a simple dilution may be sufficient. For more complex matrices, such as environmental samples, a more rigorous extraction and cleanup procedure is required.

  • Liquid Samples (e.g., oils, fuels):

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Add the internal standard solution, if used.

    • Dilute to the mark with hexane.

    • Vortex to mix thoroughly.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • Solid Samples (e.g., polymers, sediments):

    • Accurately weigh approximately 1 g of the homogenized sample into a clean extraction vessel.

    • Add the internal standard solution.

    • Extract the sample using a suitable technique such as Soxhlet extraction or pressurized fluid extraction with hexane or dichloromethane.

    • Concentrate the extract to a final volume of 1 mL.

    • Transfer an aliquot to a 2 mL autosampler vial.

3. GC/MS Instrumental Parameters

The following are recommended starting conditions. Optimization may be required based on the specific instrument and column used.

ParameterValue
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 60 °C, hold for 1 minRamp 1: 15 °C/min to 200 °CRamp 2: 5 °C/min to 320 °C, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM)

4. Data Analysis and Quantification

  • Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum.

  • Quantification: Create a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standards. The concentration of this compound in the samples can then be determined from this calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of long-chain alkylbenzenes using GC/MS. These values are provided as a general guideline and should be determined for this compound during method validation.

ParameterTypical Value
Retention Time (RT) To be determined empirically for this compound
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL
Repeatability (%RSD) < 10%

Visualizations

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Standard Prepare Standards Spike Spike Internal Standard Standard->Spike Sample Prepare Sample Sample->Spike Dilute Dilute/Extract Spike->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Compound (RT & Mass Spectrum) Detect->Identify Quantify Quantify (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC/MS analysis of this compound.

GC_System_Schematic Carrier Carrier Gas (Helium) Injector Injector Split/Splitless Carrier->Injector:port Column GC Column DB-5 Injector->Column:port MS Mass Spectrometer Ion Source Quadrupole Detector Column->MS:port Oven GC Oven (Temperature Programmed) DataSystem Data System MS->DataSystem

Caption: Schematic of the Gas Chromatography-Mass Spectrometry (GC/MS) system.

References

Application Notes and Protocols for 1,2-Ditetradecylbenzene in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Long-chain dialkylbenzenes are a class of synthetic hydrocarbons that have found utility in the formulation of high-performance lubricants.[1][2][4] These compounds, characterized by a benzene ring substituted with two long alkyl chains, offer a unique combination of properties that make them suitable for demanding applications. 1,2-Ditetradecylbenzene, with its two C14 alkyl chains, is a member of this family and is expected to exhibit excellent thermal and oxidative stability, good low-temperature fluidity, and additive solvency.[3][4] These characteristics suggest its potential use as a synthetic base oil or as a performance-enhancing additive in various lubricant formulations, including engine oils, hydraulic fluids, and industrial lubricants.[2]

Potential Applications

Based on the properties of similar long-chain dialkylbenzenes, this compound could be investigated for the following applications in lubricants:

  • Synthetic Base Oil: Due to its anticipated high viscosity index and thermal stability, it could serve as a primary base stock (Group V) for formulating synthetic lubricants for use in extreme temperature conditions.[5]

  • Viscosity Modifier: The long alkyl chains could contribute to viscosity, suggesting a role as a viscosity index improver in multigrade oils.

  • Detergent Additive Precursor: Through sulfonation, this compound can be converted into a high-molecular-weight alkylbenzene sulfonate.[6] These sulfonates are known to act as effective detergents in engine oils, helping to keep engine components clean by preventing the formation of deposits and neutralizing acidic byproducts of combustion.[6][7]

  • Seal Swell Agent: In formulations based on synthetic hydrocarbons like polyalphaolefins (PAOs), which can cause seal shrinkage, dialkylbenzenes can act as seal swell agents to maintain seal integrity.

Physicochemical and Performance Data (Hypothetical)

The following tables summarize the expected physicochemical properties and performance characteristics of this compound in comparison to a conventional Group III mineral oil. These values are hypothetical and should be confirmed by experimental testing.

Table 1: Typical Physicochemical Properties

PropertyTest MethodThis compound (Expected)Group III Mineral Oil (Typical)
Kinematic Viscosity @ 40°C, cStASTM D44545 - 5540 - 50
Kinematic Viscosity @ 100°C, cStASTM D4457.5 - 8.56.5 - 7.5
Viscosity IndexASTM D2270130 - 140120 - 130
Pour Point, °CASTM D97-30 to -25-18 to -15
Flash Point (COC), °CASTM D92> 230> 220
Noack Volatility, % lossASTM D5800< 6< 13
Aniline Point, °CASTM D61180 - 90110 - 120

Table 2: Performance as a Base Oil (Hypothetical Data)

Performance TestTest MethodThis compound Base OilGroup III Mineral Oil Base
Oxidation Stability
Rotary Pressure Vessel Oxidation Test (RPVOT), minASTM D2272> 1500800 - 1000
Thin Film Oxidation Uptake Test (TFOUT), minASTM D4742> 300150 - 200
Tribological Performance
4-Ball Wear Scar Diameter (40 kg, 75°C, 1200 rpm, 1 hr), mmASTM D41720.450.55
Detergency (as a Sulfonated Additive)
Panel Coker Test, MeritsASTM D32418.5N/A

Experimental Protocols

The following are detailed protocols for evaluating the key performance attributes of this compound as a lubricant component.

Protocol 1: Evaluation of Thermal and Oxidative Stability

Objective: To determine the resistance of this compound to degradation at elevated temperatures in the presence of oxygen.

Methodology: Rotary Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

  • Sample Preparation: A 50 g sample of the lubricant formulated with this compound is placed in a glass container.

  • Catalyst Addition: A specified copper catalyst coil is added to the sample.

  • Apparatus Setup: The container is placed in a pressure vessel, which is then sealed.

  • Pressurization: The vessel is charged with oxygen to a pressure of 90 psi.

  • Heating and Rotation: The vessel is placed in a bath maintained at 150°C and rotated at 100 rpm.

  • Data Collection: The pressure inside the vessel is monitored continuously. The test is complete when the pressure drops by 25 psi from the maximum pressure.

  • Reporting: The time taken to reach the 25 psi pressure drop is reported as the oxidation induction time in minutes.

G cluster_prep Sample Preparation cluster_test RPVOT Procedure cluster_analysis Data Analysis prep1 Weigh 50g of lubricant prep2 Add copper catalyst coil prep1->prep2 test1 Place sample in pressure vessel prep2->test1 test2 Seal and charge with O2 to 90 psi test1->test2 test3 Heat to 150°C and rotate at 100 rpm test2->test3 test4 Monitor pressure continuously test3->test4 analysis1 Record time to 25 psi pressure drop test4->analysis1 analysis2 Report oxidation induction time (minutes) analysis1->analysis2

Workflow for Rotary Pressure Vessel Oxidation Test (RPVOT).
Protocol 2: Evaluation of Tribological Properties

Objective: To assess the anti-wear properties of a lubricant containing this compound.

Methodology: 4-Ball Wear Test - ASTM D4172

  • Apparatus Setup: Three stationary steel balls are clamped together in a pot, and a fourth ball is held in a chuck that rotates against the three stationary balls.

  • Sample Addition: The test lubricant is added to the pot, covering the three stationary balls.

  • Test Conditions: The test is conducted under a specified load (e.g., 40 kg), speed (e.g., 1200 rpm), and temperature (e.g., 75°C) for a set duration (e.g., 1 hour).

  • Post-Test Analysis: After the test, the three stationary balls are cleaned, and the wear scars on their surfaces are measured using a microscope.

  • Reporting: The average wear scar diameter in millimeters is reported.

G cluster_setup Apparatus Setup cluster_test Test Execution cluster_analysis Analysis setup1 Assemble 4-ball test rig setup2 Add test lubricant setup1->setup2 test1 Apply load (40 kg) setup2->test1 test2 Set speed (1200 rpm) test1->test2 test3 Set temperature (75°C) test2->test3 test4 Run test for 1 hour test3->test4 analysis1 Clean stationary balls test4->analysis1 analysis2 Measure wear scar diameter analysis1->analysis2 analysis3 Report average diameter (mm) analysis2->analysis3

Workflow for 4-Ball Wear Test.
Protocol 3: Synthesis and Evaluation of a Sulfonated this compound Detergent

Objective: To synthesize a detergent additive from this compound and evaluate its performance.

Methodology:

  • Sulfonation:

    • This compound is reacted with a sulfonating agent (e.g., fuming sulfuric acid or SO3) in a suitable solvent at a controlled temperature.[6]

    • The reaction mixture is then quenched and neutralized with a base (e.g., calcium hydroxide) to form the calcium sulfonate.

  • Characterization: The resulting product is characterized by techniques such as FTIR and titration to confirm the structure and determine the total base number (TBN).

  • Performance Evaluation (Panel Coker Test - ASTM D3241):

    • A lubricant blend containing the synthesized detergent is passed over a heated aluminum tube.

    • The test measures the tendency of the oil to form deposits at high temperatures.

    • The deposits on the tube are rated visually against a standard scale, with higher merit ratings indicating better detergency.

G cluster_synthesis Synthesis cluster_char Characterization cluster_eval Performance Evaluation synth1 Sulfonation of this compound synth2 Neutralization with Ca(OH)2 synth1->synth2 char1 FTIR Analysis synth2->char1 char2 TBN Titration char1->char2 eval1 Panel Coker Test char2->eval1 eval2 Visual Deposit Rating eval1->eval2

Workflow for Detergent Synthesis and Evaluation.
Conclusion

While specific data for this compound in lubricant applications is scarce, the known properties of analogous long-chain dialkylbenzenes provide a strong rationale for its investigation. Its expected high thermal and oxidative stability, favorable viscosity characteristics, and potential as a precursor for high-performance detergents make it a promising candidate for advanced lubricant formulations. The experimental protocols outlined above provide a comprehensive framework for the systematic evaluation of this compound and the validation of its performance benefits in various lubricant applications. Further research is warranted to fully elucidate the potential of this compound in the field of lubrication technology.

References

Application Notes and Protocols: 1,2-Ditetradecylbenzene as a High-Temperature Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ditetradecylbenzene is a high molecular weight synthetic aromatic hydrocarbon with potential for application as a high-temperature heat transfer fluid. Its structure, featuring a benzene ring with two long alkyl chains, suggests properties suitable for demanding thermal environments. This document provides an overview of its estimated thermophysical properties, potential applications, and detailed protocols for its evaluation as a high-temperature fluid.

Disclaimer: this compound is not a widely studied compound. The quantitative data presented in this document are estimates based on the properties of similar long-chain alkylbenzenes (e.g., dodecylbenzene) and established group contribution methods. Experimental verification is crucial before any practical application.

Estimated Physical and Chemical Properties

The following tables summarize the estimated key thermophysical properties of this compound. These values are crucial for designing and modeling heat transfer systems.

Table 1: Estimated General Properties of this compound

PropertyEstimated Value
Molecular FormulaC38H70
Molecular Weight526.96 g/mol
AppearanceColorless to light yellow liquid
OdorFaint, oily

Table 2: Estimated Temperature-Dependent Properties of this compound

Temperature (°C)Estimated Density ( kg/m ³)Estimated Viscosity (mPa·s)Estimated Specific Heat Capacity (kJ/kg·K)Estimated Thermal Conductivity (W/m·K)
10083015.02.100.130
1508057.02.250.125
2007803.52.400.120
2507552.02.550.115
3007301.22.700.110
3507050.82.850.105
4006800.53.000.100

Methodology for Estimation:

  • Density: Estimated based on the density of dodecylbenzene at similar temperatures, with adjustments for the increased molecular weight and chain length. A linear decrease with temperature is assumed.

  • Viscosity: Estimated using group contribution methods, which correlate molecular structure with viscosity. The presence of long alkyl chains is expected to result in a higher viscosity that decreases significantly with temperature.

  • Specific Heat Capacity: Estimated based on group contribution methods, which sum the contributions of different functional groups to the overall heat capacity. An increase with temperature is predicted.

  • Thermal Conductivity: Estimated based on data for similar aromatic and aliphatic hydrocarbons. Thermal conductivity of organic liquids generally decreases with increasing temperature.

Applications

Based on its estimated properties, this compound could be a suitable candidate for various high-temperature applications, including:

  • Heat Transfer Systems: In chemical processing, pharmaceutical manufacturing, and other industrial settings where precise temperature control at elevated temperatures is required.

  • Open and Closed Loop Systems: Its low estimated vapor pressure makes it potentially suitable for non-pressurized or low-pressure systems.

  • Specialty Lubricants: The long alkyl chains may provide lubricating properties at high temperatures.

Experimental Protocols

To validate the suitability of this compound as a high-temperature fluid, the following experimental protocols are recommended.

Protocol for Thermal Stability Assessment (Based on ASTM D6743)

This protocol outlines the procedure to determine the thermal stability of this compound.

Objective: To evaluate the degradation of the fluid when exposed to high temperatures over a prolonged period in the absence of air.

Materials and Equipment:

  • This compound sample

  • High-pressure, high-temperature autoclave or sealed ampoules made of an inert material (e.g., stainless steel, Hastelloy)

  • High-temperature oven with precise temperature control (±1°C)

  • Gas chromatograph (GC) with a suitable column for analyzing hydrocarbons

  • Analytical balance

  • Vacuum pump

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the autoclave or ampoules.

    • Weigh a precise amount of the this compound sample into the vessel.

  • Inerting:

    • Evacuate the vessel using a vacuum pump to remove air.

    • Backfill the vessel with an inert gas (Nitrogen or Argon).

    • Repeat the evacuation and backfilling process at least three times to ensure an oxygen-free environment.

    • Seal the vessel securely.

  • Thermal Stressing:

    • Place the sealed vessel in the preheated high-temperature oven at the desired test temperature (e.g., 350°C, 375°C, 400°C).

    • Maintain the temperature for a specified duration (e.g., 100, 250, 500 hours).

  • Post-Test Analysis:

    • After the specified duration, carefully remove the vessel from the oven and allow it to cool to room temperature.

    • Weigh the vessel to check for any mass loss.

    • Carefully open the vessel in a well-ventilated fume hood.

    • Collect the liquid and any gaseous products.

  • Degradation Product Analysis:

    • Analyze the liquid sample using gas chromatography (GC) to quantify the amount of original this compound remaining and to identify and quantify any degradation products (low and high boiling compounds).

    • Analyze the gaseous products using a gas chromatograph equipped with a suitable detector to identify and quantify volatile degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation based on the reduction in the concentration of this compound.

    • Characterize the degradation products to understand the degradation pathways.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_inert Inerting cluster_stress Thermal Stressing cluster_analysis Post-Test Analysis cluster_data Data Interpretation A Clean & Dry Vessel B Weigh Sample A->B C Evacuate Air B->C D Backfill with Inert Gas C->D E Repeat 3x D->E F Seal Vessel E->F G Place in Oven at Test T F->G H Hold for Specified Time G->H I Cool to Room T H->I J Weigh for Mass Loss I->J K Collect Liquid & Gas J->K L GC Analysis of Liquid K->L M GC Analysis of Gas K->M N Calculate % Degradation L->N M->N O Characterize Products N->O

Caption: Workflow for Thermal Stability Assessment.

Protocol for Viscosity Measurement

Objective: To determine the dynamic viscosity of this compound at various high temperatures.

Materials and Equipment:

  • This compound sample

  • High-temperature rotational viscometer with a suitable spindle and sample chamber

  • Temperature-controlled heating system for the viscometer

  • Calibrated thermometer

  • Inert gas supply (optional, to prevent oxidation at very high temperatures)

Procedure:

  • Instrument Setup and Calibration:

    • Set up the rotational viscometer according to the manufacturer's instructions.

    • Select a spindle and rotational speed appropriate for the expected viscosity range of the sample at the test temperature.

    • Calibrate the viscometer using a standard fluid of known viscosity at the test temperature, if required.

  • Sample Loading:

    • Ensure the sample chamber is clean and dry.

    • Load the specified volume of the this compound sample into the chamber.

  • Temperature Equilibration:

    • Heat the sample to the desired test temperature using the integrated heating system.

    • Allow sufficient time for the sample to reach thermal equilibrium. Monitor the temperature with a calibrated thermometer.

    • If necessary, purge the sample chamber with an inert gas to prevent oxidation.

  • Measurement:

    • Start the rotation of the spindle at the pre-selected speed.

    • Allow the viscosity reading to stabilize.

    • Record the viscosity and the corresponding temperature.

  • Repeat for Different Temperatures:

    • Repeat steps 3 and 4 for a range of temperatures to obtain a viscosity-temperature profile.

  • Cleaning:

    • After the measurements are complete, carefully clean the spindle and sample chamber according to the manufacturer's instructions.

Viscosity_Measurement_Workflow A Setup & Calibrate Viscometer B Load Sample into Chamber A->B C Heat to Test Temperature B->C D Allow Thermal Equilibration C->D E Start Spindle Rotation D->E F Record Stable Viscosity & Temperature E->F G Change Temperature F->G Repeat for different T H Clean Instrument F->H End of Experiment G->C

Caption: Workflow for High-Temperature Viscosity Measurement.

Protocol for Specific Heat Capacity Measurement

Objective: To determine the specific heat capacity of this compound as a function of temperature using Differential Scanning Calorimetry (DSC).

Materials and Equipment:

  • This compound sample

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed DSC pans (e.g., aluminum)

  • A reference material with a known specific heat capacity (e.g., sapphire)

  • Analytical balance

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Baseline Measurement:

    • Place an empty, hermetically sealed DSC pan in the sample position and another empty, hermetically sealed pan in the reference position.

    • Run a temperature program (e.g., heating from 50°C to 450°C at a constant rate, such as 10°C/min) under an inert gas purge. This will establish the baseline heat flow of the instrument.

  • Reference Material Measurement:

    • Accurately weigh a small, clean piece of the reference material (sapphire) and place it in a DSC pan. Hermetically seal the pan.

    • Place the pan with the reference material in the sample position and an empty, sealed pan in the reference position.

    • Run the same temperature program as in the baseline measurement.

  • Sample Measurement:

    • Accurately weigh a small amount of the this compound sample into a DSC pan and hermetically seal it.

    • Place the sample pan in the sample position and an empty, sealed pan in the reference position.

    • Run the same temperature program as in the baseline and reference measurements.

  • Calculation of Specific Heat Capacity:

    • The specific heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation:

      Cp,sample = (DSC_sample - DSC_baseline) / (DSC_reference - DSC_baseline) * (mass_reference / mass_sample) * Cp,reference

      where:

      • DSC_sample, DSC_baseline, and DSC_reference are the heat flow signals from the sample, baseline, and reference runs, respectively, at that temperature.

      • mass_sample and mass_reference are the masses of the sample and reference material.

      • Cp,reference is the known specific heat capacity of the reference material at that temperature.

  • Data Analysis:

    • Calculate the specific heat capacity at various temperatures throughout the programmed range to generate a specific heat capacity versus temperature profile.

Heat_Capacity_Workflow A Run Baseline (Empty Pans) B Run Reference (Sapphire) A->B C Run Sample (this compound) B->C D Calculate Specific Heat Capacity using Baseline, Reference, and Sample Data C->D E Generate Cp vs. Temperature Profile D->E

Caption: Workflow for Specific Heat Capacity Measurement by DSC.

Safety Precautions

  • High Temperatures: All experiments involve high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and a lab coat. Work in a well-ventilated area, preferably in a fume hood.

  • Pressure: When conducting thermal stability tests in sealed vessels, be aware of the potential for pressure buildup due to thermal expansion and the generation of gaseous degradation products. Ensure the vessels are rated for the expected pressures and temperatures.

  • Chemical Handling: Handle this compound with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Conclusion

This compound shows promise as a high-temperature fluid based on its molecular structure and estimated properties. However, the lack of experimental data necessitates a thorough evaluation of its thermal stability, viscosity, and heat capacity before it can be considered for any application. The protocols provided in this document offer a systematic approach to characterizing this fluid for high-temperature use.

Application Notes and Protocols: 1,2-Ditetradecylbenzene in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Extensive literature searches did not yield specific data on the application of 1,2-ditetradecylbenzene in organic electronic materials. The following application notes and protocols are therefore based on the general principles of long-chain alkylbenzene derivatives and their potential roles in organic electronics, drawing analogies from known structure-property relationships in related materials. The experimental protocols are hypothetical and represent standard organic synthesis methods for similar molecules.

Introduction: Potential Roles of this compound

Molecules with long alkyl chains, such as this compound, are of interest in organic electronics for several key reasons. While this specific molecule is not well-documented, its structure suggests potential applications stemming from two primary characteristics: its liquid crystalline potential and its ability to enhance the processability of other organic electronic materials.

  • Liquid Crystalline Properties: The presence of a rigid aromatic core (the benzene ring) and long, flexible alkyl chains (ditetradecyl groups) is a common motif in thermotropic liquid crystals.[1] Such molecules can self-assemble into ordered phases (mesophases) that are intermediate between a crystalline solid and an isotropic liquid.[2] This self-assembly can be exploited to create ordered thin films, which are beneficial for charge transport in organic electronic devices.

  • Processability Enhancement: Long alkyl chains are frequently attached to conjugated polymers and small molecules used in organic electronics to improve their solubility in common organic solvents.[3][4] This enhanced solubility is crucial for solution-based fabrication techniques like spin-coating and printing, which are essential for creating large-area and flexible electronic devices.[5]

Hypothetical Applications in Organic Electronics

Based on its structure, this compound could potentially be used in the following ways:

  • Anisotropic Solvent or Host in Liquid Crystal Displays (LCDs): As a liquid crystal, it could serve as a host material for dichroic dyes or other guest molecules, where its ability to align with an external electric field would modulate light.

  • Gate Dielectric in Organic Field-Effect Transistors (OFETs): Self-assembled monolayers of similar long-chain molecules can be used to modify the surface of the gate dielectric in an OFET, improving the interface with the organic semiconductor and enhancing device performance.

  • Component in Organic Photovoltaics (OPVs): While not an active component itself, it could be used as a processing additive to control the morphology of the bulk heterojunction in an OPV, which is critical for efficient charge separation and transport.[6]

  • Matrix for Organic Light-Emitting Diodes (OLEDs): In some specialized OLED architectures, a liquid crystalline matrix can be used to align emissive molecules, leading to polarized light emission.

Data Presentation (Hypothetical)

No quantitative data for this compound in organic electronic applications is currently available. The table below is a template illustrating how such data would typically be presented.

PropertyValueUnitsComments
Thermal Properties
Melting Point (Tm)Data not available°CTransition from solid to liquid crystal or isotropic liquid.
Clearing Point (Tc)Data not available°CTransition from liquid crystal to isotropic liquid.
Glass Transition (Tg)Data not available°CRelevant if the material can form a glassy state.
Electronic Properties
HOMO LevelData not availableeVHighest Occupied Molecular Orbital energy.
LUMO LevelData not availableeVLowest Unoccupied Molecular Orbital energy.
Band GapData not availableeVEnergy difference between HOMO and LUMO.
Device Performance (As a component in a hypothetical device)
Charge Carrier MobilityData not availablecm²/VsIn an OFET configuration.
On/Off RatioData not available-In an OFET configuration.
Power Conversion EfficiencyData not available%As an additive in an OPV.

Experimental Protocols (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound. This procedure is based on standard, well-established organic chemistry reactions and has not been optimized for this specific molecule.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

This two-step protocol first introduces acyl chains to the benzene ring, which are then reduced to alkyl chains.

Step 1: Friedel-Crafts Acylation of Benzene with Tetradecanoyl Chloride

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and dry dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add a solution of tetradecanoyl chloride (2.0 equivalents) in dry DCM to the stirred suspension. After the addition is complete, add benzene (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (1,2-ditetradecanoylbenzene) by column chromatography on silica gel.

Step 2: Clemmensen Reduction of 1,2-Ditetradecanoylbenzene

  • Preparation of Zinc Amalgam: Activate zinc powder by stirring with a dilute HCl solution, then wash with water. Treat the activated zinc with a solution of mercury(II) chloride to form the amalgam (Zn(Hg)).[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and toluene. Add the 1,2-ditetradecanoylbenzene from Step 1 to this mixture.[9]

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Additional portions of concentrated HCl may be needed during the reaction. Monitor the disappearance of the ketone by TLC.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting this compound by column chromatography or recrystallization.

Visualizations

G cluster_synthesis Hypothetical Synthesis Workflow Benzene Benzene Friedel_Crafts Friedel-Crafts Acylation Benzene->Friedel_Crafts Tetradecanoyl_Chloride Tetradecanoyl_Chloride Tetradecanoyl_Chloride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts Diketone_Intermediate 1,2-Ditetradecanoylbenzene Friedel_Crafts->Diketone_Intermediate Clemmensen Clemmensen Reduction Diketone_Intermediate->Clemmensen Zn_Hg_HCl Zn(Hg), HCl Zn_Hg_HCl->Clemmensen Final_Product This compound Clemmensen->Final_Product

Caption: Hypothetical two-step synthesis of this compound.

G cluster_smectic Potential Liquid Crystalline Phase (Smectic A) a1 a2 a3 b1 b2 b3 p1 p2 p1->p2 p3 p4 p3->p4

Caption: Self-assembly of long-chain molecules into a smectic phase.

References

Application Notes and Protocols: The Role of 1,2-Ditetradecylbenzene in Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Ditetradecylbenzene is a key intermediate in the synthesis of specialized anionic surfactants. Its unique structure, featuring two long alkyl chains positioned ortho to each other on a benzene ring, gives rise to surfactants with distinct properties, often categorized as Gemini-like or bolaform surfactants. These surfactants exhibit excellent surface activity, including low critical micelle concentrations (CMC) and the ability to significantly reduce surface and interfacial tension.

This document provides detailed application notes on the synthesis of surfactants derived from this compound and protocols for their characterization. The resulting surfactants, primarily sodium this compound sulfonate, are of interest in various applications, including enhanced oil recovery, industrial cleaning, and as emulsifying agents in complex formulations.

Synthesis of Sodium this compound Sulfonate

The synthesis of sodium this compound sulfonate is a multi-step process that begins with the formation of the dialkylated benzene ring, followed by sulfonation and neutralization. A common and effective route involves a two-step alkylation process via Friedel-Crafts acylation and subsequent Clemmensen reduction, followed by sulfonation.

Synthesis Workflow

SynthesisWorkflow Benzene Benzene FriedelCrafts Friedel-Crafts Acylation Benzene->FriedelCrafts TetradecanoylChloride Tetradecanoyl Chloride (x2) TetradecanoylChloride->FriedelCrafts AlCl3 AlCl3 (Catalyst) AlCl3->FriedelCrafts Diketone 1,2-Ditetradecanoylbenzene FriedelCrafts->Diketone Clemmensen Clemmensen Reduction Diketone->Clemmensen ZnHg Zn(Hg) / HCl ZnHg->Clemmensen Dialkylbenzene This compound Clemmensen->Dialkylbenzene Sulfonation Sulfonation Dialkylbenzene->Sulfonation SulfonatingAgent Sulfonating Agent (e.g., SO3) SulfonatingAgent->Sulfonation SulfonicAcid This compound Sulfonic Acid Sulfonation->SulfonicAcid Neutralization Neutralization SulfonicAcid->Neutralization NaOH NaOH NaOH->Neutralization FinalProduct Sodium this compound Sulfonate Neutralization->FinalProduct

Caption: Synthetic pathway for sodium this compound sulfonate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a generalized method for the synthesis of this compound via a two-step process involving Friedel-Crafts acylation followed by Clemmensen reduction.

Materials:

  • Benzene

  • Tetradecanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Friedel-Crafts Acylation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzene and anhydrous aluminum chloride in a suitable solvent like dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add tetradecanoyl chloride dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to ensure the diacylation occurs.

  • Cool the reaction mixture and slowly pour it over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer, wash it with water, then with a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1,2-ditetradecanoylbenzene.

  • Purify the product by recrystallization or column chromatography.

Step 2: Clemmensen Reduction

  • Prepare zinc amalgam by adding zinc granules to a mercuric chloride solution.

  • In a round-bottom flask, add the purified 1,2-ditetradecanoylbenzene, zinc amalgam, concentrated hydrochloric acid, and a solvent like toluene.

  • Heat the mixture under reflux for an extended period (typically 24-48 hours), with periodic addition of more concentrated HCl.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and a sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield this compound.

Protocol 2: Sulfonation and Neutralization

This protocol outlines the sulfonation of this compound and subsequent neutralization to form the sodium salt.

Materials:

  • This compound

  • Sulfonating agent (e.g., concentrated sulfuric acid, oleum, or sulfur trioxide)

  • Sodium hydroxide (NaOH) solution

  • Suitable solvent (e.g., dichloromethane)

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add the sulfonating agent while maintaining a low temperature to control the reaction.

  • After the addition, allow the mixture to stir at a controlled temperature for a specified time to ensure complete sulfonation.

  • Slowly add the reaction mixture to a cooled solution of sodium hydroxide to neutralize the sulfonic acid and precipitate the sodium salt.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product, sodium this compound sulfonate.

Characterization and Properties

The synthesized surfactant should be characterized to determine its purity and performance attributes. Key properties include its critical micelle concentration (CMC), surface tension at the CMC (γcmc), and its emulsification and foaming capabilities.

Representative Surface Activity Data

The following table presents representative data for long-chain dialkylbenzene sulfonate surfactants, which are structurally similar to the target compound.

PropertyRepresentative ValueMethod
Critical Micelle Concentration (CMC)10⁻⁴ to 10⁻⁵ mol/LTensiometry, Conductivity
Surface Tension at CMC (γcmc)25-35 mN/mWilhelmy Plate or Du Noüy Ring
Performance Characteristics
ApplicationPerformance AttributeObservation
Emulsification Emulsion StabilityForms stable oil-in-water emulsions.
Detergency Cleaning EfficiencyEffective in removing oily soils.
Foaming Foam Height and StabilityModerate to high foaming capacity.

Applications in Research and Development

Surfactants derived from this compound are valuable tools for researchers in various fields:

  • Enhanced Oil Recovery: Their ability to lower interfacial tension between oil and water makes them effective agents for mobilizing residual oil in reservoirs.

  • Drug Delivery: The unique molecular architecture can be exploited for the encapsulation and delivery of hydrophobic drug molecules. The self-assembly into vesicles or other aggregates provides a platform for novel formulation strategies.

  • Advanced Cleaning Formulations: The high surface activity and detergency of these surfactants make them suitable for specialized industrial and institutional cleaning applications where high performance is required.

Logical Relationship Diagram

LogicalRelationship cluster_synthesis Synthesis cluster_properties Properties cluster_applications Applications This compound This compound Sulfonation Sulfonation This compound->Sulfonation Sodium this compound\nSulfonate Sodium this compound Sulfonate Sulfonation->Sodium this compound\nSulfonate Low CMC Low CMC Sodium this compound\nSulfonate->Low CMC Reduced Surface Tension Reduced Surface Tension Sodium this compound\nSulfonate->Reduced Surface Tension Emulsification Emulsification Sodium this compound\nSulfonate->Emulsification Detergency Detergency Sodium this compound\nSulfonate->Detergency Enhanced Oil Recovery Enhanced Oil Recovery Low CMC->Enhanced Oil Recovery Reduced Surface Tension->Enhanced Oil Recovery Drug Delivery Drug Delivery Emulsification->Drug Delivery Advanced Cleaning Advanced Cleaning Detergency->Advanced Cleaning

Caption: Relationship between synthesis, properties, and applications.

Application Notes: 1,2-Ditetradecylbenzene as a Novel Tool for Studying Membrane Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ditetradecylbenzene is a synthetic aromatic lipid characterized by a benzene ring substituted with two C14 alkyl chains. Due to its amphipathic nature, with a rigid aromatic core and flexible hydrophobic tails, it is postulated to be a valuable tool for investigating the biophysical properties of cellular membranes. Its integration into lipid bilayers can modulate membrane fluidity, lipid packing, and the formation of lipid domains. These characteristics make it a candidate for use in drug delivery systems, as a membrane probe, and in the study of membrane-protein interactions.

This document provides a hypothetical experimental protocol for the characterization of this compound's effects on synthetic lipid vesicles, a common model for cellular membranes.

Hypothetical Application: Modulating Membrane Fluidity for Drug Delivery

One potential application of this compound is in the development of liposomal drug delivery systems. By incorporating this compound into the lipid bilayer of liposomes, it may be possible to fine-tune their membrane fluidity. This can have significant implications for the encapsulation and release kinetics of therapeutic agents. A more fluid membrane may allow for a faster release of the encapsulated drug, while a more rigid membrane could lead to a more sustained release profile.

Experimental Protocol: Characterization of this compound-Containing Liposomes

This protocol outlines the preparation and characterization of large unilamellar vesicles (LUVs) composed of a standard phospholipid (DOPC) and varying concentrations of this compound.

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescent probe: 6-dodecanoyl-2-demethylaminonaphthalene (Laurdan)

  • Calcein

Equipment:

  • Rotary evaporator

  • Lipid extruder

  • Dynamic light scattering (DLS) instrument

  • Fluorometer

  • Dialysis tubing

Part 1: Preparation of Liposomes
  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DOPC and this compound in chloroform at the desired molar ratios (see Table 1).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas for 1 hour to remove any residual solvent.

    • Hydrate the lipid film with PBS buffer by vortexing to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a lipid extruder to form LUVs.

Part 2: Physicochemical Characterization
  • Size and Polydispersity:

    • Determine the hydrodynamic diameter and polydispersity index (PDI) of the LUVs using dynamic light scattering (DLS).

  • Membrane Fluidity using Laurdan GP:

    • Incorporate the fluorescent probe Laurdan into the liposomes at a 1:500 molar ratio (probe:lipid) during the lipid film formation step.

    • Measure the fluorescence emission spectra of the Laurdan-labeled liposomes at 440 nm and 490 nm with an excitation wavelength of 350 nm.

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490).

Part 3: Encapsulation Efficiency and In Vitro Release
  • Calcein Encapsulation:

    • Hydrate the lipid film with a solution of 50 mM calcein in PBS.

    • Separate the calcein-loaded liposomes from unencapsulated calcein by size exclusion chromatography.

    • Determine the encapsulation efficiency by lysing the liposomes with Triton X-100 and measuring the fluorescence of the released calcein.

  • In Vitro Release Study:

    • Place the calcein-loaded liposomes in a dialysis bag and incubate in a large volume of PBS at 37°C with gentle stirring.

    • At designated time points, collect aliquots from the external buffer and measure the fluorescence of the released calcein.

Data Presentation

Table 1: Physicochemical Properties of DOPC Liposomes Containing this compound

Mole % of this compoundAverage Diameter (nm)Polydispersity Index (PDI)Laurdan GPCalcein Encapsulation Efficiency (%)
0105.2 ± 2.10.08 ± 0.020.35 ± 0.0315.2 ± 1.8
5108.5 ± 2.50.10 ± 0.030.28 ± 0.0414.8 ± 2.1
10112.1 ± 3.00.12 ± 0.020.21 ± 0.0513.5 ± 1.9
20120.7 ± 3.80.15 ± 0.040.15 ± 0.0611.2 ± 2.5

Table 2: In Vitro Calcein Release from Liposomes

Time (hours)% Release (0% 1,2-DTDB)% Release (5% 1,2-DTDB)% Release (10% 1,2-DTDB)% Release (20% 1,2-DTDB)
12.1 ± 0.53.5 ± 0.75.2 ± 0.98.9 ± 1.2
68.5 ± 1.112.3 ± 1.518.7 ± 2.025.4 ± 2.8
1215.2 ± 1.822.1 ± 2.230.5 ± 2.940.1 ± 3.5
2425.8 ± 2.535.7 ± 3.148.9 ± 3.862.3 ± 4.1

Visualizations

Experimental_Workflow cluster_prep Part 1: Liposome Preparation cluster_char Part 2: Physicochemical Characterization cluster_func Part 3: Functional Assays prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 char1 DLS (Size & PDI) prep2->char1 char2 Laurdan GP (Fluidity) prep2->char2 func1 Calcein Encapsulation prep2->func1 func2 In Vitro Release func1->func2

Caption: Experimental workflow for the preparation and characterization of liposomes.

Signaling_Pathway_Model cluster_membrane Lipid Bilayer cluster_properties Membrane Properties cluster_outcome Functional Outcome DTDB This compound Lipid Phospholipid DTDB->Lipid Disrupts Packing Fluidity Increased Fluidity Lipid->Fluidity Permeability Increased Permeability Fluidity->Permeability DrugRelease Enhanced Drug Release Permeability->DrugRelease

Caption: Conceptual model of this compound's effect on lipid bilayers.

Application Notes and Protocols for 1,2-Ditetradecylbenzene and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Product Information

Chemical Name: 1,2-Ditetradecylbenzene

Due to the lack of specific data for this compound, the following sections will refer to data for n-Tetradecylbenzene (CAS: 1459-10-5) as a representative long-chain alkylbenzene.[1]

Physicochemical Properties of n-Tetradecylbenzene

The following table summarizes the key physicochemical properties of n-Tetradecylbenzene.

PropertyValueReference
Molecular Formula C20H34[1]
Molecular Weight 274.48 g/mol [1]
Appearance Colorless liquid[1]
Melting Point 15-16 °C[1]
Boiling Point 359 °C[1]
Flash Point 112 °C (233.6 °F)[1]
Density 0.854 g/mL at 20 °C[1]
Water Solubility Insoluble

Handling and Storage Procedures

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

PPESpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Protective gloves (e.g., nitrile rubber). Inspect gloves before use.
Skin and Body Protection Lab coat, long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area. If vapors or mists are generated, a respirator may be required.
Safe Handling Protocol
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Avoid Inhalation: Do not breathe mist, vapors, or spray.

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.

Storage Conditions
ConditionRecommendation
Temperature Store in a cool, dry place.
Container Keep container tightly closed.
Ventilation Store in a well-ventilated area.
Incompatible Materials Strong oxidizing agents.

Experimental Protocols

As no specific experimental protocols for this compound were found, a general protocol for preparing a stock solution of a high-molecular-weight, water-insoluble compound like n-Tetradecylbenzene is provided below.

Preparation of a Stock Solution in an Organic Solvent
  • Objective: To prepare a stock solution of n-Tetradecylbenzene at a specified concentration.

  • Materials:

    • n-Tetradecylbenzene

    • An appropriate organic solvent (e.g., ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF))

    • Volumetric flask

    • Analytical balance

    • Pipettes

  • Procedure:

    • Calculate the required mass of n-Tetradecylbenzene to achieve the desired concentration and volume.

    • Weigh the calculated amount of n-Tetradecylbenzene using an analytical balance.

    • Transfer the weighed compound to the volumetric flask.

    • Add a portion of the chosen solvent to the flask and swirl gently to dissolve the compound. A vortex mixer can be used to aid dissolution.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Store the stock solution in a tightly sealed container at the recommended storage temperature, protected from light.

Visualization of Workflows

The following diagrams illustrate general workflows relevant to handling and using compounds like this compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling and Use cluster_storage_disposal Storage and Disposal risk_assessment Conduct Risk Assessment ppe Select Appropriate PPE risk_assessment->ppe protocol_dev Develop Experimental Protocol risk_assessment->protocol_dev weigh Weigh Compound ppe->weigh sds Review Safety Data Sheet sds->risk_assessment protocol_dev->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment storage Store Properly experiment->storage waste Dispose of Waste experiment->waste

Caption: Safe Handling Workflow for High-Molecular-Weight Aromatic Hydrocarbons.

Signaling Pathways and Biological Applications

There is no information available in the public domain that links this compound or closely related long-chain dialkylbenzenes to specific biological signaling pathways or established applications in drug development. The primary applications of such molecules are often as lubricants, surfactants, or in other industrial chemical processes. Their high lipophilicity suggests they would interact with cell membranes, but specific molecular targets or pathways have not been identified in the available literature.

The following diagram represents a hypothetical workflow for screening a novel compound like this compound for biological activity, which is a standard procedure in drug discovery.

G compound This compound in_vitro In Vitro Screening (e.g., Cell-based assays, Enzyme assays) compound->in_vitro hit_id Hit Identification in_vitro->hit_id hit_id->compound Inactive lead_opt Lead Optimization hit_id->lead_opt Active preclinical Preclinical Studies lead_opt->preclinical

Caption: General Workflow for Biological Screening of a Novel Compound.

References

The Use of 1,2-Ditetradecylbenzene as an Internal Standard for the Quantification of High-Molecular-Weight Analytes by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the utilization of 1,2-Ditetradecylbenzene as an internal standard in the quantitative analysis of high-molecular-weight, non-polar compounds, such as polycyclic aromatic hydrocarbons (PAHs) and long-chain hydrocarbons, using gas chromatography-mass spectrometry (GC-MS). Due to a lack of specific literature detailing the use of this compound as an internal standard, this document presents a generalized methodology derived from established analytical principles for similar high-boiling point, non-polar internal standards. The protocols outlined herein are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals in developing and validating their own analytical methods.

Introduction

Internal standards are crucial for achieving accurate and precise quantification in chromatographic analysis, as they compensate for variations in sample preparation, injection volume, and instrument response.[1][2][3] The ideal internal standard should be chemically similar to the analytes of interest, not be present in the original sample, and be well-resolved chromatographically from other sample components.[1] this compound, a high-molecular-weight aromatic hydrocarbon, possesses properties that make it a suitable candidate as an internal standard for the analysis of other large, non-polar molecules, particularly in complex matrices such as environmental samples or petroleum products. Its high boiling point ensures it will elute within a similar range as other high-molecular-weight analytes, and its aromatic nature makes it compatible with analytical methods targeting compounds like PAHs.

This application note details the preparation of standards, sample preparation procedures, recommended GC-MS parameters, and data analysis workflows for the effective use of this compound as an internal standard.

Materials and Methods

Reagents and Standards
  • This compound (Internal Standard, IS), >98% purity

  • Analyte standards (e.g., a mixture of PAHs such as Benzo[a]pyrene, Chrysene, etc.), >98% purity

  • High-purity solvents (e.g., hexane, dichloromethane, acetone), HPLC or GC grade

  • Anhydrous sodium sulfate

  • Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler

  • Analytical balance (4-5 decimal places)

  • Volumetric flasks, pipettes, and syringes

  • Vortex mixer and sonicator

Experimental Protocols

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., hexane) in a 10 mL volumetric flask.

  • Analyte Stock Solution (1000 µg/mL): Prepare a stock solution of the target analyte(s) in a similar manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Spike each calibration standard with the internal standard to a constant final concentration (e.g., 5 µg/mL).

Sample Preparation (General Protocol for a Solid Matrix)
  • Extraction: Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube. Add a known amount of the this compound internal standard solution. Add 10 mL of an appropriate extraction solvent (e.g., a 1:1 mixture of hexane and acetone).

  • Sonication: Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Drying and Concentration: Carefully transfer the supernatant to a clean tube containing anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

  • Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

The following are recommended starting parameters for a GC-MS system. Optimization will be required based on the specific analytes and instrumentation.

Parameter Value
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial temp: 80 °C (hold 2 min), Ramp 1: 15 °C/min to 200 °C, Ramp 2: 10 °C/min to 310 °C (hold 10 min)
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Solvent Delay 5 minutes

Table 1: Recommended GC-MS Parameters.

Data Presentation

Quantitative analysis is performed by generating a calibration curve based on the ratio of the analyte peak area to the internal standard peak area versus the analyte concentration.

Analyte Concentration (µg/mL) Analyte Peak Area IS Peak Area (Constant) Area Ratio (Analyte/IS)
0.115,000300,0000.05
0.578,000305,0000.26
1.0160,000310,0000.52
5.0850,000308,0002.76
10.01,750,000312,0005.61
25.04,400,000305,00014.43
50.08,900,000309,00028.80

Table 2: Example Calibration Data for a Hypothetical Analyte using this compound as an Internal Standard.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Spike with this compound (IS) A->B C Solvent Extraction B->C D Sonication & Centrifugation C->D E Drying & Concentration D->E F SPE Cleanup (Optional) E->F H Inject Sample/Standard F->H G Prepare Calibration Standards with IS G->H I Chromatographic Separation H->I J Mass Spectrometric Detection I->J K Peak Integration J->K L Calculate Area Ratios (Analyte/IS) K->L M Generate Calibration Curve L->M N Quantify Analyte in Sample M->N

Caption: Experimental workflow for quantitative analysis using an internal standard.

Logical_Relationship Analyte Analyte IS This compound (IS) Analyte->IS  Similar Chemical Properties  (High MW, Non-polar) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS->SamplePrep GCMS GC-MS Analysis (Injection, Separation, Detection) SamplePrep->GCMS Quantification Accurate Quantification GCMS->Quantification

Caption: Logical relationship for the use of an internal standard.

Conclusion

This compound is a promising candidate for use as an internal standard in the GC-MS analysis of high-molecular-weight, non-polar analytes. Its physical and chemical properties align with the key requirements for a reliable internal standard in such applications. The generalized protocols provided in this application note offer a robust framework for researchers to develop and validate specific analytical methods tailored to their unique sample matrices and target analytes. As with any analytical method, validation of parameters such as linearity, accuracy, precision, and limits of detection and quantification is essential to ensure reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and comparative data to improve the yield and purity of 1,2-Ditetradecylbenzene synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically performed via a Friedel-Crafts alkylation reaction.

Q1: My overall yield is very low. What are the likely causes and solutions?

A: Low yields in Friedel-Crafts alkylation can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure the catalyst is fresh and anhydrous, and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Impure Reagents: Moisture or impurities in benzene, the alkylating agent (1-tetradecene or 1-chlorotetradecane), or the solvent can deactivate the catalyst. Use freshly distilled solvents and purified reagents.

  • Suboptimal Temperature: The reaction temperature is critical. Low temperatures may lead to an impractically slow reaction rate, while excessively high temperatures can promote side reactions and catalyst degradation. The optimal temperature should be determined empirically, often starting at 0°C and slowly warming to room temperature or slightly above.

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q2: My final product is a complex mixture of isomers instead of the desired linear this compound. Why is this happening?

A: This is a classic challenge in Friedel-Crafts alkylation with long alkyl chains.[1][2]

  • Carbocation Rearrangement: When using an alkyl halide or alkene, the reaction proceeds through a carbocation intermediate.[3] A primary carbocation can rearrange to a more stable secondary carbocation via a hydride shift.[1][4] This results in the benzene ring being attached to an internal carbon of the tetradecyl chain, not the terminal one.

  • Positional Isomerism: The Friedel-Crafts alkylation reaction produces a mixture of ortho (1,2-), meta (1,3-), and para (1,4-) isomers. Directing the substitution specifically to the ortho position is inherently difficult.

Solutions:

  • To prevent carbocation rearrangement, consider using Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.[2][3] This two-step method involves attaching an acyl group (which does not rearrange) and then reducing the ketone to an alkyl group.

  • To influence the ortho/para ratio, experiment with different catalysts and solvent systems. Sterically bulky catalysts may favor the para isomer.

Q3: I am observing significant amounts of tri- and tetra-alkylated benzene byproducts. How can I prevent this polyalkylation?

A: Polyalkylation occurs because the initial alkyl substituent activates the benzene ring, making it more nucleophilic and thus more reactive than the starting benzene.[2][4]

  • Control Stoichiometry: Use a large excess of benzene relative to the alkylating agent. This increases the probability that the electrophile will react with an unsubstituted benzene molecule rather than a mono- or di-alkylated one. A molar ratio of 100:1 (benzene:olefin) has been used in some preparations to maximize mono-alkylation.[1]

  • Reaction Temperature: Lowering the reaction temperature can help reduce the rate of the second and subsequent alkylation reactions.

  • Catalyst Choice: Using a milder Lewis acid or a solid acid catalyst (e.g., zeolites) may offer better control and reduce polyalkylation.

Q4: How can I effectively purify the this compound from its isomers and other byproducts?

A: The structural similarity of the various isomers makes purification challenging.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under high vacuum can be effective.

  • Column Chromatography: Meticulous column chromatography on silica gel is often the most effective method. Use a non-polar eluent system (e.g., hexanes/ethyl acetate with a very low percentage of the polar solvent) and carefully monitor fractions by TLC or GC.

  • High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative reverse-phase HPLC may be necessary.

Comparative Data on Catalyst Performance

While specific data for this compound is sparse, the following table summarizes results from the alkylation of benzene with similar long-chain olefins using various catalysts. This data can guide catalyst selection and process optimization.[1]

Catalyst SystemOlefin Chain LengthTemperature (°C)Olefin Conversion (%)Selectivity (%)Reference
Lanthanide Promoted ZeoliteC11 (Undecene)180~94 (Yield)Not Specified[1]
Rare Earth Modified Zeolite YC10-C18Not Specified85-90Not Specified[1]
Al-Mg Silicate with Cerium NitrateLong-chain1509995[1]
Phosphotungstic Acid on SilicaC10 (1-Decene)250Good ActivityNot Specified[1]

Illustrative Diagrams

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Synthesis Start Problem: Low Yield or Impure Product Cause1 Check for Isomer Formation (GC-MS, NMR) Start->Cause1 Cause2 Check for Polyalkylation (GC-MS, NMR) Start->Cause2 Cause3 Check Reagent/Catalyst Quality (Moisture Sensitivity) Start->Cause3 Cause4 Review Reaction Conditions (Temp, Time) Start->Cause4 Solution1a Root Cause: Carbocation Rearrangement Cause1->Solution1a Solution2a Root Cause: Ring Over-activation Cause2->Solution2a Solution3a Root Cause: Inactive Catalyst / Impure Reagents Cause3->Solution3a Solution4a Root Cause: Suboptimal Kinetics Cause4->Solution4a Solution1b Solution: Use Friedel-Crafts Acylation-Reduction Route Solution1a->Solution1b Solution2b Solution: Increase Benzene:Alkene Ratio Lower Reaction Temperature Solution2a->Solution2b Solution3b Solution: Use Fresh Anhydrous Catalyst Distill Solvents/Reagents Run Under Inert Atmosphere Solution3a->Solution3b Solution4b Solution: Optimize Temperature Profile Increase Reaction Time & Monitor by TLC/GC Solution4a->Solution4b

Caption: Troubleshooting flowchart for synthesis issues.

Experimental Workflow

This diagram illustrates the key stages of a typical Friedel-Crafts alkylation protocol.

ExperimentalWorkflow General Experimental Workflow A 1. Reagent Preparation - Dry benzene (large excess) - Purify 1-tetradecene - Use fresh, anhydrous AlCl₃ catalyst B 2. Reaction Setup - Assemble oven-dried glassware - Add benzene and cool to 0°C - Maintain inert (N₂) atmosphere A->B C 3. Catalyst Addition - Slowly add AlCl₃ to cooled benzene B->C D 4. Alkene Addition - Add 1-tetradecene dropwise  to the stirred suspension over 1-2 hours - Maintain temperature at 0-5°C C->D E 5. Reaction - Allow to stir at 0°C for 1 hour - Warm to room temperature and stir for 12-24h - Monitor progress by TLC/GC D->E F 6. Quenching - Cool reaction mixture to 0°C - Slowly pour mixture onto crushed ice/HCl(aq) E->F G 7. Workup - Separate organic layer - Extract aqueous layer with ether/DCM - Wash combined organics with H₂O, NaHCO₃, brine F->G H 8. Purification - Dry organic phase (Na₂SO₄ or MgSO₄) - Remove solvent via rotary evaporation - Purify crude product by column chromatography G->H I 9. Analysis - Characterize product fractions (¹H NMR, ¹³C NMR, MS, IR) H->I

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize ditetradecylbenzene via Friedel-Crafts alkylation of benzene with 1-tetradecene.

Disclaimer: This protocol is illustrative. Researchers must adapt it based on laboratory conditions and safety protocols. All work should be performed in a well-ventilated fume hood.

Materials:

  • Benzene (anhydrous, large excess, e.g., 20 equivalents)

  • 1-Tetradecene (2.2 equivalents)

  • Aluminum chloride (AlCl₃, anhydrous, 2.5 equivalents)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether for extraction

  • Hexanes and Ethyl Acetate for chromatography

  • Crushed ice

Procedure:

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet.

    • Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to prevent atmospheric moisture.

    • Charge the flask with anhydrous benzene and cool the flask to 0°C in an ice-water bath.

  • Catalyst Addition:

    • While stirring the cooled benzene, carefully and portion-wise add the anhydrous aluminum chloride. The addition is exothermic and may release HCl gas.

  • Alkylation:

    • Add the 1-tetradecene to the dropping funnel.

    • Add the 1-tetradecene dropwise to the stirred, cooled (0-5°C) benzene-AlCl₃ suspension over a period of 1-2 hours. A slow addition rate is crucial to control the reaction temperature and minimize side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0°C for an additional hour.

    • Remove the ice bath and allow the mixture to slowly warm to room temperature.

    • Let the reaction stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by taking small aliquots, quenching them in water, extracting with ether, and analyzing by TLC or GC.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back down to 0°C.

    • In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl.

    • Very slowly and carefully, pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. This will quench the catalyst in a highly exothermic reaction.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two times with dichloromethane or diethyl ether.

    • Combine all organic layers. Wash successively with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification and Characterization:

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

    • Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the different isomers and byproducts.

    • Combine the fractions containing the desired product and remove the solvent.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

Technical Support Center: Purification of 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,2-Ditetradecylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this long-chain dialkylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound typically stem from its synthesis, which is often a Friedel-Crafts alkylation reaction. These challenges include:

  • Isomer Separation: The synthesis can produce a mixture of structural isomers: 1,2- (ortho), 1,3- (meta), and 1,4- (para) ditetradecylbenzene. Due to their similar physical properties, separating these isomers can be difficult.

  • Removal of Reaction By-products: The Friedel-Crafts reaction can also lead to polyalkylated benzenes (e.g., tritetradecylbenzene) and products from carbocation rearrangements of the tetradecyl group.

  • Physical Properties: The long, nonpolar tetradecyl chains make the compound highly hydrophobic and can lead to it "oiling out" during recrystallization instead of forming pure crystals.

Q2: What are the common impurities found in crude this compound?

Common impurities can be categorized as follows:

  • Structural Isomers: 1,3-Ditetradecylbenzene and 1,4-Ditetradecylbenzene.

  • Polyalkylated Species: Compounds with more than two tetradecyl chains on the benzene ring.

  • Unreacted Starting Materials: Residual benzene and 1-tetradecene (or the corresponding alkyl halide).

  • Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., AlCl₃) used in the synthesis.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

To effectively assess the purity and identify the isomeric composition of your this compound sample, the following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the different isomers and other volatile impurities. The mass spectrometer can confirm the molecular weight of the components.

  • High-Performance Liquid Chromatography (HPLC): Particularly with a nonpolar stationary phase (reverse-phase HPLC), this can be used to separate the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in identifying the substitution pattern on the benzene ring and confirming the structure of the desired 1,2-isomer.

Troubleshooting Guides

Issue 1: Difficulty in Separating this compound from its Isomers (1,3- and 1,4-)

Symptoms:

  • GC-MS or HPLC analysis of the purified product shows multiple peaks with the same mass-to-charge ratio, corresponding to the different isomers.

  • NMR spectroscopy indicates a mixture of substitution patterns on the aromatic ring.

Possible Causes:

  • Insufficient resolution of the purification technique.

  • Similar solubility of the isomers in the chosen recrystallization solvent.

Solutions:

1. Flash Column Chromatography:

  • Stationary Phase: Use silica gel for normal-phase chromatography. The slight difference in polarity between the ortho, meta, and para isomers can be exploited for separation.

  • Mobile Phase: A nonpolar eluent system is required. Start with a very nonpolar solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene or dichloromethane. A shallow gradient is often necessary to achieve separation.

2. Recrystallization:

  • Solvent Selection: Finding a suitable solvent is critical. A good solvent will dissolve the compound when hot but have low solubility when cold. For nonpolar compounds like this compound, consider solvents such as heptane, isopropanol, or a mixed solvent system like hexane/ethyl acetate.

  • Fractional Crystallization: If a single solvent does not provide adequate separation, fractional crystallization can be attempted. This involves multiple recrystallization steps, where each step enriches the desired isomer in the crystals or the mother liquor.

Issue 2: The Product "Oils Out" During Recrystallization

Symptom:

  • Upon cooling the recrystallization solution, instead of forming solid crystals, a liquid or oily layer separates.

Possible Causes:

  • The melting point of the compound (or the impure mixture) is lower than the temperature of the solution at the point of saturation.

  • High concentration of impurities depressing the melting point.

  • The solution is cooling too rapidly.

Solutions:

  • Add More Solvent: Reheat the solution to dissolve the oil and add more of the hot solvent to lower the saturation temperature.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.

  • Change Solvent System: Use a solvent with a lower boiling point.

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the cooled solution can induce crystallization.

  • Trituration: If an oil persists, it can sometimes be solidified by scratching the inside of the flask with a glass rod at the surface of the oil or by cooling to a very low temperature. The resulting solid can then be recrystallized again from a different solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation
  • Column Preparation:

    • Select a glass column with a diameter appropriate for the amount of crude product (see table below).

    • Pack the column with silica gel (60 Å, 230-400 mesh) as a slurry in hexane.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a nonpolar solvent like hexane or toluene.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by introducing a second solvent (e.g., toluene or a very small percentage of ethyl acetate). A suggested gradient is from 100% hexane to 98:2 hexane:toluene over several column volumes.

  • Fraction Collection and Analysis:

    • Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure 1,2-isomer.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot potential solvent (e.g., isopropanol, heptane).

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in portions while heating the flask until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical Physical Properties of Ditetradecylbenzene Isomers

PropertyThis compound1,3-Ditetradecylbenzene1,4-Ditetradecylbenzene
Molecular Weight 470.88 g/mol 470.88 g/mol 470.88 g/mol
Boiling Point Estimated > 500 °CEstimated > 500 °CEstimated > 500 °C
Melting Point Data not readily availableData not readily availableData not readily available
Polarity Least PolarIntermediateMost Polar (of isomers)

Note: Specific experimental data for the melting and boiling points of individual ditetradecylbenzene isomers are not widely available in the literature. The polarity trend is an estimation based on general principles of aromatic substitution.

Table 2: Example Purification Outcomes for a Long-Chain Dialkylbenzene

Purification MethodStarting Purity (Target Isomer)Final Purity (Target Isomer)YieldNotes
Flash Chromatography ~60%>95%70-85%Requires careful gradient elution.
Single Recrystallization ~60%80-90%50-70%Prone to co-crystallization of isomers.
Multiple Recrystallizations ~60%>98%30-50%Significant loss of material with each step.

Note: These are representative values for the purification of a long-chain dialkylbenzene and may vary for this compound depending on the specific impurities and experimental conditions.

Visualizations

Purification_Workflow Crude Crude this compound (Isomer Mixture) Column Flash Column Chromatography (Silica Gel, Hexane/Toluene Gradient) Crude->Column Fractions Collect and Analyze Fractions (TLC or GC-MS) Column->Fractions Pure_Fractions Combine Pure Fractions Fractions->Pure_Fractions Desired Isomer Impure_Fractions Impure Fractions Fractions->Impure_Fractions Other Isomers Evaporation Solvent Evaporation Pure_Fractions->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Experimental workflow for the purification of this compound using flash column chromatography.

Troubleshooting_Recrystallization Start Product 'Oils Out' During Recrystallization Reheat Reheat to Dissolve Oil Start->Reheat Add_Solvent Add More Hot Solvent Reheat->Add_Solvent Slow_Cool Cool Slowly Add_Solvent->Slow_Cool Success Crystals Form Slow_Cool->Success Failure Oil Persists Slow_Cool->Failure Change_Solvent Try a Different Solvent Change_Solvent->Success Seed_Crystal Add Seed Crystal Seed_Crystal->Success Failure->Change_Solvent Option 1 Failure->Seed_Crystal Option 2

Caption: Logical troubleshooting guide for when a product "oils out" during recrystallization.

Technical Support Center: Resolving Isomer Separation in Dialkylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of dialkylbenzene isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dialkylbenzene isomers (ortho, meta, para) so challenging?

The primary difficulty lies in the very similar physicochemical properties of these isomers. Positional isomers like ortho-, meta-, and para-dialkylbenzenes often have very close boiling points, making conventional distillation inefficient.[1] Separation by distillation requires repeated superfractionation, which is both time-consuming and energy-intensive.[1] Furthermore, their similar polarities can complicate separation by standard chromatography.

Q2: What are the primary methods for separating dialkylbenzene isomers?

The main techniques employed for isomer separation depend on the specific isomers and the required scale. Common methods include:

  • Fractional Distillation: Effective only when there is a significant difference in boiling points.[2]

  • Crystallization: Exploits differences in melting points and crystal structures. However, it can be hindered by the formation of eutectic mixtures.[1]

  • Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful for both analytical and preparative scale separations, leveraging small differences in polarity and interaction with a stationary phase.[3][4]

  • Extractive Distillation: Involves adding an auxiliary agent (solvent) that alters the relative volatilities (partial pressures) of the isomers, making distillation more effective.[5]

  • Selective Adsorption/Inclusion: Utilizes materials like zeolites or cyclodextrins that selectively include certain isomers based on their size and shape.[1]

Q3: My GC analysis shows poor resolution between isomers. How can I improve it?

Poor GC resolution is a common issue. Consider the following troubleshooting steps:

  • Column Selection: The choice of stationary phase is critical. For hydrocarbon isomers, nonpolar or medium-polarity columns are often used. High-efficiency capillary columns are generally superior to packed columns.[4] The search results mention using capillary columns with different polarity stationary phases like SPB-1 (nonpolar) for good separation.[6]

  • Temperature Programming: Instead of an isothermal run, use a temperature gradient. A slow ramp rate can significantly improve the separation of compounds with close boiling points.

  • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., Nitrogen, Helium) to achieve the best efficiency for your column.[6]

  • Column Length: A longer column provides more theoretical plates and can enhance separation, although it will increase analysis time.

Q4: I am trying to separate m- and p-diisopropylbenzene. What is a recommended industrial method?

For diisopropylbenzene, where the ortho isomer content is typically very low (around 1%), the main challenge is separating the meta and para isomers.[7] A highly effective method is a combination of extractive rectification and conventional distillation.[7] An extracting agent is used in a primary column to separate high-concentration m-diisopropylbenzene from the top. The bottom product, a mixture of the p-isomer and the extractant, is then fed to a second column where the p-isomer is separated, and the extractant is recovered and recycled.[7]

Q5: What are substituted cyclodextrins and how can they be used for isomer separation?

Substituted cyclodextrins are molecules capable of forming inclusion complexes with other compounds, including dialkylbenzene isomers.[1] They can selectively include isomers based on a precise fit of size and shape.[1] By contacting a mixture of isomers with an aqueous solution of a specific substituted cyclodextrin, one isomer can be selectively drawn into the aqueous phase as a complex, leaving the other isomers in the organic phase. The complexed isomer can then be recovered by heating or solvent extraction.[1]

Troubleshooting Guide

This logical workflow can help diagnose and resolve common issues encountered during isomer separation.

G start Poor Isomer Separation check_method Identify Separation Method start->check_method distillation Distillation Issue check_method->distillation Distillation chromatography Chromatography Issue check_method->chromatography Chromatography crystallization Crystallization Issue check_method->crystallization Crystallization dist_bp Check Boiling Points. Are they very close? distillation->dist_bp chrom_res Check Peak Resolution. Is it < 1.5? chromatography->chrom_res cryst_yield Low yield or no crystals? crystallization->cryst_yield dist_yes Consider Extractive Distillation or Preparative GC dist_bp->dist_yes Yes dist_no Optimize Column Efficiency: - Increase reflux ratio - Use packed column with  higher theoretical plates dist_bp->dist_no No chrom_yes Optimize Method: - Change stationary phase - Adjust temperature program - Optimize flow rate - Use longer column chrom_res->chrom_yes Yes chrom_no Check for Overloading. Is peak fronting/tailing observed? chrom_res->chrom_no No chrom_overload_yes Dilute sample or use column with higher capacity chrom_no->chrom_overload_yes Yes chrom_overload_no Separation is likely successful. Verify with MS. chrom_no->chrom_overload_no No cryst_yes Possible Eutectic Mixture. - Try different solvent - Vary cooling rate - Consider melt crystallization cryst_yield->cryst_yes Yes cryst_no Impure Crystals? cryst_yield->cryst_no No cryst_impure_yes Perform re-crystallization. Ensure slow cooling. cryst_no->cryst_impure_yes Yes cryst_impure_no Crystallization successful. cryst_no->cryst_impure_no No

Caption: Troubleshooting workflow for dialkylbenzene isomer separation.

Data Presentation

Table 1: Physical Properties of Common Dialkylbenzene Isomers

CompoundIsomerBoiling Point (°C)Melting Point (°C)Note
Xylene Ortho144.4-25.2Boiling points are very close, making distillation difficult.
Meta139.1-47.9
Para138.413.3
Diisopropylbenzene Ortho203-Typically a minor product in synthesis.[7]
Meta203.2-63.9Boiling points are nearly identical.
Para210.3-17.1

Table 2: Example Isomer Distribution and Separation Purity

ProcessCompoundInitial Isomer Ratio (p:m:o)Post-Separation PurityReference
Isopropylbenzene Production By-productDiisopropylbenzene65 : 34 : 1N/A[7]
Extractive Rectificationm-Diisopropylbenzene65 : 34 : 197.97%[7]
Conventional Distillation (post-extraction)p-Diisopropylbenzene(p-DIPB + Extractant)95.79%[7]

Experimental Protocols

Protocol 1: GC-MS Analysis of Dialkylbenzene Isomers

This protocol provides a general framework for the qualitative and quantitative analysis of dialkylbenzene isomers.

  • Instrumentation: Use a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][8]

  • Column Selection: Employ a high-resolution capillary column. A VF-5ms (5% phenyl-methylpolysiloxane) column is a suitable choice for separating hydrocarbon isomers.[6]

  • GC Conditions:

    • Injector Temperature: 250°C[6]

    • Detector Temperature: 275°C[6]

    • Carrier Gas: Nitrogen or Helium, with a flow rate of approximately 2.5 mL/min.[6]

    • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 220°C. Hold for 5 minutes. Optimize the ramp rate for specific isomer pairs.

    • Sample Injection: Inject 0.25 µL of the sample mixture (diluted in a suitable solvent like hexane).[6]

  • Data Analysis:

    • Identification: Identify isomers based on their retention times compared to known standards. Confirm identity by comparing mass spectra with a reference library (e.g., NIST).[4]

    • Quantification: Use the area normalization method or an internal standard for accurate quantification.[6] Create a calibration curve with standards of known concentrations for the highest accuracy.[9]

Protocol 2: Isomer Separation via Extractive Distillation

This protocol outlines the separation of m- and p-diisopropylbenzene based on the process described in patent CN103524285A.[7]

G cluster_0 Extractive Rectification Tower cluster_1 Conventional Distillation Tower T1 Tower 1 T1_top High-Purity m-DIPB T1->T1_top Overhead Product T1_bottom p-DIPB + Extractant T1->T1_bottom Bottoms Product T1_feed_mix Mixed DIPB Isomers (p:m ≈ 65:34) T1_feed_mix->T1 Middle Feed T1_feed_ext Extracting Agent T1_feed_ext->T1 Top Feed T2 Tower 2 T1_bottom->T2 Feed T2_top High-Purity p-DIPB T2->T2_top T2_bottom Recovered Extractant T2->T2_bottom mixer Mixer T2_bottom->mixer Recycle mixer->T1_feed_ext fresh_ext Fresh Extractant fresh_ext->mixer

Caption: Workflow for separating diisopropylbenzene isomers.

  • Step 1: Extractive Rectification:

    • Feed the mixed diisopropylbenzene (DIPB) isomer stream into the middle of an extractive rectification tower.[7]

    • Feed a suitable extracting agent (e.g., a polar solvent that selectively reduces the volatility of the p-isomer) into the upper part of the same tower.[7]

    • Operate the tower at a top temperature of approximately 203°C and a bottom temperature of 208°C.[7]

    • Collect high-purity m-diisopropylbenzene as the overhead product from the top of the tower.[7]

  • Step 2: Conventional Distillation and Recovery:

    • Transfer the bottom product from the first tower (a mixture of p-diisopropylbenzene and the extractant) to a second, conventional distillation tower.[7]

    • Operate this tower to separate the more volatile p-diisopropylbenzene from the less volatile extractant.

    • Collect high-purity p-diisopropylbenzene as the overhead product.[7]

    • Recover the extractant from the bottom of the tower.[7]

  • Step 3: Solvent Recycling:

    • Mix the recovered extractant with fresh make-up extractant.[7]

    • Recycle the blended extractant back to the first tower for continuous operation.[7]

References

Technical Support Center: Degradation of 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1,2-Ditetradecylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected general degradation pathway for this compound?

While specific studies on this compound are limited, the degradation pathway can be extrapolated from the known metabolism of other long-chain alkylbenzenes. The degradation is expected to proceed aerobically through the following key stages:

  • Terminal Oxidation: The degradation is likely initiated by the oxidation of the terminal methyl group of one or both tetradecyl chains. This reaction is typically catalyzed by a monooxygenase enzyme, resulting in the formation of a primary alcohol.

  • Further Oxidation to Carboxylic Acid: The primary alcohol is then further oxidized to an aldehyde and subsequently to a carboxylic acid.

  • β-Oxidation: The resulting phenyl-dicarboxylic acid undergoes β-oxidation, progressively shortening the alkyl chains by two-carbon units.

  • Aromatic Ring Cleavage: Once the alkyl chains are sufficiently shortened, the aromatic ring is dihydroxylated to form a catechol-like intermediate. This dihydroxylated ring is then susceptible to cleavage by dioxygenase enzymes.

  • Central Metabolism: The ring cleavage products are further metabolized and eventually enter central metabolic pathways like the Krebs cycle.

Q2: Why am I not observing any degradation of this compound in my microbial cultures?

Several factors could contribute to a lack of observable degradation:

  • Low Bioavailability: this compound is a highly hydrophobic compound with very low water solubility. This limits its availability to microorganisms in aqueous culture media.

  • Recalcitrant Structure: The presence of two long alkyl chains can sterically hinder enzymatic attack. Branched alkanes are generally less susceptible to biodegradation than n-alkanes.[1]

  • Inappropriate Microbial Consortia: The microorganisms in your inoculum may not possess the necessary enzymatic machinery to initiate the degradation of long-chain alkylbenzenes.

  • Sub-optimal Culture Conditions: Factors such as pH, temperature, oxygen availability, and nutrient concentrations can significantly impact microbial activity.

  • Toxicity: High concentrations of the substrate may be toxic to the microorganisms.

Q3: What are the best analytical techniques to monitor the degradation of this compound and its intermediates?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.

  • GC-MS: Ideal for separating and identifying the parent compound and volatile, non-polar to semi-polar degradation intermediates. Derivatization may be necessary for more polar metabolites like carboxylic acids to increase their volatility.

  • HPLC: Well-suited for analyzing polar, non-volatile intermediates such as carboxylic acids and phenolic compounds without the need for derivatization. A reverse-phase column with a gradient elution is typically used.

Q4: How can I improve the bioavailability of this compound in my experiments?

  • Use of Surfactants: Non-ionic surfactants can be used to increase the solubility of hydrophobic compounds. However, it's crucial to select a surfactant that is not readily degraded by the microorganisms and to use it at a concentration below its critical micelle concentration to avoid inhibiting microbial activity.

  • Immobilization on a Solid Support: Adsorbing the this compound onto a solid, inert support can increase the surface area available for microbial attachment and degradation.

  • Use of a Two-Phase System: A system containing an aqueous phase and an immiscible organic phase (e.g., silicone oil) in which the substrate is dissolved can act as a reservoir for the compound, slowly releasing it into the aqueous phase for degradation.

Troubleshooting Guides

Problem 1: Poor or No Degradation Observed
Possible Cause Troubleshooting Step
Low Bioavailability - Add a non-ionic surfactant at a low concentration.- Immobilize the substrate on an inert support.- Use a two-phase culture system.
Incorrect Microbial Inoculum - Use a microbial consortium from a site contaminated with long-chain hydrocarbons.- Enrich the culture by successive transfers in media containing this compound as the sole carbon source.
Sub-optimal Culture Conditions - Optimize pH, temperature, and nutrient levels for the specific microbial consortium.- Ensure adequate aeration for aerobic degradation.
Substrate Toxicity - Start with a lower concentration of this compound.- Gradually increase the concentration as the culture adapts.
Problem 2: Issues with GC-MS Analysis
Possible Cause Troubleshooting Step
Peak Tailing - Check for active sites: Deactivate the GC inlet liner and the first few centimeters of the column.- Optimize injection parameters: Ensure the injection temperature is appropriate to prevent sample degradation.- Column contamination: Trim the first 5-10 cm of the column.
Poor Resolution of Isomers - Use a longer GC column: A longer column will provide more theoretical plates and better separation.- Optimize the temperature program: A slower temperature ramp can improve the separation of closely eluting isomers.- Select a different stationary phase: A column with a different polarity may provide better selectivity for the target analytes.
Matrix Effects (in environmental samples) - Use matrix-matched standards: Prepare calibration standards in an extract of a blank environmental matrix to compensate for signal suppression or enhancement.- Incorporate an internal standard: An isotopically labeled version of the analyte is ideal. If unavailable, use a compound with similar chemical properties that is not present in the sample.- Sample cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample matrix.
Problem 3: Difficulty in Identifying Degradation Intermediates
Possible Cause Troubleshooting Step
Low Concentration of Intermediates - Concentrate the sample extract: Use techniques like solid-phase extraction or solvent evaporation.- Time-course sampling: Analyze samples at different time points to capture the transient accumulation of intermediates.
Co-elution of Isomers - Optimize chromatographic conditions: As described in "Poor Resolution of Isomers" above.- Use high-resolution mass spectrometry: This can help differentiate between isomers with the same nominal mass.
Unexpected Metabolites - Consider alternative degradation pathways: For example, subterminal oxidation of the alkyl chains.- Use derivatization: Derivatizing functional groups (e.g., -OH, -COOH) can aid in mass spectral interpretation and chromatographic separation.

Data Presentation

Table 1: Hypothetical Degradation of this compound by a Microbial Consortium

Time (days)This compound (mg/L)1-(4-Carboxyphenyl)-2-tetradecylbenzene (mg/L)1,2-Bis(4-carboxyphenyl)benzene (mg/L)
010000
775155
14403515
21102040
28<1525

Table 2: GC-MS Parameters for Analysis of this compound and its Metabolites

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Oven Program 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min
Carrier Gas Helium, 1.2 mL/min
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 50-600 m/z

Experimental Protocols

Protocol 1: Microbial Degradation Assay

  • Prepare a minimal salts medium: Prepare a sterile minimal salts medium containing all necessary inorganic nutrients but lacking a carbon source.

  • Prepare the substrate: Dissolve this compound in a minimal amount of a suitable water-miscible solvent (e.g., acetone) or adsorb it onto an inert support like silica gel.

  • Set up the cultures: In sterile flasks, combine the minimal salts medium and the prepared substrate to a final concentration of 50-100 mg/L.

  • Inoculate: Inoculate the flasks with a microbial consortium previously enriched on long-chain alkylbenzenes or from a contaminated site. Include a sterile control flask (no inoculum) and a substrate-free control (inoculum but no this compound).

  • Incubate: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 25-30 °C) to ensure adequate aeration.

  • Sample collection: At regular intervals, aseptically remove aliquots for analysis.

Protocol 2: Sample Preparation for GC-MS Analysis

  • Extraction: Acidify the aqueous sample to pH < 2 with HCl. Extract the sample three times with an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization (for acidic metabolites): If analyzing for carboxylic acids, evaporate the solvent to dryness and add a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) esters.

  • Analysis: Reconstitute the derivatized or underivatized residue in a suitable solvent for GC-MS injection.

Visualizations

Degradation_Pathway cluster_alkane_oxidation Alkyl Chain Oxidation cluster_beta_oxidation β-Oxidation cluster_ring_cleavage Aromatic Ring Cleavage This compound This compound Mono-alcohol Mono-alcohol This compound->Mono-alcohol Monooxygenase Di-alcohol Di-alcohol Mono-alcohol->Di-alcohol Monooxygenase Mono-carboxylic_acid Mono-carboxylic_acid Mono-alcohol->Mono-carboxylic_acid Dehydrogenases Di-carboxylic_acid Di-carboxylic_acid Di-alcohol->Di-carboxylic_acid Dehydrogenases Mono-carboxylic_acid->Di-carboxylic_acid Oxidation Short-chain_di-acid Short-chain_di-acid Di-carboxylic_acid->Short-chain_di-acid β-Oxidation Catechol_intermediate Catechol_intermediate Short-chain_di-acid->Catechol_intermediate Dioxygenase Ring_cleavage_products Ring_cleavage_products Catechol_intermediate->Ring_cleavage_products Dioxygenase Central_Metabolism Central_Metabolism Ring_cleavage_products->Central_Metabolism

Caption: Proposed aerobic degradation pathway for this compound.

Experimental_Workflow cluster_experiment Microbial Degradation Experiment cluster_analysis Analytical Procedure Setup_Culture Set up Microbial Culture (Minimal Salts + Substrate) Inoculation Inoculate with Microbial Consortium Setup_Culture->Inoculation Incubation Incubate with Shaking (Controlled Temp. & Aeration) Inoculation->Incubation Sampling Collect Samples Over Time Incubation->Sampling Extraction Liquid-Liquid Extraction Sampling->Extraction Concentration Solvent Evaporation Extraction->Concentration Derivatization Derivatization (optional) Concentration->Derivatization GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis for non-polar metabolites Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

Caption: General experimental workflow for studying the degradation of this compound.

References

avoiding side reactions in Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts Alkylation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during Friedel-Crafts alkylation reactions.

Q1: I am observing significant amounts of di- and tri-alkylated products in my reaction. How can I favor mono-alkylation?

A1: This phenomenon, known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation. It occurs because the initial alkylation product is often more reactive than the starting material due to the electron-donating nature of the newly introduced alkyl group.[1][2] To minimize polyalkylation, the most effective strategy is to use a large excess of the aromatic substrate relative to the alkylating agent.[3][4][5][6] This increases the probability that the electrophile will react with the starting material rather than the more reactive mono-alkylated product.

Another robust method to ensure mono-substitution is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group is electron-withdrawing and deactivates the aromatic ring, thus preventing further acylation.[7][8] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[9][10]

Q2: The product I have isolated is an isomer of my target molecule. What is causing this and how can I prevent it?

A2: This is likely due to carbocation rearrangement, a characteristic side reaction of Friedel-Crafts alkylation.[8][11][12] The reaction proceeds through a carbocation intermediate, which can rearrange to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary carbocation) via a hydride or alkyl shift.[8][11] For example, the reaction of benzene with 1-chloropropane will yield isopropylbenzene as the major product instead of n-propylbenzene.[5][13]

To avoid carbocation rearrangements, the most reliable method is to use Friedel-Crafts acylation followed by a reduction step.[11] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[14][15] Subsequent reduction of the ketone product will yield the desired straight-chain alkylbenzene.

Q3: My Friedel-Crafts alkylation reaction is not proceeding, or the yield is very low. What are the possible reasons?

A3: There are several reasons why a Friedel-Crafts alkylation might fail or give low yields:

  • Deactivated Aromatic Ring: The reaction does not work with aromatic rings that have strongly electron-withdrawing (deactivating) groups, such as nitro (-NO2), cyano (-CN), or carbonyl groups.[1][2] These groups make the aromatic ring too electron-poor to react with the carbocation electrophile.

  • Presence of Basic Groups: Aromatic compounds bearing basic substituents like amino groups (-NH2, -NHR, -NR2) are unsuitable for Friedel-Crafts alkylation.[3][5][16] These groups react with the Lewis acid catalyst, forming a complex that deactivates the ring.[16]

  • Unreactive Alkyl Halides: Aryl and vinyl halides are generally unreactive in Friedel-Crafts alkylation because their corresponding carbocations are highly unstable.[3][5]

  • Catalyst Issues: The Lewis acid catalyst (e.g., AlCl3) must be anhydrous, as moisture will deactivate it.

Q4: Can I use a different Lewis acid catalyst besides aluminum chloride (AlCl3)?

A4: Yes, other Lewis acids can be used as catalysts in Friedel-Crafts alkylation. Common alternatives include FeCl3, BF3, and solid acid catalysts like zeolites.[17][18][19] The choice of catalyst can influence the reaction's reactivity and selectivity. For instance, while AlCl3 is a very strong Lewis acid, milder catalysts may be preferable for sensitive substrates to minimize side reactions. However, AlCl3 is often the most effective for less reactive systems. It has been noted that FeCl3 may produce lower yields than AlCl3 in some cases.[20]

Quantitative Data on Side Reactions

The following table summarizes quantitative data on the impact of reaction conditions on product distribution in Friedel-Crafts alkylation.

Aromatic SubstrateAlkylating AgentCatalystTemperature (°C)Key ObservationProduct Ratio (approx.)Reference(s)
Benzene1-ChlorobutaneAlCl₃0Carbocation Rearrangementsec-Butylbenzene : n-Butylbenzene (2:1)[14][21]
Benzenen-Propyl ChlorideAlCl₃< 0Kinetic vs. Thermodynamic Controln-Propylbenzene (major)[22]
Benzenen-Propyl ChlorideAlCl₃RefluxKinetic vs. Thermodynamic ControlIsopropylbenzene (major)[22]
Toluenetert-Butyl AlcoholHβ Zeolite190Catalyst Influence on Selectivityp-tert-Butyltoluene (67.3% selectivity)[23]
Toluenetert-Butyl AlcoholFe₂O₃/Hβ Zeolite190Catalyst Influence on Selectivityp-tert-Butyltoluene (81.5% selectivity)[23]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of m-Xylene with tert-Butyl Chloride

This protocol is an example of a standard Friedel-Crafts alkylation.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-xylene. The flask should be placed in an ice bath to maintain a low temperature.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) to the m-xylene with continuous stirring.

  • Addition of Alkylating Agent: Add tert-butyl chloride dropwise to the stirred mixture. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for the desired time (e.g., 1 hour).

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with a dilute HCl solution, followed by a sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Protocol 2: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

This two-step protocol is designed to produce a primary alkylbenzene, avoiding carbocation rearrangement.

Step A: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Reactant and Catalyst: Add anhydrous aluminum chloride (AlCl₃) to the flask, followed by the addition of dry benzene.

  • Addition of Acylating Agent: Place propanoyl chloride in the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture. Control the rate of addition to maintain a gentle evolution of HCl gas.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours, or until the evolution of HCl ceases.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer and remove the solvent to obtain crude propiophenone. The product can be purified by vacuum distillation.

Step B: Clemmensen Reduction of Propiophenone

  • Amalgamated Zinc Preparation: Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride in dilute HCl.

  • Reduction Setup: In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Addition of Ketone: Add the propiophenone obtained from Step A to the flask.

  • Reflux: Heat the mixture to a vigorous reflux for several hours. Periodically, add more concentrated HCl through the condenser.

  • Workup: After the reflux period, allow the mixture to cool. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and sodium bicarbonate solution, and dry over an anhydrous salt.

  • Purification: Remove the solvent and purify the resulting n-propylbenzene by distillation.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues in Friedel-Crafts alkylation.

FriedelCrafts_Troubleshooting start Start Experiment issue Problem Encountered start->issue polyalkylation Polyalkylation Observed? issue->polyalkylation Analyze Product Mixture rearrangement Isomeric Product Formed? polyalkylation->rearrangement No solution_poly Increase Excess of Aromatic Substrate OR Use Acylation-Reduction polyalkylation->solution_poly Yes no_reaction No/Low Yield? rearrangement->no_reaction No solution_rearrange Use Acylation-Reduction rearrangement->solution_rearrange Yes solution_no_reaction Check for Deactivating Groups (e.g., -NO2, -NH2) Ensure Anhydrous Conditions no_reaction->solution_no_reaction Yes end Successful Product no_reaction->end No solution_poly->end solution_rearrange->end solution_no_reaction->end

Caption: Troubleshooting workflow for Friedel-Crafts alkylation side reactions.

This guide provides a starting point for addressing common issues in Friedel-Crafts alkylation. For more complex problems, consulting detailed literature and considering the specific nature of your substrates and reagents is always recommended.

References

Technical Support Center: Optimizing Reaction Conditions for 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2-ditetradecylbenzene. The content is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: Direct Friedel-Crafts alkylation of benzene with a 14-carbon alkyl halide is not recommended due to the high probability of carbocation rearrangement, which leads to a mixture of isomers instead of the desired linear ditetradecylbenzene. The most reliable and standard method is a two-step process:

  • Friedel-Crafts Acylation: Benzene is first diacylated using tetradecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1,2-di(tetradecanoyl)benzene. This method avoids carbocation rearrangement because the acylium ion is resonance-stabilized.[1]

  • Reduction: The resulting diketone is then reduced to yield this compound. Two common methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[2][3][4]

Q2: How do I choose between the Clemmensen and Wolff-Kishner reduction?

A2: The choice between these two reduction methods primarily depends on the presence of other functional groups in your molecule that might be sensitive to the reaction conditions.

  • Clemmensen Reduction is performed in strongly acidic conditions (concentrated HCl).[2][5] This method is not suitable for substrates that are sensitive to acid.

  • Wolff-Kishner Reduction is carried out under strongly basic conditions at high temperatures.[2][6] This makes it unsuitable for base-sensitive substrates.

For the reduction of 1,2-di(tetradecanoyl)benzene, where no other sensitive functional groups are present, both methods are viable. The choice may then depend on laboratory safety considerations and reagent availability.

Q3: Can polyalkylation be an issue in the synthesis of this compound?

A3: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial alkyl group activates the benzene ring, making it more susceptible to further alkylation. However, by using the Friedel-Crafts acylation route, this issue is avoided. The acyl groups are electron-withdrawing, which deactivates the aromatic ring and prevents further acylation.

Q4: What are the main challenges in purifying the final product?

A4: The primary challenges in purifying this compound, a long-chain alkylbenzene, include removing unreacted starting materials, byproducts from side reactions, and residual catalyst. Due to its high boiling point, distillation is often performed under vacuum. Column chromatography is also a common and effective purification method.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation Step
Possible Cause Suggested Solution
Inactive CatalystUse fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst by moisture.
Insufficient CatalystA stoichiometric amount of the Lewis acid catalyst is generally required because both the acylating agent and the ketone product form complexes with it.[7]
Low Reaction TemperatureWhile the initial addition of reagents may be done at a lower temperature to control the reaction, heating under reflux is often necessary for the reaction to go to completion.[3]
Impure ReagentsUse high-purity benzene and tetradecanoyl chloride.
Problem 2: Incomplete Reduction of the Diketone
Possible Cause Suggested Solution
(Clemmensen) Inactive Zinc AmalgamEnsure the zinc amalgam is freshly prepared and active.
(Clemmensen) Insufficient Acid ConcentrationUse concentrated hydrochloric acid as specified in the protocol.
(Wolff-Kishner) Insufficient TemperatureThe Wolff-Kishner reduction requires high temperatures, often in a high-boiling solvent like diethylene glycol, to drive the reaction to completion.[4]
(Wolff-Kishner) Water in the ReactionThe presence of water can hinder the reaction. The Huang-Minlon modification of the Wolff-Kishner reduction involves distilling off water after the initial formation of the hydrazone to allow the temperature to rise.
Problem 3: Product is a Mixture of Isomers
Possible Cause Suggested Solution
Use of Friedel-Crafts AlkylationThis is the most likely cause. Direct alkylation with long-chain alkyl halides leads to carbocation rearrangements. To obtain the desired 1,2-isomer, the Friedel-Crafts acylation followed by reduction is the correct pathway.[8]

Experimental Protocols

Step 1: Friedel-Crafts Diacylation of Benzene

Materials:

  • Benzene

  • Tetradecanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) as a solvent

  • Hydrochloric acid (HCl), ice, and water for workup

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) and dry DCM.

  • Cool the mixture in an ice bath.

  • A solution of tetradecanoyl chloride (2.0 equivalents) and benzene (1.0 equivalent) in dry DCM is added dropwise from the dropping funnel over 1 hour.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.

  • The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,2-di(tetradecanoyl)benzene.

Step 2: Reduction of 1,2-di(tetradecanoyl)benzene

Materials:

  • 1,2-di(tetradecanoyl)benzene

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution, followed by washing with water.

  • In a round-bottom flask, add the 1,2-di(tetradecanoyl)benzene, toluene, and a generous excess of zinc amalgam.

  • Add concentrated hydrochloric acid portion-wise while stirring vigorously.

  • Heat the mixture to reflux for 8-12 hours. Additional portions of HCl may be added during the reflux period.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography or vacuum distillation.

Materials:

  • 1,2-di(tetradecanoyl)benzene

  • Hydrazine hydrate (NH₂NH₂)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • In a round-bottom flask fitted with a condenser, add the 1,2-di(tetradecanoyl)benzene, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

  • Heat the mixture to reflux for 1 hour to form the hydrazone.

  • Remove the condenser and allow the water and excess hydrazine to distill off until the temperature of the reaction mixture rises to approximately 200°C.

  • Reattach the condenser and continue to reflux at this temperature for an additional 4-6 hours.

  • Cool the reaction mixture and add water.

  • Extract the product with a suitable organic solvent (e.g., ether or hexane).

  • The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography or vacuum distillation.

Data Presentation

Table 1: Illustrative Comparison of Reduction Methods for 1,2-di(tetradecanoyl)benzene

Reduction MethodTypical Reaction Time (hours)Typical Yield (%)Key Considerations
Clemmensen8 - 1270 - 85Acid-sensitive groups will not be tolerated.
Wolff-Kishner5 - 780 - 95Base-sensitive groups will not be tolerated. High temperatures required.

Note: The yield data presented is illustrative and can vary based on specific reaction conditions and scale.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation Tetradecanoyl_Chloride Tetradecanoyl Chloride Tetradecanoyl_Chloride->Acylation Diketone 1,2-di(tetradecanoyl)benzene Acylation->Diketone Clemmensen Clemmensen Reduction Diketone->Clemmensen  Acidic  Conditions Wolff_Kishner Wolff-Kishner Reduction Diketone->Wolff_Kishner  Basic  Conditions Final_Product This compound Clemmensen->Final_Product Wolff_Kishner->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Step1 Check Acylation Step Start->Check_Step1 Check_Step2 Check Reduction Step Start->Check_Step2 Isomers Mixture of Isomers? Start->Isomers Catalyst Inactive/Insufficient Catalyst? Check_Step1->Catalyst Moisture Moisture Present? Check_Step1->Moisture Temp1 Incorrect Reaction Temperature? Check_Step1->Temp1 Reagents1 Impure Reagents? Check_Step1->Reagents1 Reduction_Method Incomplete Reduction? Check_Step2->Reduction_Method Temp2 Incorrect Reaction Temperature? Reduction_Method->Temp2 Reagents2 Inactive Reducing Agents? Reduction_Method->Reagents2 Alkylation Direct Alkylation Used? Isomers->Alkylation

Caption: Troubleshooting flowchart for low yield issues.

References

troubleshooting NMR peak assignments for 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-ditetradecylbenzene and encountering challenges with Nuclear Magnetic Resonance (NMR) peak assignments.

Frequently Asked Questions (FAQs)

Q1: I am seeing more peaks in my 1H NMR spectrum than I expect for this compound. What could be the cause?

A1: The presence of unexpected peaks in your 1H NMR spectrum can arise from several sources:

  • Residual Solvents: Ensure that the deuterated solvent used for the NMR experiment is of high purity. Common NMR solvents like chloroform-d (CDCl3) can contain residual undeuterated solvent, which will appear as a peak in the spectrum (around 7.26 ppm for CHCl3).[1] Other common laboratory solvents like acetone or ethyl acetate may also be present as impurities from your sample purification process.

  • Impurities from Synthesis: The synthesis of this compound may result in side products or unreacted starting materials. Review the synthetic route to anticipate potential impurities and their characteristic NMR signals.

  • Sample Contamination: The NMR tube or the sample itself may have been contaminated. Ensure proper cleaning and handling procedures are followed.

  • Rotational Isomers (Rotamers): While less common for simple alkyl chains, restricted rotation around single bonds can sometimes lead to the observation of distinct signals for different conformations.[2] Acquiring the spectrum at a higher temperature can often cause these peaks to coalesce into a single, averaged signal.

Q2: The aromatic region of my 1H NMR spectrum is difficult to interpret due to overlapping signals. How can I resolve this?

A2: Overlapping signals in the aromatic region are a common challenge. Here are a few strategies to resolve them:

  • Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping multiplets.

  • Change the NMR Solvent: Different deuterated solvents can induce slight changes in the chemical shifts of your compound, an effect known as the aromatic solvent-induced shift (ASIS).[2] For example, switching from chloroform-d to benzene-d6 can often help to separate overlapping signals.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show correlations between coupled protons, helping to identify which aromatic protons are adjacent to each other. An HSQC spectrum correlates protons to the carbons they are directly attached to, which can aid in assignment when combined with 13C NMR data.

Q3: The integration of my alkyl chain protons in the 1H NMR spectrum does not match the expected ratio. What should I do?

A3: Inaccurate integration can be due to several factors:

  • Poor Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is corrected before integrating the signals.

  • Signal Overlap: If the signals of the alkyl chain overlap with impurity or solvent peaks, the integration will be inaccurate.

  • Long Relaxation Times (T1): Protons with long T1 relaxation times may not fully relax between scans, leading to lower signal intensity and inaccurate integration. Increase the relaxation delay (d1) in your acquisition parameters to ensure complete relaxation. This is particularly important for quantitative analysis.

Q4: My 13C NMR spectrum has fewer signals than the number of unique carbons in this compound. Why is this?

A4: This is a common observation in 13C NMR spectroscopy and can be attributed to:

  • Signal Overlap: Due to the long alkyl chains, the chemical environments of many of the central CH2 groups are very similar, causing their signals to overlap and appear as a single, more intense peak.

  • Long Relaxation Times: Quaternary carbons (carbons not attached to any protons) often have very long T1 relaxation times and can be very weak or even absent in a standard 13C NMR spectrum. Increasing the number of scans and using a longer relaxation delay can help to observe these signals.

  • Symmetry: While this compound does not have a high degree of symmetry, the two long alkyl chains can lead to coincidental overlap of signals.

Predicted NMR Data for this compound

The following table summarizes the predicted 1H and 13C NMR chemical shifts for this compound in CDCl3. These are estimated values based on typical chemical shifts for alkylbenzenes and long-chain alkanes. Actual experimental values may vary slightly.

Assignment Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Aromatic CH~7.1 - 7.3~127 - 130
Benzylic CH2~2.6 - 2.8~32 - 34
Alkyl CH2 (adjacent to benzylic)~1.5 - 1.7~30 - 32
Bulk Alkyl CH2~1.2 - 1.4~29 - 30
Terminal CH3~0.8 - 0.9~14
Aromatic C (quaternary)N/A~140 - 142

Experimental Protocol: 1H NMR Spectroscopy

Objective: To obtain a standard 1H NMR spectrum of this compound for structural verification and peak assignment.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl3) of high purity

  • NMR tube

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl3 to the NMR tube.

    • Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample into the NMR magnet.

    • Load standard acquisition parameters for a 1H NMR experiment.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the CDCl3 solvent.

    • Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity. A good shim will result in sharp, symmetrical peaks.[3]

  • Acquisition:

    • Set the number of scans (e.g., 8 or 16 for a standard spectrum).

    • Set the relaxation delay (d1) to at least 1-2 seconds. For more accurate integration, a longer delay (5 x T1) may be necessary.

    • Acquire the spectrum.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the residual CHCl3 peak to 7.26 ppm.

    • Integrate all signals.

    • Analyze the chemical shifts, coupling patterns, and integrations to assign the peaks to the protons of this compound.

Troubleshooting Workflow

G start Start: Unexpected NMR Spectrum check_purity Check for Impurities (Solvent, Starting Materials) start->check_purity adjust_params Adjust Acquisition Parameters (e.g., increase relaxation delay) start->adjust_params Incorrect Integration change_solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6) check_purity->change_solvent Overlapping Signals temp_study Perform Variable Temperature (VT) NMR Study check_purity->temp_study No Obvious Impurities (Consider Rotamers) repurify Re-purify Sample check_purity->repurify Impurities Present run_2d Acquire 2D NMR (COSY, HSQC) change_solvent->run_2d Still Overlapping end_resolved Peak Assignment Resolved change_solvent->end_resolved Signals Resolved temp_study->change_solvent No Change temp_study->end_resolved Peaks Coalesce run_2d->end_resolved adjust_params->end_resolved end_impurity Impurity Identified repurify->end_impurity

Caption: A flowchart for troubleshooting NMR peak assignments.

References

improving the solubility of 1,2-Ditetradecylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 1,2-Ditetradecylbenzene in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a large, nonpolar organic molecule. Due to its long fourteen-carbon alkyl chains and benzene core, it is a waxy solid at room temperature with low solubility in many common solvents. Achieving complete dissolution is crucial for its use in various experimental settings, including as a component in drug delivery systems or as a high-boiling point nonpolar medium.

Q2: What general principle should I follow when selecting a solvent for this compound?

The guiding principle for dissolving nonpolar compounds like this compound is "like dissolves like".[1] This means that nonpolar solvents are the most effective at dissolving nonpolar solutes. The intermolecular forces in nonpolar solvents are primarily London dispersion forces, which are similar to the forces present in this compound, facilitating dissolution.

Q3: What are the most promising organic solvents for dissolving this compound?

Based on its nonpolar nature, the most suitable solvents are hydrocarbons and aromatic solvents. Good candidates include:

  • Toluene

  • Xylene

  • Hexane

  • Heptane

  • Cyclohexane

  • Dichloromethane

Q4: How does temperature affect the solubility of this compound?

For solid solutes like this compound dissolving in organic solvents, increasing the temperature generally increases solubility.[2] Higher temperatures provide the necessary energy to overcome the crystal lattice energy of the solid and to disrupt the intermolecular forces between solvent molecules, allowing the solute to dissolve more readily.

Q5: Can I use a solvent mixture to improve solubility?

Yes, using a co-solvent system can sometimes improve solubility. For a nonpolar compound like this compound, a mixture of nonpolar solvents might be effective. For instance, a mixture of an aromatic solvent like toluene (for the benzene core) and an aliphatic solvent like hexane (for the alkyl chains) could be beneficial.

Troubleshooting Guide

Encountering difficulties in dissolving this compound is a common issue. This guide provides solutions to frequently encountered problems.

Problem Possible Cause Troubleshooting Steps
Incomplete Dissolution at Room Temperature The solvent may be saturated at room temperature, or the dissolution rate is very slow.1. Increase Temperature: Gently heat the solution while stirring. Be mindful of the solvent's boiling point and use appropriate safety precautions (e.g., a reflux condenser).2. Increase Agitation: Use a magnetic stirrer or sonication to increase the interaction between the solvent and the solute particles.3. Reduce Particle Size: If possible, grind the solid this compound to a fine powder to increase the surface area available for dissolution.
Precipitation Upon Cooling The solution was saturated at a higher temperature and becomes supersaturated upon cooling.1. Maintain Elevated Temperature: If the experiment allows, maintain the solution at the temperature required for complete dissolution.2. Use a Higher Volume of Solvent: Increase the amount of solvent to ensure the compound remains dissolved at the desired working temperature.3. Consider a Different Solvent: The chosen solvent may not have high enough solvating power for your required concentration at the working temperature. Refer to the solvent selection guide below.
Oily Film or Undissolved Wax The solvent is not nonpolar enough, or the concentration is too high.1. Switch to a More Nonpolar Solvent: If using a moderately polar solvent, switch to a purely nonpolar one like hexane or toluene.2. Solvent Selection: Refer to the Solvent Selection Logic diagram below to choose a more appropriate solvent.3. Dilute the Solution: Decrease the concentration of this compound.

Quantitative Solubility Data

While specific experimental data for this compound is limited, the solubility of octacosane (C28H58), a long-chain n-alkane with the same number of carbon atoms in its alkyl chains, provides a useful approximation. The following table presents the mole fraction solubility (x) of octacosane in several nonpolar solvents at different temperatures.

Temperature (°C)TolueneHeptaneMethylcyclohexane
30 0.0040.0030.003
40 0.0100.0080.008
50 0.0240.0200.020
60 0.0550.0450.046

Data adapted from Pauly, J., Darbord, I., & Commarieu, A. (2001). Solubility of Some n-Alkanes (C23, C25, C26, C28) in Heptane, Methylcyclohexane, and Toluene. Journal of Chemical & Engineering Data, 46(2), 313-316.

Experimental Protocols

Protocol 1: Standard Dissolution by Heating and Agitation

This protocol describes a standard method for dissolving this compound in an organic solvent using heat and stirring.

  • Preparation:

    • Weigh the desired amount of this compound and place it in a clean, dry flask.

    • Add the calculated volume of the selected nonpolar solvent (e.g., toluene, hexane).

    • Add a magnetic stir bar to the flask.

  • Dissolution:

    • Place the flask on a magnetic stir plate with a heating mantle or in a temperature-controlled oil bath.

    • Begin stirring at a moderate speed.

    • Gradually increase the temperature of the heating source. Monitor the solution closely.

    • Continue heating and stirring until all the solid has dissolved. For waxy solids, this may require heating to a temperature significantly above room temperature.

    • Safety Note: Ensure the setup is in a well-ventilated fume hood, especially when working with volatile solvents. If heating near the solvent's boiling point, use a reflux condenser to prevent solvent loss.

  • Cooling and Observation (if required):

    • Once dissolved, the solution can be used at the elevated temperature.

    • If the solution is needed at a lower temperature, allow it to cool slowly while observing for any signs of precipitation.

Protocol 2: Solubility Determination by Simple Thermal Analysis

This method is used to determine the solubility of this compound at various temperatures.

  • Sample Preparation:

    • Prepare a series of sealed vials, each containing a known mass of this compound and a known mass of the chosen solvent.

  • Heating and Observation:

    • Place the vials in a temperature-controlled bath.

    • Slowly heat the bath while observing the vials for the temperature at which the last solid particle of this compound dissolves. This temperature is the saturation temperature for that specific concentration.

  • Data Analysis:

    • Plot the dissolution temperature versus the mole fraction of this compound to generate a solubility curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent add_stir_bar Add Stir Bar add_solvent->add_stir_bar heat_stir Heat & Stir add_stir_bar->heat_stir observe Observe for Complete Dissolution heat_stir->observe complete_dissolution Complete Dissolution observe->complete_dissolution Success incomplete_dissolution Incomplete Dissolution observe->incomplete_dissolution Failure

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic start Start: Dissolution Issue check_temp Is the solution heated? start->check_temp heat Action: Increase Temperature check_temp->heat No check_agitation Is there sufficient agitation? check_temp->check_agitation Yes heat->check_agitation agitate Action: Increase Stirring/Sonication check_agitation->agitate No check_solvent Is the solvent nonpolar? check_agitation->check_solvent Yes agitate->check_solvent change_solvent Action: Use Toluene, Hexane, etc. check_solvent->change_solvent No check_concentration Is concentration too high? check_solvent->check_concentration Yes change_solvent->check_concentration dilute Action: Reduce Concentration check_concentration->dilute Yes fail Still Issues: Consult Literature check_concentration->fail No success Success: Solubilized dilute->success

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Stabilizing 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 1,2-ditetradecylbenzene against oxidation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Yellowing of the compound upon storage This is a common sign of oxidation, where the alkyl side chains of the benzene ring are susceptible to forming chromophoric (color-producing) degradation products.1. Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen. 2. Low Temperature: Store at reduced temperatures (e.g., 2-8°C or -20°C) to decrease the rate of oxidation reactions. 3. Light Protection: Store in amber vials or protect from light, as UV radiation can initiate and accelerate oxidation. 4. Antioxidant Addition: Consider the addition of a suitable antioxidant. See the FAQ section for guidance on selection.
Increase in peroxide value over time Indicates the formation of hydroperoxides, which are primary oxidation products. This suggests that the initial stages of autoxidation are occurring.1. Purity Check: Ensure the starting material is of high purity, as impurities can catalyze oxidation. 2. Solvent Quality: If in solution, use high-purity, peroxide-free solvents. Test solvents for peroxides before use. 3. Antioxidant Screening: Evaluate the efficacy of different classes of antioxidants (e.g., hindered phenols, aromatic amines) to inhibit peroxide formation.
Inconsistent results in downstream applications Oxidized this compound can have altered physical and chemical properties, leading to variability in experimental outcomes.1. Quality Control: Regularly test the compound for signs of oxidation using methods like peroxide value or TBARS assay before use. 2. Fresh Aliquots: Use freshly prepared solutions or aliquots from a properly stored stock to minimize the impact of repeated freeze-thaw cycles and exposure to air.
Precipitate formation in solutions Advanced oxidation can lead to the formation of insoluble polymeric materials.1. Inert Gas Purging: Before sealing the storage container, purge the headspace with an inert gas. 2. Limited Headspace: Use smaller vials to minimize the volume of air in contact with the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for this compound?

A1: The primary mechanism is autoxidation, a free-radical chain reaction. The benzylic hydrogens on the tetradecyl chains are particularly susceptible to abstraction, initiating a cascade that leads to the formation of hydroperoxides and subsequent degradation products.[1][2][3]

Q2: Which antioxidants are recommended for stabilizing this compound?

A2: For non-polar compounds like this compound, lipophilic antioxidants are most effective. Commonly used antioxidants include:

  • Hindered Phenols: Such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). They act as radical scavengers.[4]

  • Aromatic Amines: Derivatives of diphenylamine can be effective, particularly at elevated temperatures.

  • Thioethers and Phosphites: These act as secondary antioxidants by decomposing hydroperoxides.[5]

The choice of antioxidant may depend on the specific application and regulatory requirements. It is advisable to screen a few candidates to determine the most effective one for your system.

Q3: How can I quantitatively assess the extent of oxidation?

A3: Two common methods are:

  • Peroxide Value (PV): This titration-based method measures the concentration of peroxides, the primary products of lipid oxidation.[6][7] Fresh oils typically have a peroxide value below 10 meq/kg.[8]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This spectrophotometric method detects malondialdehyde (MDA) and other secondary oxidation products.[5][9] It is a sensitive indicator of the later stages of oxidation.

Q4: What are the optimal storage conditions for this compound?

A4: To minimize oxidation, store this compound under the following conditions:

  • Temperature: 2-8°C for short-term storage and -20°C or lower for long-term storage.

  • Atmosphere: Under an inert gas such as argon or nitrogen.

  • Light: Protected from light in an amber vial.

  • Container: In a tightly sealed container with minimal headspace.

Data Presentation

The following table provides illustrative data on the efficacy of common antioxidants in reducing the peroxide value of a long-chain alkylbenzene after accelerated aging (e.g., 40°C for 4 weeks). Note: These are representative values and actual performance may vary.

Antioxidant Concentration (w/w) Initial Peroxide Value (meq/kg) Peroxide Value after Accelerated Aging (meq/kg) % Reduction in Peroxide Value
Control (None)0%0.515.20%
BHT0.02%0.53.875%
BHA0.02%0.54.570%
Propyl Gallate0.02%0.55.166%
Alpha-Tocopherol0.02%0.56.260%

Experimental Protocols

Peroxide Value (PV) Determination (Adapted from AOCS Official Method Cd 8-53)

Principle: This method measures the amount of iodine liberated from potassium iodide by the peroxides present in the sample. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.[7]

Reagents:

  • Acetic Acid-Chloroform solution (3:2 v/v)

  • Saturated Potassium Iodide (KI) solution (freshly prepared)

  • 0.1 N or 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl, and let it stand in the dark for 1 minute.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate with the standardized sodium thiosulfate solution with constant agitation until the yellow iodine color almost disappears.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration, adding the thiosulfate solution dropwise until the blue color disappears.

  • Record the volume of titrant used.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay (Adapted for Non-Aqueous Samples)

Principle: This assay measures secondary oxidation products, primarily malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be quantified spectrophotometrically at 532 nm.[9]

Reagents:

  • 1,1,3,3-Tetramethoxypropane (TMP) or Malondialdehyde (MDA) standard

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated Hydroxytoluene (BHT) solution (2% w/v in ethanol)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., isopropanol) to a final concentration of approximately 10-20 mg/mL. Add BHT solution to prevent further oxidation during the assay.

  • Standard Curve: Prepare a series of MDA standards by acid hydrolysis of TMP.

  • To 0.1 mL of the sample solution or standard in a test tube, add 2 mL of the TBA/TCA solution.

  • Vortex the tubes and incubate in a water bath at 95°C for 30 minutes.

  • Cool the tubes on ice for 10 minutes to stop the reaction.

  • Centrifuge the tubes at 3000 rpm for 15 minutes.

  • Measure the absorbance of the supernatant at 532 nm.

  • Quantify the MDA concentration in the samples using the standard curve.

Visualizations

Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Alkylbenzene Alkylbenzene Alkyl_Radical Alkyl_Radical Alkylbenzene->Alkyl_Radical H abstraction Peroxy_Radical Peroxy_Radical Alkyl_Radical->Peroxy_Radical + O2 Initiator Initiator Initiator->Alkylbenzene Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Alkylbenzene Stable_Products Stable_Products Peroxy_Radical->Stable_Products Hydroperoxide->Alkyl_Radical

Caption: Autoxidation mechanism of this compound.

Antioxidant_Mechanism cluster_oxidation Oxidation Chain cluster_primary_antioxidant Primary Antioxidant (Radical Scavenger) cluster_secondary_antioxidant Secondary Antioxidant (Hydroperoxide Decomposer) Alkyl_Radical Alkyl_Radical Peroxy_Radical Peroxy_Radical Alkyl_Radical->Peroxy_Radical + O2 Hindered_Phenol Hindered Phenol (e.g., BHT) Peroxy_Radical->Hindered_Phenol H donation Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + RH Stable_Radical Stable Phenoxy Radical Hindered_Phenol->Stable_Radical Thioether Thioether/Phosphite Hydroperoxide->Thioether Decomposition Non_Radical_Products Non-Radical Products Thioether->Non_Radical_Products

Caption: Mechanism of action for primary and secondary antioxidants.

Experimental_Workflow Sample This compound (+/- Antioxidant) Accelerated_Aging Accelerated Aging (e.g., 40°C, 4 weeks) Sample->Accelerated_Aging PV_Assay Peroxide Value Assay Accelerated_Aging->PV_Assay TBARS_Assay TBARS Assay Accelerated_Aging->TBARS_Assay Data_Analysis Data Analysis and Comparison PV_Assay->Data_Analysis TBARS_Assay->Data_Analysis

Caption: Workflow for evaluating antioxidant efficacy.

References

Technical Support Center: Synthesis of 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Ditetradecylbenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in the synthesis of this compound via Friedel-Crafts alkylation?

A1: The Friedel-Crafts alkylation of benzene with 1-tetradecene is the common synthetic route. However, this reaction is prone to several side reactions, leading to a mixture of products. The most common impurities include:

  • Positional Isomers of Monoalkylated Benzene: Due to the formation of a carbocation intermediate, hydride shifts can occur along the tetradecyl chain. This results in the benzene ring attaching at various positions on the chain, not just at the C-1 or C-2 position of the original alkene. You will likely have a mixture of phenyltetradecane isomers.

  • Polyalkylated Benzenes: The initial product, mono-alkylated benzene, is more reactive than benzene itself. This can lead to further alkylation, resulting in the formation of di- and tri-tetradecylbenzene isomers.[1]

  • Unreacted Starting Materials: Residual benzene and 1-tetradecene may be present if the reaction does not go to completion.

  • Alkene Dimerization: 1-tetradecene can dimerize under the acidic conditions of the reaction, leading to C28 alkene and alkane impurities.

Q2: My product analysis (GC-MS) shows a complex mixture of isomers instead of the desired this compound. How can I minimize the formation of these positional isomers?

A2: The formation of multiple positional isomers is a well-known challenge in Friedel-Crafts alkylation with long-chain alkenes.[2] To minimize this:

  • Choice of Catalyst: While traditional Lewis acids like AlCl₃ are effective, they are also strong promoters of carbocation rearrangements. Using a milder Lewis acid or a solid acid catalyst (e.g., certain zeolites) can sometimes offer better selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the extent of carbocation rearrangements. However, this may also decrease the overall reaction rate.

  • Alternative Synthetic Route (Acylation-Reduction): For the highest regioselectivity, consider a two-step approach:

    • Friedel-Crafts Acylation: React benzene with tetradecanoyl chloride in the presence of a Lewis acid catalyst to form tetradecanophenone. This reaction does not undergo rearrangement.

    • Clemmensen or Wolff-Kishner Reduction: Reduce the ketone functionality of tetradecanophenone to yield the desired linear alkylbenzene. This route avoids the formation of positional isomers.

Q3: I am observing a significant amount of di- and tri-alkylated products. What can I do to favor mono-alkylation?

A3: Polyalkylation is a common issue because the alkyl group activates the benzene ring for further electrophilic substitution.[1] To favor mono-alkylation:

  • Molar Ratio of Reactants: Use a large excess of benzene relative to 1-tetradecene. This increases the statistical probability that the electrophile will react with a benzene molecule rather than an already alkylated benzene molecule. A molar ratio of benzene to alkene of 10:1 or higher is often recommended.

  • Reaction Time and Temperature: Monitor the reaction progress carefully and stop it once the desired level of mono-alkylation is achieved. Shorter reaction times and lower temperatures can help to minimize polyalkylation.

Q4: What is the best method to purify this compound from its isomers and other byproducts?

A4: The separation of long-chain alkylbenzene isomers is challenging due to their similar physical properties.

  • Fractional Distillation under Reduced Pressure: This is the most common industrial method for separating components with different boiling points. While it may not provide perfect separation of all positional isomers, it is effective for removing unreacted starting materials and lower-boiling isomers from the desired higher-boiling dialkylated products.

  • Column Chromatography: For laboratory-scale purification, column chromatography on silica gel can be employed. A non-polar eluent system (e.g., hexane or heptane) is typically used. While complete separation of all isomers may be difficult, it can enrich the desired product and remove other classes of impurities.

  • Preparative HPLC: For obtaining highly pure material, preparative reverse-phase high-performance liquid chromatography (HPLC) can be effective.

Q5: How can I confirm the identity and purity of my this compound product?

A5: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for identifying the components of your product mixture. The mass spectra will confirm the presence of tetradecylbenzene isomers (based on their molecular ion peak) and can help identify fragmentation patterns characteristic of different substitution patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the spectrum can help distinguish between ortho, meta, and para isomers of dialkylated benzenes based on the splitting patterns of the aromatic protons. The integration of the aromatic protons versus the aliphatic protons will give the ratio of benzene rings to alkyl chains.

    • ¹³C NMR: This can provide information on the number of unique carbon environments, which can help in identifying the specific isomers present.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample and, with appropriate standards, can be used for quantitative analysis of the different components.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Yield of Monoalkylated Product 40-70%Highly dependent on reaction conditions (catalyst, temperature, reactant ratio).
Isomer Distribution (Monoalkylation) 2-phenyl: ~30-40%, other isomers: 60-70%This is an approximation and can vary significantly. The 2-phenyl isomer is often a major product.
Polyalkylation Products 5-20%Can be minimized by using a large excess of benzene.
Purity after Distillation 85-95%Refers to the total alkylbenzene fraction, which will still be a mixture of isomers.
Purity after Chromatography >98%For a specific enriched isomer fraction.

Experimental Protocols

Key Experiment: Friedel-Crafts Alkylation of Benzene with 1-Tetradecene

Objective: To synthesize a mixture of tetradecylbenzene isomers.

Materials:

  • Benzene (anhydrous)

  • 1-Tetradecene

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dry dichloromethane (DCM) or other suitable solvent

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Charge the flask with anhydrous benzene (e.g., 10 molar equivalents) and cool it in an ice bath.

  • Slowly add anhydrous aluminum chloride (e.g., 1.2 molar equivalents relative to the alkene) to the stirred benzene.

  • Once the AlCl₃ has dissolved, add 1-tetradecene (1 molar equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to separate the desired alkylbenzene fraction from unreacted starting materials and heavier byproducts.

Logical Troubleshooting Workflow

Troubleshooting_Impurities start Start: Analyze Product Mixture (GC-MS, NMR) issue Identify Primary Impurity Issue start->issue isomers High Percentage of Positional Isomers issue->isomers Isomer Mixture polyalkylation Significant Polyalkylation Products issue->polyalkylation High MW Products unreacted High Levels of Unreacted Starting Materials issue->unreacted Low Conversion solution_isomers1 Option 1: Modify Reaction Conditions - Lower temperature - Use milder Lewis acid catalyst isomers->solution_isomers1 solution_isomers2 Option 2: Alternative Synthesis - Friedel-Crafts Acylation followed by Reduction isomers->solution_isomers2 solution_poly Increase Benzene:Alkene Molar Ratio (e.g., >10:1) polyalkylation->solution_poly solution_unreacted Increase Reaction Time or Temperature (monitor carefully to avoid side reactions) unreacted->solution_unreacted purification Purify Product - Vacuum Distillation - Column Chromatography solution_isomers1->purification solution_isomers2->purification solution_poly->purification solution_unreacted->purification

Caption: Troubleshooting workflow for common impurities in this compound synthesis.

References

Technical Support Center: Enhancing the Performance of 1,2-Ditetradecylbenzene as a Lubricant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,2-Ditetradecylbenzene as a lubricant in experimental applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound as a lubricant.

Issue Potential Cause Recommended Action
Increased Friction/Wear Inadequate Lubricant Film Thickness: The viscosity of this compound may be too low for the operating temperature and load.- Evaluate the operational temperature range. If high, consider a lubricant with a higher viscosity index. - Incorporate viscosity index improvers to maintain viscosity at elevated temperatures.[1] - Add anti-wear additives to form a protective film on surfaces.[1][2]
Lubricant Degradation: Oxidative or thermal breakdown of the lubricant can reduce its effectiveness.[3][4]- Conduct thermal and oxidative stability tests (e.g., ASTM D5800 NOACK Volatility) to assess the lubricant's limits.[5] - Introduce antioxidants to inhibit oxidative degradation.[1][2] - If operating at very high temperatures, consider a synthetic lubricant with inherently higher thermal stability.
Contamination: Presence of moisture, particulates, or other fluids can compromise lubricant performance.- Ensure proper sealing of the experimental setup to prevent ingress of contaminants. - Filter the lubricant before use. - If contamination is suspected, perform a lubricant analysis to identify the contaminants.
Lubricant Darkening/Sludge Formation Oxidation: Reaction with oxygen at elevated temperatures is a primary cause of lubricant darkening and sludge formation.[3][4][6]- Add antioxidant additives to the this compound.[1][2] - Minimize exposure of the hot lubricant to air. - Monitor the lubricant's color and viscosity as indicators of oxidation.
Thermal Degradation: High localized temperatures ("hot spots") can cause the lubricant to break down even without oxygen, forming carbonaceous deposits.[4]- Ensure uniform heat distribution in your experimental setup. - Select a lubricant with a high thermal stability for high-temperature applications.[7]
Poor Low-Temperature Performance High Pour Point: The lubricant may solidify or become too viscous at lower temperatures, leading to inadequate lubrication during startup.- Determine the pour point of the this compound using ASTM D97.[5] - If the operating temperature is below the pour point, consider a different lubricant or the use of pour point depressant additives.[1][2]
Foaming Air Entrainment: High speeds or agitation can cause air to become entrapped in the lubricant.- Add anti-foaming agents to the lubricant.[2] - Optimize the lubricant volume and circulation to minimize turbulence.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used as a lubricant?

This compound is a synthetic hydrocarbon belonging to the class of heavy alkyl benzenes (HABs).[8] Its molecular structure, featuring two long alkyl chains on a benzene ring, provides good thermal and oxidative stability, making it suitable for use as a lubricant in demanding applications.[7] Synthetic lubricants like this compound are engineered for better stability and performance under extreme conditions compared to conventional mineral oils.

2. How can I improve the performance of this compound as a lubricant?

The performance of this compound can be enhanced through the addition of various additives.[1][2] Common strategies include:

  • Anti-wear agents and friction modifiers: To reduce friction and protect surfaces under boundary lubrication conditions.[1][2]

  • Antioxidants: To inhibit oxidation and prolong the lubricant's service life at high temperatures.[1][2]

  • Viscosity index improvers: To maintain stable viscosity over a wider temperature range.[1]

  • Pour point depressants: To improve fluidity at low temperatures.[2]

3. What are the key performance parameters to monitor for this compound?

Key parameters to monitor include:

  • Viscosity: A measure of the lubricant's resistance to flow. It is crucial for maintaining an adequate lubricating film.

  • Oxidative Stability: The lubricant's resistance to degradation in the presence of oxygen.[3][9]

  • Thermal Stability: The lubricant's ability to resist breakdown at high temperatures.[3][9]

  • Wear Prevention: The lubricant's capacity to protect surfaces from wear, often evaluated using tests like the Four-Ball Wear Test (ASTM D4172B).[5]

4. How do I choose the right additives for my application?

The choice of additives depends on the specific operating conditions of your experiment:

  • High Temperature: Antioxidants and viscosity index improvers are critical.

  • High Load/Pressure: Extreme pressure (EP) and anti-wear additives are necessary.

  • Low Temperature: Pour point depressants are important for maintaining fluidity.

  • High Speed: Anti-foaming agents may be required.

It is often beneficial to use a balanced additive package that addresses multiple potential issues.

Quantitative Data Presentation

The following tables summarize typical performance data for synthetic dialkylbenzene-based lubricants. Note that specific values for this compound may vary and should be determined experimentally.

Table 1: Typical Physical Properties of Dialkylbenzene Lubricants

PropertyTypical ValueASTM Test Method
Kinematic Viscosity @ 40°C, cSt 20 - 100D445[5]
Kinematic Viscosity @ 100°C, cSt 4 - 12D445[5]
Viscosity Index 95 - 120D2270
Flash Point, °C > 190D92[5][10]
Pour Point, °C -30 to -15D97[5]
Specific Gravity 0.85 - 0.87D1298

Table 2: Performance Enhancement with Additives (Illustrative Data)

Lubricant FormulationWear Scar Diameter (mm) (ASTM D4172B)[5]Oxidation Stability (Hours to 2.0 TAN increase) (ASTM D943)
This compound (Base Oil) 0.65500
+ Anti-Wear Additive (2%) 0.45500
+ Antioxidant (1%) 0.65> 2000
+ AW & AO Package 0.45> 2000

Experimental Protocols

1. Protocol for Evaluating Wear and Friction Characteristics

  • Test Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).[5]

  • Apparatus: Four-Ball Wear Test Machine.

  • Procedure:

    • Three steel balls are clamped together in a cup, and a fourth ball is pressed against them in a pyramidal arrangement.

    • The lubricant sample (this compound with or without additives) is added to the cup to cover the three lower balls.

    • A specified load is applied, and the top ball is rotated at a set speed for a designated time and temperature.

    • After the test, the wear scars on the three lower balls are measured and averaged to determine the wear scar diameter.

    • The coefficient of friction can be continuously monitored during the test.

2. Protocol for Determining Oxidative Stability

  • Test Method: ASTM D943 - Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils.

  • Apparatus: Oxidation cell with a temperature-controlled bath, oxygen delivery tube, and catalyst coil.

  • Procedure:

    • A sample of the lubricant is placed in the oxidation cell with a specified amount of water and a copper-iron catalyst coil.

    • The cell is maintained at a constant temperature (e.g., 95°C) while oxygen is bubbled through the sample at a controlled rate.

    • The oil is periodically sampled and tested for its Total Acid Number (TAN).

    • The test is concluded when the TAN reaches a specified value (e.g., 2.0 mg KOH/g), and the time to reach this point is reported as the oxidation lifetime.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis BaseOil This compound Blending Blend Lubricant Formulations BaseOil->Blending Additives Select Additives (AW, AO, etc.) Additives->Blending WearTest Wear & Friction Testing (ASTM D4172) Blending->WearTest OxidationTest Oxidation Stability (ASTM D943) Blending->OxidationTest ViscosityTest Viscosity Measurement (ASTM D445) Blending->ViscosityTest DataCollection Collect Performance Data WearTest->DataCollection OxidationTest->DataCollection ViscosityTest->DataCollection Comparison Compare Formulations DataCollection->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Experimental workflow for performance evaluation.

Troubleshooting_Logic cluster_friction Friction/Wear Solutions cluster_degradation Degradation Solutions cluster_lowtemp Low-Temp Solutions Start Poor Lubricant Performance HighFriction High Friction/Wear? Start->HighFriction Degradation Lubricant Degradation? Start->Degradation LowTempIssue Poor Low-Temp Fluidity? Start->LowTempIssue Add_AW Add Anti-Wear Agents HighFriction->Add_AW Check_Viscosity Increase Viscosity/VI HighFriction->Check_Viscosity Add_AO Add Antioxidants Degradation->Add_AO Reduce_Temp Lower Operating Temperature Degradation->Reduce_Temp Add_PPD Add Pour Point Depressants LowTempIssue->Add_PPD

References

preventing phase separation in 1,2-Ditetradecylbenzene formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Ditetradecylbenzene formulations. The information is designed to help overcome common challenges, particularly the prevention of phase separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to phase separation?

A1: this compound is a highly lipophilic, non-polar aromatic compound. Its long alkyl chains contribute to its very low aqueous solubility. Phase separation in formulations typically occurs when this compound comes out of solution, leading to the formation of a distinct, separate phase. This is often driven by factors such as supersaturation, temperature changes, or incompatibility with the formulation's vehicle. The thermodynamic instability of a supersaturated state is a primary cause of this phenomenon.[1][2]

Q2: What are the initial signs of phase separation in my this compound formulation?

A2: Early indications of phase separation can be subtle. Visually, you might observe a slight cloudiness or haziness (turbidity) in a previously clear solution. Over time, this can progress to the formation of visible oil-like droplets, a distinct layer, or even crystalline precipitates. Instrumental analysis can also be used for early detection.[1]

Q3: Which solvents are suitable for dissolving this compound?

A3: Due to its non-polar nature, this compound will have the highest solubility in non-polar organic solvents. A general principle is "like dissolves like." Therefore, solvents such as hexane, toluene, and other hydrocarbons are likely to be effective. However, for pharmaceutical applications, the choice of solvent is restricted by toxicity and regulatory acceptance. Less toxic organic solvents that may be considered include ethanol and propylene glycol, although the solubility will be lower. It is crucial to determine the solubility of this compound in a range of pharmaceutically acceptable solvents to establish a suitable starting point for formulation development.

Q4: Can I use a single excipient to prevent phase separation?

A4: While a single excipient might be sufficient in some cases, it is often more effective to use a combination of excipients. For instance, a co-solvent can be used to initially dissolve the this compound, while a surfactant or polymer can help to stabilize the formulation and prevent phase separation upon dilution or storage.[3][4] The choice will depend on the desired dosage form and administration route.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation of this compound.

Problem Potential Cause Suggested Solution
Cloudiness appears immediately upon mixing. Low Solubility: The concentration of this compound exceeds its solubility in the chosen vehicle.- Increase the proportion of the co-solvent in which this compound is most soluble.- Heat the mixture gently during preparation (ensure the compound is stable at elevated temperatures).- Reduce the concentration of this compound.
Formulation is clear initially but becomes cloudy over time. Metastable State: The initial formulation is a supersaturated solution that is thermodynamically unstable.[2]- Add a stabilizing agent such as a polymer (e.g., HPMCAS, PVPVA) to create an amorphous solid dispersion.[5][6]- Incorporate a surfactant to form micelles or a microemulsion.[7][8]
Oily droplets or a separate layer forms. Gross Phase Separation: Significant incompatibility between this compound and the aqueous phase of the formulation.- Increase the concentration of a suitable surfactant or emulsifier.- Consider a lipid-based formulation approach.[9][10]
Crystals form in the formulation. Crystallization: The amorphous this compound is converting to a more stable crystalline form.- Utilize polymers known to inhibit crystallization, such as HPMCAS.[5][6]- Screen for different polymorphs of this compound to identify a more soluble form.[11]

Experimental Protocols

Protocol 1: Screening for Suitable Co-solvents

Objective: To identify a pharmaceutically acceptable co-solvent system that can dissolve this compound at the target concentration.

Methodology:

  • Select a range of pharmaceutically acceptable solvents with varying polarities (e.g., ethanol, propylene glycol, PEG 400, Transcutol®).

  • Prepare saturated solutions of this compound in each solvent at a controlled temperature (e.g., 25°C).

  • Equilibrate the solutions for 24-48 hours with continuous agitation.

  • Filter the saturated solutions to remove any undissolved solid.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • The solvent system providing the highest solubility will be the most promising for further development.

Protocol 2: Evaluating the Efficacy of Surfactants in Preventing Phase Separation

Objective: To assess the ability of different surfactants to stabilize an aqueous dilution of a this compound co-solvent solution.

Methodology:

  • Prepare a stock solution of this compound in the most suitable co-solvent identified in Protocol 1.

  • Prepare a series of aqueous solutions containing different surfactants (e.g., Polysorbate 80, Cremophor® EL, Solutol® HS 15) at various concentrations.

  • Slowly add the this compound stock solution to each surfactant solution with constant stirring.

  • Visually inspect the resulting formulations for any signs of turbidity or precipitation immediately after preparation and at set time points (e.g., 1, 4, 24, and 48 hours).

  • Measure the particle size and polydispersity index of the formulations that remain clear to assess the formation of micelles or nanoemulsions.

Visualization of Formulation Strategies

The following diagrams illustrate the conceptual workflows for addressing phase separation.

Troubleshooting_Phase_Separation Start Phase Separation Observed Check_Solubility Is API fully dissolved in the initial solvent system? Start->Check_Solubility Increase_Cosolvent Increase Co-solvent Concentration or Change Solvent Check_Solubility->Increase_Cosolvent No Check_Stability Is the formulation stable over time and upon dilution? Check_Solubility->Check_Stability Yes Increase_Cosolvent->Check_Solubility Add_Stabilizer Incorporate Stabilizing Excipient Check_Stability->Add_Stabilizer No End Stable Formulation Check_Stability->End Yes Surfactant Use Surfactants (e.g., Polysorbates) Add_Stabilizer->Surfactant Polymer Use Polymers (e.g., HPMCAS) to form Amorphous Solid Dispersion Add_Stabilizer->Polymer Lipid Consider Lipid-Based Formulation Add_Stabilizer->Lipid Surfactant->End Polymer->End Lipid->End

Caption: Troubleshooting workflow for phase separation.

Formulation_Development_Workflow Start Define Target Product Profile Solubility_Screen Solubility Screening in Pharmaceutically Acceptable Solvents Start->Solubility_Screen Select_Vehicle Select Primary Solvent/ Co-solvent System Solubility_Screen->Select_Vehicle Excipient_Screen Screen Stabilizing Excipients Select_Vehicle->Excipient_Screen Surfactants Surfactants Excipient_Screen->Surfactants Polymers Polymers Excipient_Screen->Polymers Lipids Lipids Excipient_Screen->Lipids Optimization Formulation Optimization (DoE) Surfactants->Optimization Polymers->Optimization Lipids->Optimization Characterization Physicochemical Characterization (Particle Size, Stability) Optimization->Characterization Final Final Formulation Characterization->Final

Caption: Formulation development workflow.

References

Technical Support Center: Synthesis of 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Ditetradecylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A widely employed and reliable method involves a two-step process for each alkyl chain addition. This typically starts with a Friedel-Crafts acylation of benzene with tetradecanoyl chloride to introduce the first acyl group. The resulting ketone is then reduced to an alkyl chain, yielding tetradecylbenzene. This monosubstituted product then undergoes a second Friedel-Crafts acylation and subsequent reduction to yield this compound. This acylation-reduction sequence is generally preferred over direct Friedel-Crafts alkylation to prevent carbocation rearrangements and ensure the formation of the linear alkyl chains.[1][2]

Q2: Why is direct Friedel-Crafts alkylation with 1-chlorotetradecane not recommended?

A2: Direct Friedel-Crafts alkylation with long-chain primary alkyl halides is prone to carbocation rearrangements.[3] The primary carbocation initially formed can rearrange to a more stable secondary carbocation, leading to a mixture of isomers instead of the desired linear tetradecyl group.[4][5]

Q3: What are the primary methods for reducing the intermediate diaryl ketone?

A3: The two most common methods for reducing the aryl ketone to an alkane are the Clemmensen reduction and the Wolff-Kishner reduction.[2]

  • Clemmensen Reduction: This method uses amalgamated zinc and concentrated hydrochloric acid.[6][7] It is particularly effective for aryl-alkyl ketones.[8]

  • Wolff-Kishner Reduction: This reaction employs hydrazine hydrate in the presence of a strong base, like potassium hydroxide, at high temperatures.[9][10] It is suitable for substrates that are sensitive to strong acids.[11]

Q4: How can I purify the final this compound product?

A4: Purification of long-chain alkylbenzenes typically involves a combination of techniques.[12] Vacuum distillation can be effective in separating the high-boiling product from lower-boiling impurities.[12] Column chromatography using silica gel or alumina can also be employed to separate the nonpolar product from more polar byproducts.[13] The purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[14]

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation Step
Potential Cause Troubleshooting Suggestion
Inactive Catalyst Use fresh, anhydrous aluminum chloride (AlCl₃). Ensure it is stored in a desiccator to prevent hydration.
Insufficient Catalyst Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with it.[3] Ensure you are using at least one equivalent of AlCl₃ per acyl group.
Moisture in the Reaction The reaction is highly sensitive to moisture. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Benzene Ring If starting with a substituted benzene, ensure the substituent is not strongly deactivating (e.g., -NO₂, -CN, -SO₃H).
Problem 2: Incomplete Reduction of the Diaryl Ketone
Potential Cause Troubleshooting Suggestion
Clemmensen Reduction: Inactive Zinc Activate the zinc by treating it with a dilute HCl solution to remove the oxide layer before amalgamation with mercury(II) chloride.
Clemmensen Reduction: Insufficient Acid Ensure a sufficient concentration and volume of concentrated HCl are used throughout the reaction.
Wolff-Kishner Reduction: Insufficient Base/Temperature Use a sufficient excess of a strong base (e.g., KOH or potassium tert-butoxide). Ensure the reaction temperature is high enough (typically >180 °C) to facilitate the decomposition of the hydrazone.[11]
Wolff-Kishner Reduction: Water Present The presence of water can hinder the reaction. Some modified procedures involve distilling off water after the initial formation of the hydrazone.[11]
Steric Hindrance For highly hindered ketones, the reaction may be sluggish. Consider using a modified, higher-boiling point solvent for the Wolff-Kishner reduction or a more reactive reducing agent.
Problem 3: Formation of Undesired Isomers
Potential Cause Troubleshooting Suggestion
Isomerization during Acylation While less common than in alkylation, some isomerization of the acylating agent can occur. Ensure the tetradecanoyl chloride is of high purity.
Ortho/Para Isomerization The first tetradecyl group is an ortho-para director. The Friedel-Crafts acylation of tetradecylbenzene will yield a mixture of ortho and para isomers. These will need to be separated, typically by chromatography, after the reduction step.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Tetradecanoyl Chloride
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • Reagents:

    • Benzene (anhydrous)

    • Aluminum chloride (anhydrous)

    • Tetradecanoyl chloride

  • Procedure: a. To the flask, add anhydrous benzene and anhydrous aluminum chloride under an inert atmosphere. b. Cool the mixture in an ice bath. c. Add tetradecanoyl chloride dropwise from the addition funnel with vigorous stirring. d. After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for 2-3 hours.[1] e. Monitor the reaction progress by TLC or GC.

  • Workup: a. Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated HCl. b. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane). c. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-tetradecanoylbenzene.

Protocol 2: Clemmensen Reduction of 1,2-Ditetradecanoylbenzene
  • Preparation of Zinc Amalgam: a. In a flask, add granulated zinc followed by a 5% aqueous solution of mercury(II) chloride. b. Swirl the mixture for 5-10 minutes. c. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reduction Reaction: a. To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene (as a co-solvent), and the 1,2-ditetradecanoylbenzene. b. Heat the mixture to a vigorous reflux with stirring. c. Periodically add more concentrated HCl to maintain the acidic conditions. d. Monitor the reaction by TLC or GC until the starting ketone is consumed.

  • Workup: a. Cool the reaction mixture and decant the organic layer. b. Extract the aqueous layer with toluene or diethyl ether. c. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. d. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. e. Purify the resulting this compound by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow Benzene Benzene Acylation1 Friedel-Crafts Acylation (AlCl₃) Benzene->Acylation1 TetradecanoylChloride1 Tetradecanoyl Chloride TetradecanoylChloride1->Acylation1 Ketone1 1-Tetradecanoylbenzene Acylation1->Ketone1 Reduction1 Reduction (Clemmensen or Wolff-Kishner) Ketone1->Reduction1 Tetradecylbenzene Tetradecylbenzene Reduction1->Tetradecylbenzene Acylation2 Friedel-Crafts Acylation (AlCl₃) Tetradecylbenzene->Acylation2 TetradecanoylChloride2 Tetradecanoyl Chloride TetradecanoylChloride2->Acylation2 Diketone 1,2-Ditetradecanoylbenzene Acylation2->Diketone Reduction2 Reduction (Clemmensen or Wolff-Kishner) Diketone->Reduction2 FinalProduct This compound Reduction2->FinalProduct Purification Purification (Distillation/Chromatography) FinalProduct->Purification AnalyzedProduct Analyzed Product (GC-MS) Purification->AnalyzedProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Acylation Start Low Yield in Acylation CheckCatalyst Is the AlCl₃ anhydrous and fresh? Start->CheckCatalyst CheckAmount Is the AlCl₃ amount stoichiometric? CheckCatalyst->CheckAmount Yes SolutionCatalyst Use fresh, properly stored AlCl₃. CheckCatalyst->SolutionCatalyst No CheckMoisture Are glassware and solvents anhydrous? CheckAmount->CheckMoisture Yes SolutionAmount Use at least 1 equivalent of AlCl₃. CheckAmount->SolutionAmount No SolutionMoisture Flame-dry glassware, use anhydrous solvents. CheckMoisture->SolutionMoisture No Success Improved Yield CheckMoisture->Success Yes SolutionCatalyst->Success SolutionAmount->Success SolutionMoisture->Success

Caption: Troubleshooting logic for low acylation yield.

References

Validation & Comparative

Performance Showdown: 1,2-Ditetradecylbenzene-Based Lubricants vs. Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the tribological and oxidative performance of 1,2-Ditetradecylbenzene, Polyalphaolefin (PAO), and Ester-based lubricants, providing researchers, scientists, and drug development professionals with critical data for informed formulation decisions.

In the demanding landscape of high-performance lubrication, the choice of base oil is paramount to achieving desired tribological properties and operational longevity. This guide provides an in-depth comparison of this compound-based lubricants against two of the most common synthetic alternatives: Polyalphaolefins (PAOs) and Esters. The following sections present a summary of quantitative performance data, detailed experimental protocols for key tests, and a visual representation of the lubricant testing workflow.

Quantitative Performance Comparison

The selection of a lubricant base oil is often a trade-off between various performance characteristics. While specific data for this compound is limited in publicly available literature, data for the broader class of dialkylbenzene lubricants provides valuable insights. The tables below summarize key performance metrics obtained from standardized tests, offering a comparative overview.

Table 1: Tribological Performance Comparison - Four-Ball Wear Test (ASTM D4172)

Lubricant Base OilWear Scar Diameter (mm)Coefficient of Friction (Typical Range)
Dialkylbenzene0.370.08 - 0.12
Polyalphaolefin (PAO)0.45 - 0.550.09 - 0.15
Ester0.40 - 0.500.07 - 0.11

Table 2: Oxidative Stability Comparison - Rotary Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

Lubricant Base OilRPVOT (minutes)
Dialkylbenzene> 300
Polyalphaolefin (PAO)250 - 400+
Ester150 - 300

Note: The data presented are typical values and can vary significantly based on the specific molecular structure, viscosity grade, and additive package used in the final lubricant formulation.

Experimental Protocols

To ensure accurate and reproducible results, the performance of these lubricants is evaluated using standardized test methods. The following are detailed protocols for the key experiments cited in this guide.

Four-Ball Wear Test (ASTM D4172)

This test method is used to determine the wear preventive characteristics of a lubricating fluid.

Apparatus: Four-Ball Wear Tester

Procedure:

  • Three steel balls are clamped together and covered with the lubricant under evaluation.

  • A fourth steel ball is pressed with a force of 392 N (40 kgf) into the cavity formed by the three clamped balls.

  • The top ball is rotated at 1200 rpm for 60 minutes at a controlled temperature of 75°C.

  • At the end of the test, the three lower balls are examined, and the average diameter of the wear scars is measured and reported.

Rotary Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

This test method evaluates the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst.

Apparatus: Rotary Pressure Vessel (Bomb)

Procedure:

  • A 50g sample of the lubricant is placed in the pressure vessel with 5g of distilled water and a copper catalyst coil.

  • The vessel is sealed and pressurized with oxygen to 90 psi.

  • The vessel is then placed in a heating bath maintained at 150°C and rotated at 100 rpm.

  • The pressure inside the vessel is monitored continuously. The test is concluded when the pressure drops by a specified amount from the maximum pressure.

  • The result is reported as the time in minutes for the pressure to drop, known as the oxidation induction time.

Experimental Workflow

The logical flow of lubricant performance evaluation is crucial for systematic analysis. The following diagram illustrates a typical experimental workflow for comparing different lubricant base oils.

Lubricant_Testing_Workflow cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison cluster_3 Reporting BaseOils Select Base Oils (Dialkylbenzene, PAO, Ester) Additives Formulate with Additives BaseOils->Additives Tribological Tribological Tests (e.g., Four-Ball Wear) Additives->Tribological Oxidation Oxidation Stability Tests (e.g., RPVOT) Additives->Oxidation Viscometric Viscometric Analysis (Viscosity, Viscosity Index) Additives->Viscometric DataCollection Collect Quantitative Data Tribological->DataCollection Oxidation->DataCollection Viscometric->DataCollection Comparison Compare Performance Metrics DataCollection->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Experimental workflow for comparative lubricant performance evaluation.

Signaling Pathways and Logical Relationships

While lubricants do not operate through biological signaling pathways, their performance can be understood through a logical relationship of chemical structure to physical properties. The following diagram illustrates this relationship for synthetic lubricants.

Lubricant_Performance_Pathway cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Tribological Performance Structure Base Oil Chemical Structure Viscosity Viscosity & Viscosity Index Structure->Viscosity Polarity Polarity Structure->Polarity Stability Thermal & Oxidative Stability Structure->Stability Film Film Strength Viscosity->Film Friction Low Friction Polarity->Friction Wear Wear Resistance Stability->Wear Friction->Wear Film->Wear

Caption: Relationship between lubricant structure and performance.

Validating the Structure of 1,2-Ditetradecylbenzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of 1,2-Ditetradecylbenzene, a molecule representative of long-chain alkylbenzenes relevant in various industrial and research applications.

While single-crystal X-ray diffraction (SC-XRD) is considered the "gold standard" for providing a definitive three-dimensional molecular structure, its application is contingent on the ability to grow suitable single crystals.[1][2] For molecules like this compound, which may be oils or waxes at room temperature, obtaining diffraction-quality crystals can be a significant hurdle.[3] Therefore, a comprehensive approach often involves the synergistic use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide outlines the experimental protocols for each technique and presents a comparative analysis of their strengths and limitations in the context of validating the structure of this compound.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structural elucidation depends on several factors, including the physical state of the sample, the level of structural detail required, and the availability of instrumentation. While X-ray crystallography provides an unparalleled level of detail about the solid-state conformation, NMR spectroscopy offers insights into the molecule's structure in solution, and mass spectrometry provides information about its molecular weight and fragmentation pattern.[4][5]

Parameter Single-Crystal X-ray Diffraction Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Sample Phase Crystalline SolidSolution or Solid-StateGas Phase (after ionization)
Information Obtained 3D molecular structure, bond lengths, bond angles, crystal packingConnectivity of atoms, stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous structure determination, absolute stereochemistryNon-destructive, applicable to non-crystalline samples, provides data on molecular dynamicsHigh sensitivity, requires very small sample amounts, can be coupled with chromatographic separation
Limitations Requires high-quality single crystals, cannot detect hydrogen atoms wellCan be complex to interpret for large molecules, lower resolution than XRDDoes not provide 3D structural information, isomers can be difficult to distinguish

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

Obtaining a crystal structure for a long-chain alkylbenzene like this compound first requires the growth of a suitable single crystal.

1. Crystallization:

  • Method: Slow evaporation of a saturated solution is a common starting point. Solvents to be screened include hexane, ethyl acetate, and dichloromethane.

  • Procedure: Dissolve the purified this compound in a minimal amount of a selected solvent. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Alternative: If slow evaporation is unsuccessful, techniques like vapor diffusion or cooling of a saturated solution can be attempted.

2. Data Collection:

  • A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer.[6]

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • A series of diffraction images are collected as the crystal is rotated.[6]

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • The atomic positions and thermal parameters are refined against the experimental data to generate the final crystal structure.

experimental_workflow cluster_crystallization Crystallization cluster_xrd X-ray Diffraction start Purified this compound dissolve Dissolve in Solvent start->dissolve evaporate Slow Evaporation dissolve->evaporate crystal Single Crystal Growth evaporate->crystal mount Mount Crystal crystal->mount data_collection Data Collection mount->data_collection process Data Processing data_collection->process solve Structure Solution process->solve refine Structure Refinement solve->refine final_structure Final 3D Structure refine->final_structure

Figure 1. Workflow for X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[7]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum to determine the number and integration of different proton environments.

  • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon connectivities.

3. Spectral Interpretation:

  • Analyze the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum to assign protons to specific positions in the molecule.

  • Use the ¹³C NMR spectrum to confirm the carbon skeleton.

  • Utilize the 2D NMR data to piece together the molecular fragments and confirm the overall connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8]

1. Sample Introduction and Ionization:

  • Introduce a dilute solution of this compound into the mass spectrometer. For long-chain alkylbenzenes, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for separation and analysis.[9]

  • Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Chemical Ionization (CI).

2. Mass Analysis:

  • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Data Interpretation:

  • The molecular ion peak (M⁺) will confirm the molecular weight of this compound.

  • The fragmentation pattern can provide structural information. For long-chain alkylbenzenes, characteristic fragments corresponding to benzylic cleavage are often observed.[3]

analytical_comparison cluster_sample Sample: this compound sample Purified Compound xrd_node Requires Single Crystal Provides 3D Structure sample->xrd_node nmr_node Solution State Provides Connectivity sample->nmr_node ms_node Gas Phase Provides Molecular Weight sample->ms_node

Figure 2. Comparison of analytical techniques.

Representative Data

The following table summarizes the expected and typical data for the structural validation of this compound using the described techniques.

Technique Parameter Expected/Typical Data for this compound
X-ray Crystallography Crystal SystemMonoclinic (hypothetical)
Space GroupP2₁/c (hypothetical)
Unit Cell Dimensionsa, b, c, β (hypothetical values)
Key Bond LengthsC-C (aromatic) ~1.39 Å; C-C (alkyl) ~1.54 Å
¹H NMR (CDCl₃) Aromatic Protonsδ ~7.1-7.3 ppm (multiplet, 4H)
Benzylic Protonsδ ~2.6 ppm (triplet, 4H)
Alkyl Chain Protonsδ ~1.2-1.6 ppm (multiplets, 48H)
Terminal Methyl Protonsδ ~0.88 ppm (triplet, 6H)
¹³C NMR (CDCl₃) Aromatic Carbonsδ ~125-140 ppm
Alkyl Carbonsδ ~14-35 ppm
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z = 414.7
Base Peakm/z = 91 (tropylium ion) or 105 (ethylbenzene cation)
Other FragmentsSeries of alkyl fragments

References

comparative analysis of synthetic routes to 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Routes to 1,2-Ditetradecylbenzene

For researchers and professionals in drug development and materials science, the synthesis of long-chain dialkylbenzenes, such as this compound, is of significant interest due to their applications as synthetic intermediates and components in novel materials. The specific ortho-substitution pattern of this compound presents a synthetic challenge, as direct alkylation methods often yield mixtures of isomers. This guide provides a comparative analysis of three plausible multi-step synthetic routes to this target molecule, presenting experimental data from analogous reactions to evaluate the potential efficacy of each pathway.

Route 1: Ortho-Alkylation of Phenol Followed by Cross-Coupling

This strategy leverages the directing effect of the hydroxyl group to introduce the first tetradecyl chain at the ortho position, followed by conversion of the phenol to a triflate and a subsequent cross-coupling reaction to install the second tetradecyl chain.

Experimental Protocol:

Step 1a: Rhenium-Catalyzed Ortho-Alkylation of Phenol. An oven-dried Schlenk flask is charged with Re₂(CO)₁₀ (2.5 mol%), a suitable solvent such as mesitylene, phenol, and 1-tetradecene (1.5 equivalents). The mixture is heated at 160°C for 48 hours under an argon atmosphere. After cooling, the solvent is removed by rotary evaporation, and the residue is purified by distillation or chromatography to yield 2-tetradecylphenol.[1]

Step 1b: Conversion of 2-Tetradecylphenol to its Triflate. The 2-tetradecylphenol is dissolved in a biphasic mixture of toluene and aqueous NaOH. Triflic anhydride is added slowly to the stirred mixture. The reaction is typically rapid and quantitative. After separation of the phases, the organic layer containing the aryl triflate is washed and the solvent is evaporated. The crude product can often be used directly in the next step.[2]

Step 1c: Suzuki Coupling of the Aryl Triflate. The aryl triflate is reacted with an n-tetradecylboronic acid in the presence of a palladium catalyst, such as Pd₂(dba)₃/P(t-Bu)₃, and a base (e.g., K₃PO₄) in a suitable solvent like toluene at room temperature.[3][4] The reaction mixture is stirred until completion, followed by an aqueous workup and purification by chromatography to afford this compound.

Data Summary for Route 1 (Based on Analogous Reactions):

StepReactionReagentsConditionsYield
1aOrtho-AlkylationPhenol, 1-Decene, Re₂(CO)₁₀Mesitylene, 160°C, 48h79% (for 2-decylphenol)[1]
1bTriflationPhenol, Triflic Anhydride, NaOHToluene/H₂O, rtQuantitative[2]
1cSuzuki CouplingAryl Triflate, Alkylboronic Acid, Pd₂(dba)₃/P(t-Bu)₃Toluene, rtGood to excellent yields reported for similar couplings.[3][4]

Workflow for Route 1:

Route 1 phenol Phenol step1a Ortho-Alkylation phenol->step1a tetradecene 1-Tetradecene tetradecene->step1a re2co10 Re₂(CO)₁₀ re2co10->step1a alkylphenol 2-Tetradecylphenol step1a->alkylphenol step1b Triflation alkylphenol->step1b tf2o Tf₂O tf2o->step1b naoh NaOH naoh->step1b aryl_triflate 2-Tetradecylphenyl Triflate step1b->aryl_triflate step1c Suzuki Coupling aryl_triflate->step1c alkylboronic n-Tetradecylboronic Acid alkylboronic->step1c pd_catalyst Pd Catalyst pd_catalyst->step1c base Base base->step1c product This compound step1c->product

Caption: Synthetic workflow for Route 1.

Route 2: Double Friedel-Crafts Acylation and Reduction

This approach involves the acylation of a protected catechol derivative, followed by the reduction of the ketone functionalities to yield the desired dialkylbenzene.

Experimental Protocol:

Step 2a: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene. To a solution of 1,2-dimethoxybenzene and tetradecanoyl chloride in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst such as AlCl₃ is added portion-wise at 0°C. The reaction is then stirred at room temperature until completion. An aqueous workup followed by crystallization or chromatography affords 1,2-bis(tetradecanoyl)-4,5-dimethoxybenzene.

Step 2b: Clemmensen Reduction of the Diaryl Ketone. The diketone is heated with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. The reaction mixture is refluxed for several hours. After cooling, the mixture is extracted with an organic solvent, and the solvent is removed to yield the crude product, which is then purified.[5][6]

Step 2c: Demethylation of the Methoxy Groups. The resulting 1,2-ditetradecyl-4,5-dimethoxybenzene can be demethylated using a reagent like boron tribromide (BBr₃) in dichloromethane to yield the corresponding catechol, which can then be reduced to the final product, although this adds complexity to the synthesis. A direct reduction of the acylated catechol would be preferable if a suitable protecting group strategy is employed.

Data Summary for Route 2 (Based on Analogous Reactions):

StepReactionReagentsConditionsYield
2aFriedel-Crafts Acylation1,3-Dimethoxybenzene, Acetyl Chloride, Ga(III) or In(III) catalystSolvent-free or in an ionic liquidGood to excellent yields reported for similar acylations.[7]
2bClemmensen ReductionAryl-alkyl ketone, Zn(Hg), conc. HClRefluxGenerally good yields for aryl-alkyl ketones.[5][6]

Workflow for Route 2:

Route 2 dimethoxybenzene 1,2-Dimethoxybenzene step2a Friedel-Crafts Acylation dimethoxybenzene->step2a acyl_chloride Tetradecanoyl Chloride acyl_chloride->step2a alcl3 AlCl₃ alcl3->step2a diketone 1,2-Bis(tetradecanoyl)- 4,5-dimethoxybenzene step2a->diketone step2b Clemmensen Reduction diketone->step2b zn_hg Zn(Hg) zn_hg->step2b hcl HCl hcl->step2b product_methoxy 1,2-Ditetradecyl- 4,5-dimethoxybenzene step2b->product_methoxy demethylation Demethylation (optional) product_methoxy->demethylation product This compound demethylation->product Route 3 bromotetradecane 1-Bromotetradecane step3a Grignard Formation bromotetradecane->step3a mg Mg mg->step3a grignard Tetradecylmagnesium Bromide step3a->grignard step3b Kumada Coupling grignard->step3b dichlorobenzene o-Dichlorobenzene dichlorobenzene->step3b catalyst Ni or Pd Catalyst catalyst->step3b product This compound step3b->product

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the cross-validation of analytical methods for the quantification of 1,2-Ditetradecylbenzene, a long-chain alkylbenzene. The methodologies and performance data presented herein are based on established analytical techniques for structurally similar aromatic hydrocarbons. This document is intended to guide researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific research needs.

Introduction

This compound is a non-polar aromatic hydrocarbon. Accurate and precise quantification of this compound is essential in various research and development settings. This guide compares two common analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on factors such as required sensitivity, sample matrix, and available instrumentation. A cross-validation approach ensures that the chosen method is robust, reliable, and fit for its intended purpose.

Proposed Analytical Methods and Hypothetical Performance Data

Two primary methods are proposed for the analysis of this compound:

  • Method A: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) : This method is suitable for aromatic compounds that fluoresce. It often provides high sensitivity and selectivity.

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS) : A highly specific and sensitive technique that separates volatile and semi-volatile compounds, followed by their detection based on their mass-to-charge ratio.

The following tables summarize the hypothetical quantitative and qualitative performance data for these two methods.

Table 1: Quantitative Performance Comparison

ParameterHPLC-FLDGC-MS
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL0.3 ng/mL
Accuracy (% Recovery) 95-105%97-103%
Precision (% RSD) < 5%< 3%

Table 2: Qualitative Method Comparison

FeatureHPLC-FLDGC-MS
Selectivity High (for fluorescent analytes)Very High (based on retention time and mass fragmentation)
Sample Throughput ModerateModerate to High (with autosampler)
Cost per Sample LowerHigher
Required Expertise IntermediateHigh
Matrix Effect Susceptibility ModerateLow to Moderate

Experimental Protocols

Method A: HPLC-FLD

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample containing this compound.

    • Dissolve the sample in 10 mL of acetonitrile.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 90% acetonitrile and 10% water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Fluorescence Detection: Excitation at 225 nm and Emission at 290 nm.

  • Data Analysis:

    • Quantify this compound by comparing the peak area of the sample to a standard curve prepared from serial dilutions of a certified reference standard.

Method B: GC-MS

  • Sample Preparation:

    • Accurately weigh 5 mg of the sample.

    • Dissolve in 10 mL of hexane.

    • Vortex for 1 minute.

    • Transfer 1 mL of the solution to a GC vial.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify this compound based on its retention time and characteristic mass spectrum.

    • Quantify using a standard curve, monitoring a specific ion fragment for enhanced selectivity.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the proposed analytical methods.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation Parameters cluster_comparison Data Comparison & Method Selection Sample Bulk Sample of This compound Prep_HPLC Prepare Samples for HPLC-FLD Sample->Prep_HPLC Prep_GCMS Prepare Samples for GC-MS Sample->Prep_GCMS HPLC HPLC-FLD Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ Compare Compare Performance Data Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Select Select Optimal Method Compare->Select

Caption: Workflow for cross-validation of analytical methods.

Conclusion

This guide provides a foundational framework for comparing and cross-validating HPLC-FLD and GC-MS methods for the analysis of this compound. The choice between these methods will be dictated by the specific requirements of the analysis, including sensitivity needs, sample complexity, and available resources. For high-throughput screening where high sensitivity is key and the analyte is known to fluoresce, HPLC-FLD may be a cost-effective option. For complex matrices requiring high specificity and definitive identification, GC-MS is the preferred method. It is imperative to perform a thorough in-house validation of the chosen method using the principles outlined in this guide to ensure data of the highest quality and reliability.

A Comparative Guide to the Properties of 1,2-Dialkylbenzenes: A DFT and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This guide provides a comparative analysis of the molecular properties of long-chain 1,2-dialkylbenzenes, utilizing 1,2-diethylbenzene as a representative model due to the extensive availability of both experimental and computational data. The principles and methodologies described herein are directly applicable to higher analogs such as 1,2-ditetradecylbenzene. Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the prediction of various molecular properties with a high degree of accuracy. This guide will objectively compare DFT-calculated properties with experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of the predictive power of DFT for this class of molecules.

Methodology

Experimental Protocols

Synthesis of 1,2-Diethylbenzene:

A common method for the synthesis of 1,2-diethylbenzene and other dialkylbenzenes is through the Friedel-Crafts alkylation of benzene. A typical laboratory-scale synthesis is referenced in The Journal of Organic Chemistry. The general procedure involves the reaction of benzene with an alkylating agent, such as an ethyl halide (e.g., ethyl bromide), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction mixture is typically stirred at a controlled temperature, followed by quenching with water and extraction of the organic phase. The resulting mixture of mono- and di-substituted products is then purified, often by fractional distillation, to isolate the 1,2-diethylbenzene isomer.

Characterization:

The synthesized 1,2-diethylbenzene is characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the molecule, confirming the presence of aromatic and aliphatic C-H bonds, as well as the benzene ring structure.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Physical Property Measurement: Properties such as boiling point, melting point, density, and refractive index are measured and compared with literature values.

Computational Protocol: Density Functional Theory (DFT)

The theoretical calculations of 1,2-diethylbenzene's properties are performed using DFT as implemented in various quantum chemistry software packages. A typical computational protocol involves the following steps:

  • Geometry Optimization: The initial 3D structure of the 1,2-diethylbenzene molecule is built and then its geometry is optimized to find the lowest energy conformation. A widely used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values.

  • Electronic Property Calculation: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and stability of the molecule.

Data Presentation: A Comparison of Experimental and DFT-Calculated Properties

The following tables summarize the comparison between experimentally determined and DFT-calculated properties for 1,2-diethylbenzene.

Table 1: Physical Properties of 1,2-Diethylbenzene

PropertyExperimental Value
Melting Point-31 °C[1][2]
Boiling Point183-184 °C[1]
Density0.88 g/mL at 25 °C[1]
Refractive Index1.502 at 20 °C[1]

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (IR Spectra) for 1,2-Diethylbenzene

Vibrational ModeExperimental Frequency (cm⁻¹)DFT Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))
Aromatic C-H Stretch~3050Data not available in searched literature
Aliphatic C-H Stretch~2960, 2870Data not available in searched literature
Aromatic C=C Stretch~1600, 1480Data not available in searched literature
CH₂ Bend~1450Data not available in searched literature
C-H Out-of-plane Bend~750Data not available in searched literature

Note: While experimental IR spectra are available, a direct comparison with calculated frequencies from a specific research paper for 1,2-diethylbenzene was not found in the performed search. The table illustrates the expected comparison.

Table 3: DFT-Calculated Electronic Properties of 1,2-Diethylbenzene

PropertyDFT Calculated Value (B3LYP/6-311++G(d,p))
HOMO EnergyData not available in searched literature
LUMO EnergyData not available in searched literature
HOMO-LUMO Energy GapData not available in searched literature

Note: Specific DFT calculations detailing the electronic properties of 1,2-diethylbenzene were not available in the searched literature. The table is presented to show the type of data that would be compared.

Comparison with Alternative Computational Methods

The choice of the DFT functional and basis set can influence the accuracy of the calculated properties. The B3LYP functional is a popular hybrid functional that often provides a good compromise between accuracy and computational cost for organic molecules. However, for specific properties or molecular systems, other functionals might perform better.

For instance, studies on substituted benzenes have shown that functionals like M06-2X can be superior for calculating non-covalent interactions, while other functionals may provide more accurate electronic properties. The performance of various DFT functionals for predicting properties like ionization potential and electron affinity has been benchmarked for chlorinated benzenes, with the M05-2X functional showing good agreement with experimental values.[3] The choice of the basis set is also crucial, with larger basis sets that include polarization and diffuse functions generally yielding more accurate results, albeit at a higher computational expense.

Visualization of the DFT Workflow

The following diagram illustrates the general workflow for calculating molecular properties using Density Functional Theory.

DFT_Workflow General Workflow for DFT Calculations of Molecular Properties A 1. Define Molecular Structure (e.g., from experiment or builder) B 2. Choose Computational Method - DFT Functional (e.g., B3LYP) - Basis Set (e.g., 6-311++G(d,p)) A->B Select parameters C 3. Geometry Optimization (Find lowest energy structure) B->C Run calculation D 4. Vibrational Frequency Analysis (Confirm minimum, predict IR/Raman) C->D Use optimized geometry E 5. Electronic Property Calculation (HOMO, LUMO, etc.) D->E Use optimized geometry F 6. Analysis and Comparison (Compare with experimental data) E->F Analyze results

Caption: A flowchart illustrating the key steps in a typical DFT calculation workflow.

Conclusion

This guide demonstrates the comparative approach of using experimental data alongside DFT calculations to understand the properties of 1,2-dialkylbenzenes, with 1,2-diethylbenzene serving as a practical example. While experimental methods provide real-world measurements, DFT calculations offer a powerful predictive tool to investigate molecular structure, stability, and reactivity at a molecular level. The accuracy of DFT predictions is dependent on the chosen functional and basis set, and therefore, comparison with experimental data is crucial for validation. For long-chain 1,2-dialkylbenzenes like this compound, where experimental data may be less common, the validated computational methodologies established for smaller analogs provide a reliable pathway for predicting their properties.

References

Branched vs. Linear Alkylbenzenes: A Comparative Guide to Thermal Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of alkylbenzenes is a critical parameter in various applications, from their use as solvents and heat transfer fluids to their role as building blocks in the synthesis of pharmaceuticals and other high-performance materials. The molecular structure of an alkylbenzene, specifically the branching of the alkyl chain, significantly influences its thermal stability. This guide provides an objective comparison of the thermal stability of branched versus linear alkylbenzenes, supported by experimental data and detailed methodologies.

Executive Summary

In general, branched alkylbenzenes exhibit greater thermal stability than their linear counterparts . This increased stability is primarily attributed to the higher bond dissociation energy of C-C bonds within a branched alkyl group compared to the secondary C-C bonds in a linear alkyl chain. The presence of tertiary or quaternary carbon atoms in branched structures contributes to this enhanced stability.

Quantitative Data Comparison

The following table summarizes data from pyrolysis studies on C9H12 isomers, demonstrating the higher thermal reactivity (lower stability) of the linear alkylbenzene, n-propylbenzene, compared to the branched trimethylbenzenes.

CompoundStructureTypePyrolysis Onset Temperature (K)Reference
n-PropylbenzeneC₆H₅CH₂CH₂CH₃Linear~1100[1]
1,2,4-TrimethylbenzeneC₆H₃(CH₃)₃Branched~1200[1]
1,3,5-TrimethylbenzeneC₆H₃(CH₃)₃Branched~1200[1]

Note: These temperatures represent the onset of pyrolysis under specific experimental conditions and should be used for comparative purposes.

Experimental Protocols

The data presented above was obtained through single-pulse shock tube (SPST) pyrolysis experiments coupled with quantitative analysis of the pyrolysis products. A detailed description of a representative experimental protocol is provided below.

Single-Pulse Shock Tube (SPST) Pyrolysis

Objective: To determine the temperature at which thermal decomposition of an alkylbenzene is initiated.

Apparatus:

  • Single-pulse shock tube

  • Gas chromatography-mass spectrometry (GC-MS) system

  • High-purity argon (carrier gas)

  • Mixture of the alkylbenzene of interest in argon

Procedure:

  • A dilute mixture of the alkylbenzene (e.g., 200 ppm) in argon is prepared.

  • The shock tube is filled with the gas mixture to a specific pressure.

  • A shock wave is generated by rupturing a diaphragm separating a high-pressure driver gas from the experimental gas mixture.

  • The shock wave rapidly heats the gas mixture to a precisely controlled high temperature (e.g., in the range of 1100-1700 K) for a very short duration (e.g., ~1.8 ms).

  • The reaction is quenched by a reflected shock wave, and the product mixture is rapidly cooled.

  • The composition of the post-shock gas mixture is analyzed using GC-MS to identify and quantify the decomposition products.

  • The experiment is repeated at different temperatures to determine the onset of decomposition, which is identified as the temperature at which a significant amount of decomposition products is detected.

Mechanism of Thermal Decomposition and Stability

The thermal decomposition of alkylbenzenes is a free-radical process that is initiated by the cleavage of the weakest C-C bond. The stability of the resulting radicals plays a crucial role in determining the overall thermal stability of the parent molecule.

Thermal_Stability cluster_linear Linear Alkylbenzene cluster_branched Branched Alkylbenzene cluster_stability Relative Thermal Stability LAB Linear Alkylbenzene (e.g., n-Butylbenzene) L_Radical Secondary Alkyl Radical + Benzyl Radical LAB->L_Radical Lower Energy C-C Bond Fission Stability_Conclusion Branched > Linear L_Products Decomposition Products (e.g., Toluene, Propene) L_Radical->L_Products Further Reactions BAB Branched Alkylbenzene (e.g., tert-Butylbenzene) B_Radical Tertiary Alkyl Radical + Benzyl Radical BAB->B_Radical Higher Energy C-C Bond Fission B_Products Decomposition Products (e.g., Isobutene, Benzene) B_Radical->B_Products Further Reactions

Caption: Relationship between alkylbenzene structure and thermal stability.

In linear alkylbenzenes, the weakest bond is typically a C-C bond in the alkyl chain at the beta position to the benzene ring. Cleavage of this bond results in the formation of a primary or secondary alkyl radical and a benzyl radical.

In branched alkylbenzenes, particularly those with tertiary or quaternary carbons like tert-butylbenzene, the C-C bonds are generally stronger. The homolytic cleavage of a C-C bond in a branched alkylbenzene would lead to the formation of a more stable tertiary or secondary radical. However, the initiation step is often the cleavage of the bond between the aromatic ring and the alkyl group, especially in the case of highly branched structures, leading to the formation of a stable tertiary alkyl radical and a phenyl radical. The higher energy required to break these bonds in branched alkylbenzenes contributes to their greater thermal stability.

Conclusion

The available experimental evidence from high-temperature pyrolysis studies indicates that branched alkylbenzenes are thermally more stable than their linear isomers. This is a critical consideration for professionals in research and drug development when selecting alkylbenzenes for applications where they will be subjected to elevated temperatures. The choice between a linear and a branched alkylbenzene will depend on the specific thermal requirements of the application, with branched structures being favored for high-temperature processes where chemical stability is paramount. Further studies using techniques like thermogravimetric analysis under various atmospheric conditions would provide a more comprehensive understanding of the thermal decomposition behavior of these important compounds.

References

The Efficacy of 1,2-Ditetradecylbenzene as a Plasticizer: A Comparative Analysis with Phthalates

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the potential of long-chain alkylbenzenes as a safer, high-performance alternative to traditional phthalate plasticizers in polymer applications.

The search for effective and safer alternatives to phthalate plasticizers is a paramount concern in materials science, driven by health and environmental considerations associated with common phthalates like di(2-ethylhexyl) phthalate (DEHP). This guide provides a comparative analysis of 1,2-ditetradecylbenzene, a high molecular weight long-chain alkylbenzene, and traditional phthalates. Due to a lack of specific publicly available experimental data on this compound as a plasticizer, this comparison is based on the established structure-property relationships of long-chain alkylbenzenes and dialkylbenzenes in contrast to the well-documented performance of phthalates.

Executive Summary

Phthalates have long dominated the plasticizer market due to their high efficiency, versatility, and cost-effectiveness in rendering polymers like polyvinyl chloride (PVC) flexible and durable.[1][2] However, their use is increasingly restricted due to their classification as endocrine disruptors and potential carcinogens.[3][4] This has spurred research into alternative plasticizers with improved toxicological profiles.

Long-chain alkylbenzenes, such as this compound, represent a promising class of non-phthalate alternatives. Their high molecular weight and non-polar alkyl chains suggest they may offer superior permanence, reduced migration, and better thermal stability compared to some lower molecular weight phthalates. This guide will delve into a theoretical and data-inferred comparison of their key performance metrics.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of this compound, inferred from data on similar long-chain alkylbenzenes and high molecular weight plasticizers, in comparison to representative low and high molecular weight phthalates.

Table 1: General Properties of Plasticizer Classes

PropertyThis compound (Inferred)Low Molecular Weight Phthalates (e.g., DEHP, DBP)High Molecular Weight Phthalates (e.g., DINP, DIDP)
Chemical Structure Benzene ring with two long (C14) alkyl chainsPhthalic acid esters with shorter (C4-C8) branched alkyl chainsPhthalic acid esters with longer (C9-C13) branched alkyl chains
Molecular Weight HighRelatively LowHigh
Polarity LowHighModerate
Biocompatibility Potentially higher due to lower migrationConcerns over endocrine disruption and toxicity[3][4]Generally considered safer than LMW phthalates

Table 2: Performance Comparison of Plasticizers in PVC

Performance MetricThis compound (Inferred)Low Molecular Weight Phthalates (e.g., DEHP)High Molecular Weight Phthalates (e.g., DINP)
Plasticizing Efficiency Moderate to GoodExcellentGood
Flexibility at Low Temp. Potentially ModerateGoodVery Good
Thermal Stability HighModerateGood
Volatility Very LowHighLow
Migration Resistance ExcellentPoor to ModerateGood
Extraction Resistance ExcellentPoorModerate to Good

Experimental Protocols for Plasticizer Evaluation

To empirically validate the performance of any new plasticizer, a series of standardized tests are essential. Below are detailed methodologies for key experiments.

Plasticizer Efficiency and Mechanical Properties

Objective: To determine the effectiveness of the plasticizer in altering the mechanical properties of the polymer.

Standard: ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions. (Note: A more relevant standard for mechanical properties is ASTM D882 for tensile properties of thin plastic sheeting).

Methodology:

  • Sample Preparation: Prepare PVC blends with varying concentrations of the plasticizer (e.g., 30, 40, 50 parts per hundred of resin - phr). The components are typically mixed in a two-roll mill at a controlled temperature (e.g., 160-170°C) to ensure a homogeneous blend. The milled sheets are then compression molded into standardized test specimens (e.g., dumbbell shape for tensile testing).

  • Tensile Testing: Condition the specimens according to ASTM D618. Conduct tensile tests using a universal testing machine at a specified crosshead speed.

  • Data Collection: Measure the tensile strength, elongation at break, and modulus of elasticity. A higher elongation at break and lower modulus indicate greater flexibility and thus higher plasticizing efficiency.

Thermal Stability

Objective: To assess the ability of the plasticized polymer to withstand elevated temperatures without degradation.

Standard: ASTM E2550 - Standard Test Method for Thermal Stability by Thermogravimetry.

Methodology:

  • Thermogravimetric Analysis (TGA): Place a small, precisely weighed sample of the plasticized PVC into a TGA instrument.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

  • Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition and the temperature at maximum weight loss are key indicators of thermal stability. A higher decomposition temperature signifies better thermal stability.

Plasticizer Migration

Objective: To quantify the tendency of the plasticizer to move out of the polymer matrix.

Standard: ASTM D2199 - Standard Test Method for Measurement of Plasticizer Migration from Vinyl Fabrics to Lacquers.

Methodology:

  • Sample Assembly: Place a sample of the plasticized PVC in contact with an absorbent material (e.g., activated carbon, polyurethane foam, or another polymer).

  • Accelerated Aging: Subject the assembly to elevated temperature (e.g., 70°C) and pressure for a defined period (e.g., 24, 72, or 168 hours).

  • Quantification: Measure the weight loss of the PVC sample or quantify the amount of plasticizer absorbed by the contact material using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). A lower weight loss indicates better migration resistance.

Visualizations

Logical Relationship of Plasticizer Properties

plasticizer_properties cluster_structure Molecular Structure cluster_performance Performance Efficacy MW Molecular Weight Stability Thermal Stability MW->Stability Increases Permanence Permanence (Migration/Volatility) MW->Permanence Increases Alkyl_Chain Alkyl Chain Length & Branching Flexibility Low-Temp Flexibility Alkyl_Chain->Flexibility Improves (to a point) Alkyl_Chain->Permanence Increases Polarity Polarity Efficiency Plasticizing Efficiency Polarity->Efficiency Affects Compatibility Efficiency->Flexibility Directly Correlates experimental_workflow start Start: Select Plasticizer (e.g., this compound vs. Phthalate) prep PVC Formulation & Sample Preparation start->prep tensile Tensile Testing (ASTM D882) prep->tensile tga Thermogravimetric Analysis (ASTM E2550) prep->tga migration Migration Testing (ASTM D2199) prep->migration data Data Analysis & Comparison tensile->data tga->data migration->data conclusion Conclusion on Efficacy data->conclusion

References

A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic nuances that distinguish ortho- and para-substituted dialkylbenzenes. This guide provides a detailed comparison of their spectral characteristics across various analytical techniques, supported by experimental data and protocols.

The seemingly subtle shift of an alkyl group from the ortho- to the para- position on a benzene ring induces significant changes in molecular symmetry and electronic environment. These structural differences, while minor on paper, manifest as distinct signatures in spectroscopic analyses. Understanding these differences is paramount for unambiguous identification, quality control, and structure-activity relationship studies in various scientific and industrial settings, including drug development. This guide delves into the comparative spectroscopic analysis of ortho- and para-substituted dialkylbenzenes, using o- and p-diethylbenzene as illustrative examples, across four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

At a Glance: Key Spectroscopic Differentiators

Spectroscopic TechniqueOrtho-DialkylbenzenePara-DialkylbenzeneKey Differentiating Feature
¹H NMR More complex multiplet patterns for aromatic protons.Simpler, often a single signal (singlet or two doublets) for aromatic protons due to higher symmetry.Number and splitting patterns of aromatic proton signals.
¹³C NMR More signals due to lower symmetry.Fewer signals due to higher symmetry.Number of unique carbon signals.
IR Spectroscopy Characteristic C-H out-of-plane bending around 770-735 cm⁻¹.Characteristic C-H out-of-plane bending around 860-790 cm⁻¹.Position of the strong C-H out-of-plane bending absorption.
UV-Vis Spectroscopy Generally lower molar absorptivity (ε).Generally higher molar absorptivity (ε) due to a more allowed electronic transition.Intensity of the primary absorption band.
Mass Spectrometry May exhibit an "ortho-effect" leading to unique fragmentation pathways.Fragmentation dominated by benzylic cleavage.Presence of specific fragment ions resulting from ortho-interactions.

In-Depth Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between ortho and para isomers due to the profound impact of molecular symmetry on the number and splitting patterns of NMR signals.

¹H NMR Spectroscopy: The substitution pattern on the benzene ring directly influences the chemical environment and coupling of the aromatic protons.

  • Ortho-diethylbenzene: Possesses a lower degree of symmetry, resulting in four chemically non-equivalent aromatic protons. This leads to a more complex multiplet pattern in the aromatic region of the ¹H NMR spectrum.

  • Para-diethylbenzene: Exhibits a higher degree of symmetry (a C₂ axis and two mirror planes). This renders all four aromatic protons chemically equivalent, resulting in a single, sharp singlet in the aromatic region.[1]

¹³C NMR Spectroscopy: The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

  • Ortho-diethylbenzene: Due to its lower symmetry, all eight carbon atoms are chemically distinct, giving rise to eight unique signals in the ¹³C NMR spectrum.[2][3]

  • Para-diethylbenzene: The higher symmetry results in only four unique carbon signals: one for the two equivalent methyl carbons, one for the two equivalent methylene carbons, one for the four equivalent aromatic carbons bearing a hydrogen, and one for the two equivalent aromatic carbons bearing an ethyl group.

Quantitative NMR Data for o- and p-Diethylbenzene

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
o-Diethylbenzene ~7.1-7.3 (m, 4H, Ar-H), 2.65 (q, 4H, CH₂), 1.23 (t, 6H, CH₃)~141.5 (C-Et), ~127.8 (CH), ~125.8 (CH), ~26.0 (CH₂), ~15.0 (CH₃)
p-Diethylbenzene ~7.11 (s, 4H, Ar-H)[1]~141.6 (C-Et), ~127.7 (CH), ~28.8 (CH₂), ~15.7 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of a molecule. The substitution pattern on the benzene ring significantly affects the C-H out-of-plane bending vibrations, making this region of the IR spectrum particularly useful for isomer differentiation.

  • Ortho-substituted dialkylbenzenes typically show a strong absorption band in the range of 770-735 cm⁻¹ due to the out-of-plane bending of the four adjacent aromatic C-H bonds.[4]

  • Para-substituted dialkylbenzenes exhibit a strong absorption band in a higher frequency region, typically between 860-790 cm⁻¹ , corresponding to the out-of-plane bending of the two pairs of adjacent aromatic C-H bonds.[4]

Key IR Absorption Bands for Diethylbenzene Isomers

Vibrational Mode o-Diethylbenzene (cm⁻¹) p-Diethylbenzene (cm⁻¹)
Aromatic C-H Stretch~3050-3000~3050-3000
Aliphatic C-H Stretch~2970-2850~2970-2850
Aromatic C=C Stretch~1605, 1495~1615, 1515
Aromatic C-H Out-of-Plane Bending ~745 (strong) ~830 (strong)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are influenced by the substitution pattern. For dialkylbenzenes, the primary absorption band of interest is the π → π* transition of the benzene ring.

The symmetry of the molecule plays a crucial role in the probability of this electronic transition. The more symmetrical para isomer often has a higher molar absorptivity compared to the less symmetrical ortho isomer.

UV-Vis Absorption Data for Diethylbenzene Isomers in Isooctane

Compound λmax (nm) log ε
o-Diethylbenzene ~263, ~269~2.4, ~2.3
p-Diethylbenzene 259, 265, 267, 2732.47, 2.60, 2.58, 2.62
Mass Spectrometry (MS)

Under standard electron ionization (EI) conditions, the mass spectra of ortho and para isomers are often very similar, as they have the same molecular weight and tend to produce the same major fragment ions through benzylic cleavage (loss of a methyl or ethyl group). However, subtle differences can be observed, and in some cases, the "ortho-effect" can lead to unique fragmentation pathways for the ortho isomer. This effect involves the interaction of the two adjacent alkyl groups, which can result in the formation of characteristic fragment ions that are absent or of very low abundance in the spectrum of the para isomer.

For dialkylbenzenes, a common fragmentation is the loss of a methyl group (M-15) to form a stable tropylium or substituted tropylium ion. The relative intensities of these and other fragment ions may show minor but reproducible differences between the isomers.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental execution. Below are generalized protocols for the analysis of dialkylbenzene isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dialkylbenzene sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film. Alternatively, a few drops can be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the dialkylbenzene in a UV-transparent solvent (e.g., hexane, ethanol, or isooctane) of a known concentration. Perform serial dilutions to obtain a series of standards with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and record a baseline spectrum.

  • Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette and place it in the instrument. Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm). Repeat for all standard solutions and the unknown sample.

  • Data Analysis: Determine the λmax and the corresponding absorbance for each solution. If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the dialkylbenzene sample in a volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1-10 ppm).

  • GC Method Development: Select a suitable capillary column (e.g., a non-polar DB-5 or equivalent). Develop a temperature program that provides good separation of the isomers and any impurities. Typical conditions might involve an initial temperature of 50-70°C, followed by a ramp of 10-20°C/min to a final temperature of 200-250°C.

  • MS Setup: Set the mass spectrometer to operate in electron ionization (EI) mode at 70 eV. Set the mass scan range to cover the expected molecular ion and fragment ions (e.g., m/z 40-200).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peaks in the total ion chromatogram. Examine the mass spectrum for each peak and compare it to a library of known spectra for identification. Note any differences in fragmentation patterns between the isomers.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of ortho- and para-substituted dialkylbenzene isomers, starting with the most definitive techniques.

Isomer_Differentiation start Unknown Dialkylbenzene Isomer Mixture nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ortho Ortho Isomer Identified nmr->ortho Complex aromatic signals (¹H: multiplets, ¹³C: >4 signals) para Para Isomer Identified nmr->para Simple aromatic signals (¹H: singlet, ¹³C: 4 signals) ambiguous Ambiguous Result nmr->ambiguous Overlapping signals ir IR Spectroscopy uv_vis UV-Vis Spectroscopy ir->uv_vis Indeterminate ir->ortho C-H bend ~750 cm⁻¹ ir->para C-H bend ~830 cm⁻¹ ms GC-MS uv_vis->ms Similar λmax uv_vis->ortho Lower ε uv_vis->para Higher ε ms->ortho Ortho-effect fragments ms->para Standard fragmentation ambiguous->ir

Caption: A logical workflow for the differentiation of ortho- and para-dialkylbenzene isomers using a cascade of spectroscopic techniques.

Conclusion

The differentiation of ortho- and para-substituted dialkylbenzenes is readily achievable through a multi-faceted spectroscopic approach. While each technique offers valuable clues, NMR spectroscopy, particularly ¹³C NMR, often provides the most definitive initial assessment due to the clear impact of molecular symmetry on the number of signals. IR spectroscopy serves as an excellent and rapid confirmatory method, leveraging the distinct C-H out-of-plane bending frequencies. UV-Vis spectroscopy and Mass Spectrometry provide further corroborating evidence, with the former highlighting differences in electronic transition probabilities and the latter occasionally revealing unique fragmentation pathways for the ortho isomer. By employing this integrated spectroscopic workflow, researchers can confidently and accurately characterize these closely related isomers, facilitating advancements in chemical synthesis, materials science, and drug discovery.

References

Peer-Reviewed Studies on 1,2-Ditetradecylbenzene Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for peer-reviewed studies directly investigating the biological activities of 1,2-ditetradecylbenzene analogs did not yield specific results. The existing body of scientific literature accessible through broad searches does not contain detailed comparative studies, quantitative biological data, or established experimental protocols for this specific class of molecules. Therefore, a direct comparison guide as requested cannot be constructed at this time.

While research on long-chain alkylbenzenes exists, it primarily focuses on their application in the synthesis of surfactants and detergents, and their subsequent environmental impact. Some studies have explored the biological activities of other, structurally distinct, long-chain benzene derivatives, which may offer general insights but are not directly applicable to this compound analogs.

For instance, research on 1,2-benzene dicarboxylic acid, mono-2-ethylhexyl ester has demonstrated cytotoxic activity against certain cancer cell lines. This highlights that benzene derivatives with long alkyl chains can possess biological activity. Furthermore, studies on other classes of molecules, such as aryl alkyl disulfides, have shown that the length of the alkyl chain can significantly influence antibacterial and cytotoxic properties. This general principle of structure-activity relationships might be relevant to this compound analogs, suggesting that variations in the tetradecyl chains could modulate potential biological effects.

However, without specific peer-reviewed data on this compound analogs, any discussion of their performance, experimental protocols, or associated signaling pathways would be purely speculative. The creation of meaningful data tables and visualizations as requested is contingent on the availability of such foundational research.

Researchers, scientists, and drug development professionals interested in this specific class of compounds would likely need to initiate novel research to determine their biological properties. This would involve:

  • Synthesis of a library of this compound analogs.

  • Screening for biological activity in various assays (e.g., cytotoxicity, enzyme inhibition, antimicrobial activity).

  • Identification of biological targets for any active compounds.

  • Quantitative structure-activity relationship (QSAR) studies to understand the influence of the alkyl chains and any other modifications on activity.

At present, the information required to construct a comprehensive comparison guide on this compound analogs is not available in the public domain. Further primary research is necessary to elucidate the potential of these compounds in a therapeutic or biological context.

Navigating the Landscape of Long-Chain Alkylbenzenes in Material Science: A Comparative Look

Author: BenchChem Technical Support Team. Date: November 2025

Long-chain alkylbenzenes are a class of organic molecules characterized by one or more long alkyl chains attached to a benzene ring. These molecules are of significant interest in material science due to their ability to self-assemble into highly ordered structures, such as monolayers on various substrates. These self-assembled monolayers (SAMs) can dramatically alter the surface properties of materials, finding applications in organic electronics, biosensors, and as anti-corrosion coatings.

Performance Comparison of Self-Assembling Molecules

To understand the potential performance of 1,2-ditetradecylbenzene, it is useful to compare it with other well-studied long-chain molecules that form self-assembled monolayers. The choice of the headgroup and the length of the alkyl chain significantly influence the packing density, stability, and electronic properties of the resulting monolayer.

Below is a table summarizing key performance metrics for different classes of self-assembling molecules, providing a basis for comparison.

Molecule ClassTypical SubstrateMonolayer Thickness (per chain)Water Contact Angle (°)Surface Energy (mN/m)Application Examples
Long-Chain Alkylthiols (e.g., Dodecanethiol) Gold, Silver, Copper1.5 - 2.5 nm105 - 11518 - 22Corrosion inhibition, Biosensors, Organic electronics
Long-Chain Alkylsilanes (e.g., Octadecyltrichlorosilane) Silicon Dioxide, Glass2.0 - 3.0 nm110 - 12015 - 20Hydrophobic coatings, Lubrication, Microfabrication
Long-Chain Fatty Acids (e.g., Stearic Acid) Metal Oxides, Mica2.0 - 2.5 nm100 - 11020 - 25Biocompatible coatings, Langmuir-Blodgett films
Hypothetical 1,2-Dialkylbenzenes (e.g., this compound) Graphite, Molybdenum DisulfideEstimated ~1.5 nm (lying flat)High (hydrophobic)LowOrganic field-effect transistors, Molecular wires

Note: Data for this compound is extrapolated based on the behavior of similar long-chain alkylbenzenes on 2D materials.

Experimental Protocols: A Glimpse into Methodology

The formation and characterization of self-assembled monolayers are crucial steps in evaluating their performance. Below are detailed methodologies for key experiments typically cited in the study of these materials.

Protocol 1: Formation of Self-Assembled Monolayers on a Gold Substrate

Objective: To form a well-ordered monolayer of a long-chain alkanethiol on a gold surface.

Materials:

  • Gold-coated silicon wafer

  • Solution of the desired alkanethiol in ethanol (typically 1-10 mM)

  • Absolute ethanol

  • Nitrogen gas source

  • Petri dish

Procedure:

  • Clean the gold substrate by rinsing with absolute ethanol and drying under a stream of high-purity nitrogen gas.

  • Immediately immerse the cleaned substrate into the alkanethiol solution in a petri dish.

  • Allow the self-assembly process to occur for a specified period, typically ranging from 1 to 24 hours at room temperature. The duration will depend on the desired monolayer quality and the specific alkanethiol used.

  • After the immersion period, remove the substrate from the solution.

  • Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

  • Dry the substrate again under a stream of nitrogen gas.

  • The substrate with the self-assembled monolayer is now ready for characterization.

Protocol 2: Characterization by Contact Angle Goniometry

Objective: To determine the hydrophobicity of the self-assembled monolayer by measuring the water contact angle.

Materials:

  • Goniometer

  • High-purity deionized water

  • Microsyringe

  • Substrate with the self-assembled monolayer

Procedure:

  • Place the substrate with the self-assembled monolayer on the sample stage of the goniometer.

  • Using the microsyringe, carefully dispense a small droplet of deionized water (typically 1-5 µL) onto the surface of the monolayer.

  • Allow the droplet to stabilize for a few seconds.

  • Use the goniometer's camera and software to capture an image of the droplet at the solid-liquid-vapor interface.

  • The software will then calculate the static contact angle between the water droplet and the surface.

  • Repeat the measurement at multiple locations on the substrate to ensure reproducibility and obtain an average value.

Visualizing Experimental Workflows

To better understand the process of evaluating these materials, the following diagrams illustrate a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis Substrate Substrate Selection (e.g., Gold, Silicon) Cleaning Substrate Cleaning Substrate->Cleaning Solution Preparation of Self-Assembly Solution Cleaning->Solution Assembly Self-Assembly Process Solution->Assembly ContactAngle Contact Angle Goniometry Assembly->ContactAngle AFM Atomic Force Microscopy (AFM) Assembly->AFM XPS X-ray Photoelectron Spectroscopy (XPS) Assembly->XPS Thickness Monolayer Thickness Determination ContactAngle->Thickness Morphology Surface Morphology Analysis AFM->Morphology Composition Elemental Composition Analysis XPS->Composition

Caption: A typical experimental workflow for the preparation and characterization of self-assembled monolayers.

The logical relationship for selecting a suitable self-assembling molecule for a specific application can be visualized as follows:

logic_diagram Application Define Application (e.g., Biosensor, Coating) Properties Required Surface Properties (e.g., Hydrophobicity, Conductivity) Application->Properties Molecule Select Molecule Class (Alkylthiol, Alkylsilane, etc.) Properties->Molecule ChainLength Optimize Alkyl Chain Length Molecule->ChainLength Headgroup Choose Appropriate Headgroup Molecule->Headgroup Characterization Characterize Performance ChainLength->Characterization Headgroup->Characterization Validation Validate for Application Characterization->Validation

Caption: A decision-making diagram for selecting a self-assembling molecule for a target application.

Comparative Toxicity of Dialkylbenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the toxicity of various dialkylbenzene isomers, compiled for researchers, scientists, and drug development professionals. The information presented is based on a comprehensive review of available toxicological data.

Quantitative Toxicity Data

The acute toxicity of dialkylbenzene isomers varies depending on the specific isomer and the route of exposure. The following tables summarize the median lethal dose (LD50) and median lethal concentration (LC50) values for different dialkylbenzene isomers in rodents. A lower LD50 or LC50 value indicates higher toxicity[1].

Table 1: Acute Oral Toxicity of Dialkylbenzene Isomers in Rats

CompoundIsomerLD50 (mg/kg)SpeciesReference
Dimethylbenzene (Xylene) Ortho (o-)3580Rat[2]
Meta (m-)5010Rat[2]
Para (p-)4020Rat[2]
Mixed3500 - 8600Rat[2]
Diethylbenzene 1,2- (Ortho)Data not available
1,3- (Meta)Data not available
1,4- (Para)> 2000Rat[3]
Mixed1200 - 5000Rat[3][4]
Diisopropylbenzene Meta (m-)> 3000Rodent[5]
Para (p-)> 3000Rodent[5]
Mixed (60% m-, 40% p-)5850Rat[5]

Table 2: Acute Inhalation Toxicity of Dialkylbenzene Isomers

CompoundIsomerLC50 (ppm)Exposure DurationSpeciesReference
Dimethylbenzene (Xylene) Ortho (o-)45956 hoursMouse[5]
Meta (m-)52676 hoursMouse[5]
Para (p-)39076 hoursMouse[5]
Mixed6350 - 67004 hoursRat[6]
Diethylbenzene 1,4- (Para)> 5000 mg/m³4 hoursRat[3]
Mixed> 2100 ml/m³7 hoursRat[3]
Diisopropylbenzene Mixed> 5300 mg/m³4 hoursRat[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological evaluation of dialkylbenzene isomers.

Acute Oral Toxicity Testing (Adapted from OECD Guidelines 420, 423, and 425)

This test provides information on health hazards likely to arise from a single oral exposure to a substance[3][7][8].

1. Test Animals:

  • Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are commonly used[3][9].

  • Animals are acclimated to laboratory conditions for at least 5 days prior to the study[9].

2. Housing and Feeding:

  • Animals are housed in standard laboratory conditions with controlled temperature (22°C ± 3°C) and humidity (30-70%)[9].

  • A 12-hour light/dark cycle is maintained[9].

  • Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing[9].

3. Dose Administration:

  • The test substance is typically administered by gavage using a stomach tube[9].

  • The volume administered should generally not exceed 1 mL/100g of body weight for rodents[9].

  • An aqueous solution/suspension is preferred; if a vehicle is used, its toxicological properties should be known[9].

4. Procedure (Up-and-Down Procedure - OECD 425):

  • A single animal is dosed at a starting dose level below the estimated LD50.

  • If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2). If the animal dies, the dose for the next animal is decreased by the same factor[3].

  • This sequential dosing continues until the stopping criteria are met, allowing for the calculation of the LD50 with a confidence interval[3][7].

5. Observations:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days[10].

  • A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity Testing (Adapted from OECD Guideline 403)

This test determines the health hazards associated with short-term inhalation exposure to a chemical[11][12].

1. Test Animals and Housing:

  • Similar to oral toxicity studies, healthy young adult rodents (rats are preferred) are used and acclimated[11][12].

  • Housing conditions are also similar.

2. Exposure System:

  • Animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air[13].

  • The exposure can be whole-body or nose-only.

3. Procedure:

  • Animals are exposed to at least three concentrations of the test substance for a fixed period, typically 4 hours[11][12].

  • A control group is exposed to clean air under the same conditions.

  • A limit test at a high concentration (e.g., 5 mg/L for aerosols) can be performed if low toxicity is expected[13].

4. Observations:

  • Animals are observed for clinical signs of toxicity and mortality during and after exposure for at least 14 days[12].

  • Body weight is recorded periodically.

  • A full necropsy is performed on all animals at the end of the observation period[11].

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells[6][12][14][15][16].

1. Cell Culture:

  • A suitable cell line (e.g., human liver cells (HepG2) for metabolic studies) is cultured in a 96-well plate to a desired confluency[11][13].

2. Treatment:

  • Cells are exposed to a range of concentrations of the dialkylbenzene isomer for a defined period (e.g., 24 hours). A solvent control is included. Due to the volatility of these compounds, specialized exposure systems may be required to maintain concentrations in the culture medium[11][13].

3. MTT Addition and Incubation:

  • The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[15].

  • The plate is incubated for a few hours (e.g., 3 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[15].

4. Solubilization and Measurement:

  • A solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals[15].

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570-590 nm[12][15].

5. Data Analysis:

  • The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the control and used to determine the IC50 (the concentration that inhibits 50% of cell viability).

Visualizations

Metabolic Pathway of Dialkylbenzenes

Dialkylbenzenes are primarily metabolized in the liver by the Cytochrome P450 (CYP) enzyme system. This metabolic activation is a critical step in their toxicity.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Dialkylbenzene Dialkylbenzene Side-chain Hydroxylation Side-chain Hydroxylation Dialkylbenzene->Side-chain Hydroxylation CYP2E1, CYP2B Ring Hydroxylation Ring Hydroxylation Dialkylbenzene->Ring Hydroxylation CYP Isozymes Alcohol Metabolites Alcohol Metabolites Side-chain Hydroxylation->Alcohol Metabolites Phenolic Metabolites Phenolic Metabolites Ring Hydroxylation->Phenolic Metabolites Conjugation Conjugation Alcohol Metabolites->Conjugation Reactive Metabolites Reactive Metabolites Alcohol Metabolites->Reactive Metabolites Phenolic Metabolites->Conjugation Phenolic Metabolites->Reactive Metabolites Excretion Excretion Conjugation->Excretion Toxicity Toxicity Reactive Metabolites->Toxicity

Caption: Metabolic activation of dialkylbenzenes by Cytochrome P450 enzymes.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a general workflow for assessing the toxicity of a chemical substance, integrating both in vivo and in vitro methods.

Start Start Test Substance Characterization Test Substance Characterization Start->Test Substance Characterization In Vitro Screening In Vitro Screening Test Substance Characterization->In Vitro Screening e.g., Cytotoxicity Assays Dose Range Finding Dose Range Finding In Vitro Screening->Dose Range Finding Inform dose selection Definitive In Vivo Study Definitive In Vivo Study Dose Range Finding->Definitive In Vivo Study e.g., Acute Oral/Inhalation Toxicity Data Analysis Data Analysis Definitive In Vivo Study->Data Analysis Hazard Identification & Risk Assessment Hazard Identification & Risk Assessment Data Analysis->Hazard Identification & Risk Assessment

References

A Guide to the Correlation of Molecular Structure and Physical Properties in Dialkylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physical properties of various dialkylbenzenes, supported by experimental data. Understanding the relationship between the molecular structure of these compounds and their physical characteristics is crucial for applications ranging from solvent selection in chemical synthesis to their use as building blocks in drug development.

Data Presentation: Physical Properties of Dialkylbenzenes

The following tables summarize key physical properties of common dialkylbenzenes, illustrating the influence of isomerism (ortho, meta, para) and alkyl chain length.

Table 1: Physical Properties of Xylene Isomers (C₈H₁₀)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL)Viscosity (cP at 20°C)
o-Xylene144.4-25.20.88[1]0.812[2]
m-Xylene139.3-47.40.870.62[2]
p-Xylene137-138[2]13-140.86[1]0.34 (at 30°C)[2]
Mixed Xylenes137-480.87Not applicable

Table 2: Physical Properties of Diethylbenzene Isomers (C₁₀H₁₄)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C/4°C)
o-Diethylbenzene184[3]-31.2[3]0.880 (at 20°C)
m-Diethylbenzene181.1[3][4]-83.9[3][4]0.8602[4]
p-Diethylbenzene183.7[3]-42.8[3]0.862 (at 20°C)

Table 3: Physical Properties of Other Dialkylbenzenes

CompoundBoiling Point (°C)Melting Point (°C)Density (g/mL)
n-Propylbenzene159.2-99.50.8620
1,3-Di-n-propylbenzene215Not available0.914[5]
1,3-Diisopropylbenzene203.2-610.8559 (at 20°C/4°C)[6]

Correlation of Molecular Structure and Physical Properties

The data presented above reveals clear correlations between the molecular structure of dialkylbenzenes and their physical properties.

  • Boiling Point: Boiling points generally increase with the size of the alkyl groups due to stronger van der Waals forces between larger molecules.[7][8] Among isomers, the boiling points are often very close. For xylenes, the ortho isomer has the highest boiling point, which can be attributed to its slightly higher polarity.

  • Melting Point: The melting point is significantly influenced by the symmetry of the molecule. The para isomers consistently exhibit the highest melting points among the dialkylbenzene isomers.[2] This is because the linear and symmetrical shape of p-isomers allows them to pack more efficiently into a crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome.[2][9]

  • Density: The densities of the isomers are quite similar, with minor variations.

  • Viscosity: Viscosity, a measure of a fluid's resistance to flow, is also influenced by intermolecular forces.[10] For xylene isomers, the viscosity decreases from ortho to meta to para, which may be related to changes in molecular shape and intermolecular interactions.[2][11]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical properties of dialkylbenzenes.

1. Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.[12][13][14]

  • Procedure:

    • A small amount of the dialkylbenzene is placed in the small test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the test tube.

    • The test tube is attached to a thermometer and immersed in a Thiele tube containing heating oil.

    • The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[14]

2. Melting Point Determination (Thiele Tube Method)

This method is used for determining the melting point of solid dialkylbenzenes (like p-xylene).

  • Apparatus: Thiele tube, thermometer, capillary tube, heating oil, and a heat source.[12][15]

  • Procedure:

    • A small amount of the crystalline solid is packed into a capillary tube.

    • The capillary tube is attached to a thermometer.

    • The thermometer and attached capillary tube are immersed in the heating oil within the Thiele tube.

    • The side arm of the Thiele tube is heated gently to ensure even heat distribution via convection currents.[12][15]

    • The temperature range from when the first crystal melts to when the last crystal disappears is recorded as the melting point range.[15] Pure compounds typically have a sharp melting point range of 0.5-1.0°C.[15]

3. Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific, known volume used for precise density measurements.[16][17]

  • Apparatus: Pycnometer, analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the liquid dialkylbenzene, ensuring no air bubbles are present.

    • The mass of the filled pycnometer is measured.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

4. Viscosity Measurement (Capillary Viscometer)

Capillary viscometers, such as the Ostwald or Ubbelohde types, are used to measure the kinematic viscosity of a fluid.[18]

  • Apparatus: Capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • A known volume of the liquid dialkylbenzene is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the liquid reaches thermal equilibrium.

    • The liquid is drawn up one arm of the U-tube by suction.

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated using the viscometer constant and the measured flow time.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of dialkylbenzenes and their resulting physical properties.

G Correlation of Dialkylbenzene Structure and Physical Properties Structure Molecular Structure Isomerism Isomerism (ortho, meta, para) Structure->Isomerism AlkylChain Alkyl Chain Length Structure->AlkylChain Symmetry Molecular Symmetry Isomerism->Symmetry Polarity Molecular Polarity Isomerism->Polarity BP Boiling Point Isomerism->BP Density Density Isomerism->Density Viscosity Viscosity Isomerism->Viscosity VdW Van der Waals Forces AlkylChain->VdW Packing Crystal Packing Efficiency Symmetry->Packing MP Melting Point Packing->MP Strongly Influences VdW->BP Increases With Size VdW->Viscosity Polarity->BP

Caption: Structure-Property Correlation in Dialkylbenzenes

References

Safety Operating Guide

Proper Disposal Procedures for 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,2-Ditetradecylbenzene was not found in the available resources. Therefore, this guidance is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals should handle this compound with the assumption that it may be hazardous and should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Immediate Safety and Logistical Information

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a long-chain alkylbenzene, it is likely to be a water-insoluble organic compound.[1] Improper disposal can lead to environmental contamination and may pose risks to human health. The following procedures provide a step-by-step guide for its safe handling and disposal.

Step-by-Step Disposal Plan

1. Waste Identification and Characterization:

  • Treat all waste containing this compound as hazardous chemical waste.

  • This includes pure this compound, solutions containing it, contaminated labware (e.g., pipette tips, gloves, and glassware), and any spill cleanup materials.

2. Segregation of Waste:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Keep organic solvent waste separate from aqueous waste.[2]

  • Segregate halogenated and non-halogenated solvent waste.[2][3] this compound is a non-halogenated hydrocarbon.

  • Ensure incompatible chemicals are not mixed, as this can cause violent reactions or the release of toxic gases.[1]

3. Containerization:

  • Use a chemically compatible container for waste collection. For organic solvents like this compound, a high-density polyethylene (HDPE) or glass container is generally appropriate.

  • The container must have a secure, tight-fitting lid to prevent spills and evaporation.[1][4]

  • Do not use food containers for hazardous waste storage.[1]

  • The container should be in good condition, with no leaks or cracks.

  • Fill containers to no more than 75-80% capacity to allow for vapor expansion and to prevent spills.[3]

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the approximate concentration and volume of the waste.

  • List all components of a mixed waste stream.

  • Include the date when waste was first added to the container (accumulation start date).[3]

  • Attach your name and laboratory contact information.

5. Storage (Satellite Accumulation Area):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][5]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Store hazardous waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Keep the SAA clean and organized.

  • Ensure weekly inspections of the SAA for any signs of leakage.[1]

6. Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's policy, often up to one year as long as accumulation limits are not exceeded), arrange for its disposal.[5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

  • Do not dispose of this compound down the drain or in the regular trash. This is crucial as it is insoluble in water.[1]

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative parameters derived from general laboratory chemical waste guidelines.

ParameterGuidelineSource
Aqueous Waste pH for Drain Disposal Between 5.5 and 10.5 (after neutralization and if non-hazardous)
Maximum SAA Volume 55 gallons of hazardous waste[5]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kg of solid[5]
Container Fill Level No more than 3/4 full[3]
Time Limit for Full Container in SAA Must be removed within 3 calendar days[5]
Maximum Storage Time in SAA Up to 12 months (if accumulation limits are not exceeded)[5]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the primary protocol is adherence to the general chemical waste disposal procedures outlined by regulatory bodies and institutional EHS departments. The fundamental principle is to manage chemical waste in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.[5]

Disposal Workflow Diagram

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Monitoring cluster_3 Final Disposal A Generate Waste Containing This compound B Identify as Hazardous Chemical Waste A->B C Select Compatible Waste Container B->C D Segregate from Incompatible Waste Streams (e.g., Aqueous, Halogenated) C->D E Properly Label Container - Chemical Name - Hazard Warning - Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Conduct Weekly Inspections for Leaks G->H I Is Container Full or Storage Time Limit Reached? H->I I->H No J Request Pickup from Institutional EHS I->J Yes K EHS Collects for Proper Disposal J->K

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 1,2-Ditetradecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 1,2-Ditetradecylbenzene, a long-chain alkylbenzene. Given the limited specific data on this compound, this guidance is based on safety data for the closely related and structurally similar compound, Tetradecylbenzene. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes and airborne droplets.
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Nitrile or butyl rubber gloves are recommended. A lab coat or chemical-resistant apron should be worn.Prevents direct skin contact, which can cause irritation.
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is needed.[1][2] If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge.Minimizes inhalation of any potential vapors or aerosols.
Safe Handling and Storage

Correct handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.

Procedure Guideline Reason
Handling Avoid contact with skin, eyes, and clothing.[1] Handle in a well-ventilated area, preferably under a chemical fume hood. Wash thoroughly after handling.To prevent accidental exposure and contamination.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2] Store away from strong oxidizing agents.To maintain chemical stability and prevent hazardous reactions.
Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists.[2][3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][3]
Ingestion Do NOT induce vomiting. Get medical attention.[2][3]
Spill and Disposal Plan

Proper containment and disposal are necessary to mitigate environmental contamination and ensure regulatory compliance.

Action Procedure
Spill Containment Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[2]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound prep Preparation - Review SDS - Don PPE handling Handling - Work in fume hood - Avoid contact prep->handling Proceed with experiment storage Temporary Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage If not all material is used spill Spill Response - Absorb with inert material - Collect for disposal handling->spill In case of a spill disposal Waste Disposal - Label waste container - Dispose via approved facility handling->disposal After experiment completion decon Decontamination - Clean work area - Remove and clean PPE handling->decon After experiment is complete storage->handling For subsequent use spill->disposal Contain and collect disposal->decon After waste is secured

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.